Lewis X tetrasaccharide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H42O20 |
|---|---|
Molecular Weight |
650.6 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-3-[(2S,3R,4R,5R,6R)-3-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C24H42O20/c1-6-11(31)14(34)16(36)22(39-6)44-21-18(38)24(42-19(8(30)3-26)12(32)7(29)2-25)41-10(5-28)20(21)43-23-17(37)15(35)13(33)9(4-27)40-23/h3,6-25,27-38H,2,4-5H2,1H3/t6-,7+,8-,9+,10+,11+,12-,13-,14+,15-,16-,17+,18+,19+,20+,21+,22-,23-,24-/m0/s1 |
InChI Key |
NBEYINQKIPNUEV-ZNZJNBIJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Elucidating the Structure of Lewis X Tetrasaccharide: A Technical Guide for Researchers
An In-depth Examination of the Synthetic and Spectroscopic Techniques Used to Define the Structure of a Key Glycan
The Lewis X (LeX) tetrasaccharide, a crucial carbohydrate antigen involved in various biological processes including immune responses and cancer metastasis, presents a complex structural elucidation challenge. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core methodologies employed to determine and verify the structure of this important glycan. This document details both chemical and enzymatic synthetic routes, as well as the spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), that are essential for its structural characterization.
Introduction to Lewis X Tetrasaccharide
The this compound is composed of four monosaccharide units: β-D-galactose (Gal), N-acetyl-β-D-glucosamine (GlcNAc), α-L-fucose (Fuc), and a variable aglycone (R). Its structure is defined by the specific linkages between these units: Gal(β1-4)[Fuc(α1-3)]GlcNAc-R. The fucosyl residue linked at the 3-position of the GlcNAc is a key determinant of its biological activity. A closely related and often co-expressed structure is the Sialyl Lewis X (sLeX) tetrasaccharide, which contains an additional N-acetylneuraminic acid (sialic acid) residue linked to the galactose. The precise structural determination of these glycans is paramount for understanding their function and for the development of glycan-based therapeutics.
Synthetic Approaches to this compound
The synthesis of the LeX tetrasaccharide is a complex undertaking that can be achieved through both chemical and enzymatic methods. Each approach offers distinct advantages and challenges.
Chemical Synthesis
Chemical synthesis provides a high degree of control over the introduction of non-natural modifications but requires a meticulous multi-step process of protection, glycosylation, and deprotection. A common strategy involves the sequential assembly of monosaccharide or disaccharide building blocks.
Experimental Protocol: A Representative Chemical Synthesis of a Lewis X Analogue [1]
This protocol outlines the synthesis of a Lewis X trisaccharide analogue, which demonstrates the core principles of the chemical approach.
-
Preparation of Glycosyl Donors: Armed β-thiophenyl fuco- and rhamnoside glycosyl donors are prepared from their corresponding α-glycosyl bromides to ensure anomerically pure starting materials.
-
Protecting Group Strategy: Protecting groups are strategically chosen to allow for the eventual deprotection of the trisaccharide without reducing the allyl glycosidic group, which serves as a linker for potential conjugation.
-
Glycosylation Reactions: The protected glycosyl donors are reacted with a suitable glycosyl acceptor in a stepwise manner to form the desired trisaccharide structure.
-
Purification: Key protected trisaccharide intermediates are purified using reversed-phase high-performance liquid chromatography (RP-HPLC) prior to deprotection.
-
Deprotection: The protecting groups are removed to yield the final, unprotected trisaccharide analogue.
Enzymatic and Chemoenzymatic Synthesis
Enzymatic synthesis offers the advantage of high regio- and stereoselectivity, often proceeding under mild conditions without the need for extensive protecting group manipulation. Glycosyltransferases are the key enzymes that catalyze the formation of specific glycosidic linkages. One-pot multi-enzyme systems have been developed for the efficient synthesis of LeX and sLeX.[2]
Experimental Protocol: One-Pot Three-Enzyme Synthesis of Sialyl Lewis X [2][3]
This chemoenzymatic approach combines the efficiency of enzymatic reactions with the versatility of chemical synthesis.
-
Reaction Mixture Preparation: A reaction buffer (e.g., Tris-HCl) is prepared containing the acceptor substrate (e.g., a lactose (B1674315) derivative), the monosaccharide donor (e.g., fucose), ATP, and GTP.
-
Enzyme Addition: A cocktail of three enzymes is added:
-
A bifunctional L-fucokinase/GDP-fucose pyrophosphorylase (FKP) to generate the activated sugar nucleotide donor, GDP-fucose.
-
An inorganic pyrophosphatase (PpA) to drive the reaction towards GDP-fucose formation.
-
A specific fucosyltransferase (e.g., α1,3-fucosyltransferase) to catalyze the transfer of fucose to the acceptor.
-
-
Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 37°C) for a period ranging from 4 to 24 hours.
-
Purification: The synthesized tetrasaccharide is purified from the reaction mixture using techniques such as Bio-Gel P-2 column chromatography followed by silica (B1680970) gel column chromatography.
Spectroscopic Structure Elucidation
NMR spectroscopy and mass spectrometry are the cornerstones of LeX tetrasaccharide structure elucidation, providing detailed information about connectivity, stereochemistry, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the detailed three-dimensional structure of oligosaccharides in solution. 1D (¹H) and 2D (COSY, TOCSY, NOESY, HSQC, HMBC) NMR experiments are employed to assign all proton and carbon resonances and to establish the glycosidic linkages and the sequence of the monosaccharide units.
Experimental Protocol: NMR Analysis of Oligosaccharides
-
Sample Preparation: The purified oligosaccharide is dissolved in deuterium (B1214612) oxide (D₂O).
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher). This typically includes:
-
¹H NMR: To identify anomeric protons and other characteristic signals.
-
COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks within each monosaccharide ring.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system (monosaccharide).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which is crucial for determining glycosidic linkages and conformational preferences.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which provides definitive evidence for glycosidic linkages.
-
-
Data Analysis: The spectra are processed and analyzed to assign all chemical shifts and determine the structure.
Quantitative NMR Data for this compound
| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Neu5Ac | H3ax | 1.80 | C1: 175.8 |
| H3eq | 2.77 | C2: 100.5 | |
| H4 | 4.09 | C3: 40.8 | |
| H5 | 3.86 | C4: 68.8 | |
| H6 | 3.93 | C5: 52.3 | |
| H7 | 3.69 | C6: 73.8 | |
| H8 | 3.82 | C7: 69.1 | |
| H9a | 3.63 | C8: 72.1 | |
| H9b | 3.88 | C9: 63.4 | |
| NAc | 2.03 | NAc-CH₃: 23.1, NAc-CO: 174.5 | |
| Gal | H1 | 4.56 | C1: 103.9 |
| H2 | 3.54 | C2: 72.3 | |
| H3 | 3.68 | C3: 79.1 | |
| H4 | 4.14 | C4: 69.5 | |
| H5 | 3.70 | C5: 76.1 | |
| H6a | 3.79 | C6: 62.2 | |
| H6b | 3.79 | ||
| GlcNAc | H1 | 4.67 | C1: 101.5 |
| H2 | 3.80 | C2: 55.9 | |
| H3 | 3.91 | C3: 81.5 | |
| H4 | 3.85 | C4: 75.8 | |
| H5 | 3.69 | C5: 76.3 | |
| H6a | 3.89 | C6: 61.4 | |
| H6b | 3.76 | ||
| NAc | 2.03 | NAc-CH₃: 23.2, NAc-CO: 175.2 | |
| Fuc | H1 | 5.12 | C1: 99.1 |
| H2 | 3.79 | C2: 68.4 | |
| H3 | 3.93 | C3: 70.1 | |
| H4 | 3.85 | C4: 72.5 | |
| H5 | 4.25 | C5: 67.8 | |
| H6 | 1.18 | C6: 16.2 |
Note: Chemical shifts are referenced to an internal standard and can vary slightly depending on experimental conditions such as temperature and pH.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and composition of the tetrasaccharide. Tandem MS (MS/MS) experiments are used to determine the sequence of the monosaccharide units through fragmentation analysis. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a commonly used technique for the analysis of oligosaccharides.
Experimental Protocol: MALDI-TOF MS Analysis of Oligosaccharides [4][5]
-
Matrix Selection: A suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA), is chosen. The matrix is essential for absorbing the laser energy and facilitating the ionization of the analyte.
-
Sample Preparation: The purified oligosaccharide sample is mixed with the matrix solution in a high molar ratio (e.g., 1:1000 to 1:10000 analyte:matrix).
-
Spotting: A small volume (typically 1 µL) of the analyte-matrix mixture is spotted onto a MALDI target plate and allowed to air-dry, leading to the co-crystallization of the analyte and matrix.
-
Data Acquisition: The target plate is inserted into the MALDI-TOF mass spectrometer. The sample spot is irradiated with a pulsed laser, causing desorption and ionization of the analyte molecules. The time it takes for the ions to travel through the flight tube to the detector is measured, which is proportional to their mass-to-charge ratio (m/z).
-
Tandem MS (MS/MS): For fragmentation analysis, a precursor ion of interest is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed in the second mass analyzer to provide sequence and linkage information.
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental processes described in this guide.
Caption: Overall workflow for this compound structure elucidation.
Caption: Workflow for the enzymatic synthesis of this compound.
Conclusion
The structural elucidation of the this compound is a multifaceted process that relies on a combination of sophisticated synthetic and analytical techniques. Both chemical and enzymatic synthesis provide access to this complex glycan, with chemoenzymatic approaches offering a powerful blend of efficiency and versatility. The definitive confirmation of its intricate structure, including the precise connectivity and stereochemistry of its monosaccharide components, is unequivocally established through the application of high-resolution NMR spectroscopy and mass spectrometry. The detailed protocols and data presented in this guide provide a solid foundation for researchers engaged in the study and application of this biologically significant carbohydrate.
References
- 1. Complete analysis of the 1H- and 13C-NMR spectra of four blood-group A active oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H and 13C NMR analysis of the pentasaccharide Gal beta (1-->4)GlcNAc beta (1-->3)-[GlcNAc beta (1-->6)]Gal beta (1-->4)GlcNAc synthesized by the mid-chain beta-(1-->6)-D-N-acetylglucosaminyltransferase of rat serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
The Biological Functions of Lewis X Glycan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lewis X (LeX) glycan, also known as cluster of differentiation 15 (CD15) or stage-specific embryonic antigen-1 (SSEA-1), is a trisaccharide carbohydrate structure with the sequence Galβ1-4(Fucα1-3)GlcNAc. Its sialylated form, sialyl Lewis X (sLeX), is a tetrasaccharide that plays a pivotal role in a multitude of physiological and pathological processes. This technical guide provides a comprehensive overview of the core biological functions of the Lewis X glycan, with a focus on its roles in cell adhesion, immune response, cancer biology, and developmental processes. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of LeX and sLeX glycobiology.
Core Biological Functions
The biological significance of the Lewis X glycan and its sialylated counterpart is primarily mediated by their function as ligands for selectins, a family of C-type lectins involved in cell-cell recognition and adhesion.
Cell Adhesion and Immune Response: The Leukocyte Adhesion Cascade
The most well-characterized function of sLeX is its critical role in the initial steps of the leukocyte adhesion cascade, a fundamental process in the inflammatory response. This cascade allows leukocytes to exit the bloodstream and migrate to sites of inflammation or injury.
-
Selectin-Mediated Tethering and Rolling: Upon inflammation, endothelial cells lining the blood vessels upregulate the expression of E-selectin and P-selectin. Circulating leukocytes, such as neutrophils and monocytes, constitutively express sLeX on their surface glycoproteins and glycolipids. The interaction between sLeX on leukocytes and selectins on the endothelium is of low affinity, which allows for the initial capture (tethering) of leukocytes from the bloodstream and their subsequent rolling along the endothelial surface. This rolling slows down the leukocytes, enabling them to respond to other inflammatory signals. L-selectin, expressed on leukocytes, also recognizes sulfated forms of sLeX on high endothelial venules (HEVs) in lymph nodes, mediating lymphocyte homing.
Role in Cancer Progression and Metastasis
Aberrant glycosylation is a hallmark of cancer, and the overexpression of sLeX is frequently observed in various malignancies, including colorectal, pancreatic, and breast cancers. This increased expression is often correlated with poor prognosis and metastatic potential.
-
Metastatic Cascade: Cancer cells can exploit the sLeX-selectin adhesion axis to facilitate their dissemination. By expressing high levels of sLeX, circulating tumor cells can mimic leukocytes, enabling them to adhere to the endothelium of distant organs. This adhesion is a crucial step in extravasation, where cancer cells penetrate the blood vessel wall to form secondary tumors.
Embryonic Development and Stem Cell Biology
The Lewis X antigen (SSEA-1) is a well-established marker for specific stem cell populations, highlighting its importance in early development.
-
Stem Cell Marker: LeX is expressed on the surface of murine embryonic stem cells, where its expression decreases upon differentiation. In humans, while not a marker for embryonic stem cells, LeX is found on various progenitor and adult stem cell populations, including neural and hematopoietic stem cells. The precise function of LeX in stem cell biology is an active area of research, but it is thought to be involved in cell-cell interactions and the maintenance of the undifferentiated state.
Quantitative Data on Lewis X and sialyl Lewis X
Binding Affinities of sialyl Lewis X to Selectins
The interaction between sLeX and selectins is characterized by low affinity and fast kinetics, which is essential for the dynamic process of leukocyte rolling. The dissociation constant (Kd) is a measure of the binding affinity, with a lower Kd indicating a higher affinity.
| Ligand | Receptor | Dissociation Constant (Kd) | Method | Reference |
| sLeX analogue (TBC1269) | P-selectin | ~111.4 µM | Surface Plasmon Resonance | [1][2] |
| sLeX | E-selectin | 878 µM | Not specified | [[“]] |
| 6-sulfo sLeX | L-selectin | low millimolar range | Not specified | [4] |
Expression of Lewis X and sialyl Lewis X in Cancer
The expression levels of LeX and sLeX are often significantly elevated in cancerous tissues compared to their normal counterparts.
| Cancer Type | Glycan | Expression in Cancer | Expression in Normal Tissue | Method | Reference |
| Pancreatic Cancer | sLeX | Elevated in a subset of sLeA-negative patients | Low/Undetectable | Antibody Sandwich Assay | [[“]][5] |
| Breast Cancer (ER-negative) | sLeX | Significantly associated with ER-negative status | Low/Undetectable | Immunohistochemistry | [6][7] |
| Colorectal Cancer | Core 2 O-glycans with sLeX | Present in over 33% of cancers | Absent | Mass Spectrometry | [8] |
| Triple Negative Breast Cancer | sLeX/A | Expressed in all 50 TNBC samples | Not specified | Immunohistochemistry | [9] |
| Colorectal Cancer | Ki67 | 79.30% | 25.00% | Immunohistochemistry | [10] |
| Colorectal Cancer | HER2 | 54.00% | 19.40% | Immunohistochemistry | [10] |
Expression of Lewis X (SSEA-1) in Stem Cells
| Cell Type | Glycan | Expression Level | Method | Reference |
| Murine Embryonic Stem Cells | LeX (SSEA-1) | High in undifferentiated state, decreases upon differentiation | Not specified | |
| Human Embryonic Stem Cells | LeX (SSEA-1) | Absent | Not specified | [11] |
| Human Hematopoietic Stem Cells (AML) | SSEA-1 | Overexpressed in AML with monocytic differentiation | Low in normal HSCs | Mass Cytometry |
| Differentiated Hematopoietic Cells | LeX/CD15 | Increases during myeloid differentiation | Not specified | Flow Cytometry |
| Neural Progenitor Cells | LeX | 31.34 ± 5.79% of cells at E10.5 | Flow Cytometry |
Signaling Pathways Involving Lewis X
While LeX and sLeX are primarily known for their role as adhesion molecules, their engagement with selectins can trigger intracellular signaling cascades that influence cell behavior.
References
- 1. Affinity and kinetics of sialyl Lewis-X and core-2 based oligosaccharides binding to L- and P-selectin. | Semantic Scholar [semanticscholar.org]
- 2. Affinity and kinetics of sialyl Lewis-X and core-2 based oligosaccharides binding to L- and P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Glycoforms of human endothelial CD34 that bind L-selectin carry sulfated sialyl Lewis x capped O- and N-glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycan Motif Profiling Reveals Plasma Sialyl-Lewis X Elevations in Pancreatic Cancers That Are Negative for Sialyl-Lewis A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectin ligand sialyl-Lewis x antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. P- and E-selectins recognize sialyl 6-sulfo Lewis X, the recently identified L-selectin ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. brieflands.com [brieflands.com]
- 11. Lewis x is highly expressed in normal tissues: a comparative immunohistochemical study and literature revision - PubMed [pubmed.ncbi.nlm.nih.gov]
The Lewis Antigens: A Technical Guide to Their Discovery, History, and Analysis
Introduction
The Lewis histo-blood group system, a fascinating and complex area of human biology, plays a significant role in transfusion medicine, immunology, and the study of host-pathogen interactions. Unlike most blood group antigens that are intrinsic to the red blood cell membrane, Lewis antigens are soluble glycosphingolipids that are adsorbed from the plasma onto the surface of erythrocytes and other cells. Their expression is not determined by a single gene but rather by the interplay of at least two fucosyltransferase genes, FUT2 (the Secretor gene) and FUT3 (the Lewis gene). This guide provides a comprehensive overview of the discovery, history, biochemical nature, and methods of analysis of the Lewis antigens, tailored for researchers, scientists, and professionals in drug development.
Discovery and History: Unraveling the Lewis System
The journey to understanding the Lewis system began in the mid-20th century, with several key researchers making pivotal contributions to its discovery and characterization.
The Identification of Anti-Lea by Mourant (1946)
Elucidation by Grubb and Morgan (1949)
Building upon Mourant's discovery, Rune Grubb and Walter Thomas James Morgan in 1949 published a detailed study on "The Lewis blood group characters of erythrocytes and body-fluids."[3][4] Their work was crucial in establishing that Lewis antigens were not only present on red blood cells but were also secreted in body fluids like saliva.[4] This was a significant departure from the understanding of other blood group systems at the time.
The Discovery of Anti-Leb and the Role of the Secretor Gene
Further research led to the identification of a second Lewis antibody, anti-Leb. It was subsequently determined that the expression of Leb was dependent on the action of both the Lewis (FUT3) and the Secretor (FUT2) genes. This intricate genetic relationship with the ABO and secretor systems became a hallmark of the Lewis system's complexity.
The Biochemical Landscape of Lewis Antigens
Lewis antigens are carbohydrate structures, specifically fucosylated oligosaccharides, attached to either a ceramide lipid backbone (glycosphingolipids) or a protein backbone (glycoproteins). Their synthesis is a multi-step enzymatic process.
Biosynthesis Pathway
The synthesis of Lewis antigens is dependent on the activity of fucosyltransferases encoded by the FUT2 (Secretor) and FUT3 (Lewis) genes located on chromosome 19. These enzymes add fucose residues to precursor carbohydrate chains. The interplay between these two enzymes determines the final Lewis phenotype.
-
Le(a+b-) phenotype: Individuals with a functional FUT3 gene but who are non-secretors (homozygous for a non-functional FUT2 gene) produce Lea antigen.
-
Le(a-b+) phenotype: Individuals with functional FUT2 and FUT3 genes produce primarily Leb antigen. The FUT2 enzyme acts first, creating the H type 1 precursor, which is then fucosylated by the FUT3 enzyme to form Leb.
-
Le(a-b-) phenotype: Individuals lacking a functional FUT3 gene do not produce either Lea or Leb antigens.
-
Le(a+b+) phenotype: This phenotype is rare in adults but can be transiently observed in infants.
The following diagram illustrates the biosynthetic pathway of the Lewis antigens.
Caption: Biosynthetic pathway of Lewis antigens.
Glycoprotein (B1211001) and Glycolipid Nature
Lewis antigens are found on both glycoproteins and glycolipids. The glycolipid forms are primarily found in plasma and are adsorbed onto red blood cells, while the glycoprotein forms are present in secretions. The characterization of these complex molecules relies on advanced analytical techniques.
This protocol provides a general method for the extraction of glycolipids from erythrocytes.
-
Cell Preparation:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge at 1,000 x g for 10 minutes to pellet the red blood cells (RBCs).
-
Remove the plasma and buffy coat.
-
Wash the RBCs three times with phosphate-buffered saline (PBS), centrifuging after each wash.
-
-
-
To the packed RBCs, add 20 volumes of a chloroform (B151607):methanol (2:1, v/v) mixture.
-
Homogenize the mixture thoroughly and stir for several hours at room temperature.
-
Filter the mixture to remove the precipitated protein.
-
Wash the protein residue with the chloroform:methanol mixture and combine the filtrates.
-
Perform a Folch partition by adding 0.2 volumes of 0.9% NaCl solution to the combined filtrate.
-
Mix vigorously and centrifuge to separate the phases.
-
The lower chloroform phase contains the lipids, including glycolipids.
-
-
Purification:
-
The crude lipid extract can be further purified using techniques such as silicic acid chromatography to separate neutral lipids, glycolipids, and phospholipids.
-
Mass spectrometry is a powerful tool for the characterization of glycoproteins.[7][8][9][10][11]
-
Sample Preparation:
-
Isolate the glycoprotein of interest from secretions or cell lysates using methods like affinity chromatography.
-
Denature the protein and reduce and alkylate the cysteine residues.
-
-
Proteolytic Digestion:
-
Digest the glycoprotein into smaller peptides using a protease such as trypsin.
-
-
Enrichment of Glycopeptides (Optional):
-
Enrich the glycopeptides from the peptide mixture using techniques like hydrophilic interaction liquid chromatography (HILIC) or lectin affinity chromatography.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide/glycopeptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Utilize fragmentation techniques such as collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to obtain information about the peptide sequence and the attached glycan structures.
-
-
Data Analysis:
-
Use specialized software to identify the glycopeptides and characterize the glycan compositions and structures.
-
Experimental Protocols for Lewis Antigen Analysis
A variety of serological and molecular techniques are employed to determine an individual's Lewis phenotype.
Hemagglutination Assay
The classic method for Lewis phenotyping is the hemagglutination assay, which can be performed using either a slide or tube method.[12][13][14][15][16][17][18]
-
Prepare a 2-5% suspension of washed red blood cells in saline.
-
Label test tubes for each antibody to be tested (anti-Lea and anti-Leb) and for a negative control.
-
Add 2 drops of the appropriate Lewis antiserum to the corresponding labeled tubes.
-
Add 1 drop of the red blood cell suspension to each tube.
-
Mix the contents of the tubes and centrifuge at 1000 rpm for 1 minute.
-
Gently resuspend the cell button and examine for agglutination. The presence of clumping indicates a positive reaction.
References
- 1. A new human blood group antigen of frequent occurrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Brief History of Human Blood Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Lewis blood group characters of erythrocytes and body-fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The “Lewis” Blood Group Characters of Erythrocytes and Body-fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Extraction of glycolipids]:Glycoscience Protocol Online Database [jcggdb.jp]
- 6. Extraction of glycolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Glycoproteomics: Techniques, Methods, and Mass Spectrometry Innovations - Creative Proteomics [creative-proteomics.com]
- 8. Recent Advances in Mass Spectrometric Analysis of Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycoprotein Characterization Methods by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 10. Glycomic and glycoproteomic analysis of glycoproteins—a tutorial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass spectrometry-based analysis of glycoproteins and its clinical applications in cancer biomarker discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbenotes.com [microbenotes.com]
- 13. Blood Group Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atlas-medical.com [atlas-medical.com]
- 15. m.youtube.com [m.youtube.com]
- 16. simpios.eu [simpios.eu]
- 17. Slide agglutination test [tesla.rcub.bg.ac.rs]
- 18. bioted.es [bioted.es]
The Pivotal Role of Lewis X in Cell Adhesion and Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lewis X (LeX) antigen, a trisaccharide with the structure Galβ1-4[Fucα1-3]GlcNAc, and its sialylated form, sialyl Lewis X (sLeX), are crucial carbohydrate determinants involved in a myriad of cell-cell recognition and adhesion processes. From mediating the initial steps of leukocyte extravasation during an inflammatory response to facilitating the metastatic spread of cancer cells, the influence of Lewis X on cellular behavior is profound. This technical guide provides an in-depth exploration of the core functions of Lewis X in cell adhesion and the subsequent intracellular signaling cascades it initiates, offering valuable insights for researchers and professionals in drug development.
The Role of Lewis X in Cell Adhesion
Lewis X and its derivatives function as key ligands for the selectin family of adhesion molecules: E-selectin (endothelial), P-selectin (platelet and endothelial), and L-selectin (leukocyte). This interaction is fundamental to the process of leukocyte tethering and rolling along the vascular endothelium, a prerequisite for their firm adhesion and subsequent transmigration into tissues during inflammation.[1]
In the context of oncology, the aberrant overexpression of sLeX on the surface of tumor cells is a well-documented phenomenon. This "molecular mimicry" allows cancer cells to co-opt the leukocyte adhesion machinery, facilitating their interaction with selectins on endothelial cells and platelets. This adhesion is a critical step in the metastatic cascade, enabling circulating tumor cells to arrest in distant capillary beds and extravasate into new tissues.[2] The expression of sLeX has been correlated with tumor stage, recurrence, and overall patient survival in various cancers.[3]
Beyond selectins, Lewis X has also been shown to interact with other C-type lectins, such as DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin), which is expressed on dendritic cells and macrophages.[4][5] This interaction plays a role in immune modulation and pathogen recognition.
Quantitative Data on Lewis X Binding Interactions
The affinity of Lewis X and its analogs for selectins is a critical determinant of their biological function. The following tables summarize key quantitative data from the literature.
| Ligand | Receptor | Binding Affinity (IC50) | Measurement Method | Reference |
| Sialyl Lewis X | E-selectin | 750 ± 20 µM | Competitive Binding Assay | [6] |
| Sialyl Lewis a | E-selectin | 220 ± 20 µM | Competitive Binding Assay | [6] |
| Amino-substituted sLea | E-selectin | 21 ± 3 µM | Competitive Binding Assay | [6] |
| Ligand | Receptor | Dissociation Constant (Kd) | On-rate (kon) | Off-rate (koff) | Measurement Method | Reference |
| sLeX analogue (TBC1269) | P-selectin | ~111.4 µM | > 27,000 M⁻¹s⁻¹ | > 3 s⁻¹ | Surface Plasmon Resonance | [7] |
| Fluorescent sLeX[Glc] | E-selectin | 107 ± 26 µM | Not Reported | Not Reported | Fluorescence Polarization | [8] |
| Free sLeX[Glc] | E-selectin | 120 ± 31 µM | Not Reported | Not Reported | Fluorescence Polarization | [8] |
Lewis X-Mediated Signaling Pathways
The binding of Lewis X to its receptors does not merely facilitate cell adhesion; it also initiates "outside-in" signaling cascades that can profoundly alter cell behavior, including proliferation, survival, and migration.
Selectin-Integrin Crosstalk and Src/FAK Signaling
A crucial aspect of Lewis X-mediated signaling is its crosstalk with integrin signaling pathways. The initial selectin-mediated tethering and rolling of cells can trigger intracellular signals that lead to the activation of integrins, which in turn mediate firm adhesion. This process often involves the activation of non-receptor tyrosine kinases, namely Focal Adhesion Kinase (FAK) and Src.[9][10]
Upon ligand binding, selectins can induce the clustering of adhesion molecules and the recruitment of signaling components to the plasma membrane. This can lead to the activation of Src family kinases. Activated Src can then phosphorylate FAK at multiple tyrosine residues.[11][12] Phosphorylated FAK acts as a scaffold for numerous signaling proteins, including Grb2, Sos, and PI3K, thereby activating downstream pathways such as the Ras-MAPK and PI3K-Akt cascades, which regulate cell proliferation, survival, and migration.[8][9]
References
- 1. Selectin ligand sialyl-Lewis x antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Innate signaling by the C-type lectin DC-SIGN dictates immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DC-SIGN Family of Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C-type lectin DC-SIGN: An adhesion, signalling and antigen-uptake molecule that guides dendritic cells in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrin signaling in tumor biology: mechanisms of intercellular crosstalk and emerging targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. imrpress.com [imrpress.com]
- 10. Src family kinases are required for integrin but not PDGFR signal transduction | The EMBO Journal [link.springer.com]
- 11. Src-mediated coupling of focal adhesion kinase to integrin αvβ5 in vascular endothelial growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression of ST3GAL4 Leads to SLex Expression and Induces c-Met Activation and an Invasive Phenotype in Gastric Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Lewis X as a Stage-Specific Embryonic Antigen
This guide provides a comprehensive overview of the Lewis X (LeX) antigen, also known as Stage-Specific Embryonic Antigen-1 (SSEA-1), a crucial carbohydrate epitope in embryonic development. We will delve into its structure, biosynthesis, dynamic expression patterns, and functional roles in cell adhesion, migration, and signaling. This document also includes detailed experimental protocols and quantitative data to support researchers in the fields of developmental biology, stem cell research, and oncology.
Introduction to Lewis X (SSEA-1)
Lewis X (LeX), also designated as SSEA-1 in mice or CD15, is a carbohydrate antigen defined by the trisaccharide structure Galactose β1-4 (Fucose α1-3) N-acetylglucosamine (Galβ1-4[Fucα1-3]GlcNAc).[1][2] It is a key cell surface molecule that plays a pivotal role in various biological processes, including cell-to-cell recognition, adhesion, and differentiation, particularly during embryogenesis.[3] LeX was first identified as a stage-specific antigen due to its dynamic expression on early embryonic cells, where it serves as a marker for undifferentiated, pluripotent cell populations.[4][5] Its expression is tightly regulated both spatially and temporally, making it an invaluable marker for tracking cell fate and pluripotency.[4][6] Beyond development, the re-expression of LeX in adult tissues is often associated with cancer, where it facilitates metastasis and correlates with poor prognosis.[7][8]
Structure and Biosynthesis
The LeX antigen is synthesized by the addition of a fucose residue in an α-1,3 linkage to the N-acetylglucosamine (GlcNAc) of a Type 2 (Galβ1-4GlcNAc) precursor chain.[7] This critical fucosylation step is catalyzed by α-1,3-fucosyltransferases (FUTs). In humans, several FUTs can synthesize LeX, while in mice, fucosyltransferase 9 (Fut9) is the primary enzyme responsible for its expression in embryonic and neural stem cells.[2][9] The LeX determinant can be further modified by sialylation to form Sialyl Lewis X (sLeX), which is a critical ligand for selectin proteins involved in cell adhesion.[10][11]
Stage-Specific Expression Patterns
The expression of LeX/SSEA-1 is a hallmark of pluripotency in mouse embryonic stem cells (ESCs) but is notably absent in undifferentiated human ESCs, where it appears transiently during differentiation.[12][13][14] This species-specific difference is a critical consideration in stem cell research. In the developing nervous system, LeX is expressed by neural stem and progenitor cells (NSPCs) but is downregulated as these cells differentiate into mature neurons and glia.[4][15]
Quantitative Analysis of LeX/SSEA-1 Expression
Quantitative data from flow cytometry and immunohistochemistry studies reveal the precise dynamics of LeX expression during development.
| Embryonic Stage (Mouse) | Tissue/Region | Percentage of LeX-Positive Cells | Reference |
| E10.5 | Forebrain | 31.34% ± 5.79% | [4] |
| E14.5 | Cortex | 21.78% ± 3.53% | [4] |
| E18.5 | Cortex | 10.70% ± 3.36% | [4] |
| Day of Differentiation (hESC) | Cell Population | Percentage of SSEA-1 Positive Cells | Reference |
| Day 0 | Undifferentiated hESCs | Low/Negative | [13][16] |
| Day 7 | Differentiating hESCs | ~8% | [13] |
| Day 14 | Differentiating hESCs | Decreased | [13] |
| Day 21 | Hepatocyte-like cells | Low/Negative | [13] |
Functional Roles of Lewis X in Embryogenesis
LeX's function extends beyond being a simple cell marker. It actively participates in key developmental events:
-
Cell Adhesion and Migration: LeX mediates cell-cell interactions that are crucial for tissue organization and cell migration.[3][6] In the developing nervous system, it facilitates the interactions required for proper neuronal development.[3]
-
Stem Cell Maintenance: In neural stem cells, LeX-carrying N-glycans are not just markers but are actively involved in maintaining the stem cell state by modulating key signaling pathways.[9]
-
Embryo Implantation: The related sLeX structure is expressed in the human endometrium, reaching peak levels during the implantation window, suggesting a role in trophoblast adhesion to the uterine wall.[3][17]
-
Angiogenesis: sLeX and its selectin ligands are involved in capillary morphogenesis, an essential process for forming new blood vessels during development.[18]
Lewis X in Developmental Signaling Pathways
Recent research has uncovered a direct role for LeX in modulating intracellular signaling. In mouse embryonic neural stem cells, LeX-carrying N-glycans are essential for proliferation by regulating the Notch signaling pathway.[9] Specifically, the presence of LeX glycans on the cell surface upregulates the expression of Musashi-1, an RNA-binding protein that activates the Notch pathway, thereby promoting NSC self-renewal and proliferation.[9][19]
Key Experimental Protocols for Studying Lewis X
Accurate detection and quantification of LeX/SSEA-1 are fundamental to its study. Below are detailed protocols for common experimental approaches.
Immunohistochemistry (IHC) for SSEA-1 in Embryonic Tissue
This protocol outlines the steps for localizing SSEA-1 expression in whole-mount embryos or tissue sections.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) or 2% Trichloroacetic acid (TCA)
-
Permeabilization Buffer: PBS with 0.5% Triton X-100 (PBTr)
-
Blocking Buffer: 10% Normal Goat Serum (NGS) in PBTr
-
Primary Antibody: Anti-SSEA-1/LeX monoclonal antibody (e.g., clone MC480)
-
Secondary Antibody: Fluorophore-conjugated anti-IgM antibody
-
Nuclear Stain: DAPI
-
Mounting Medium
Protocol:
-
Sample Preparation & Fixation: Fix embryos or tissues in 4% PFA overnight at 4°C or 2% TCA for 3 hours at room temperature.[20][21]
-
Washing: Wash samples thoroughly with PBS (3 x 10 minutes) to remove the fixative.[21]
-
Permeabilization: For whole-mount samples or thick sections, permeabilize with PBTr for 30-60 minutes at room temperature. For PFA-fixed samples, an optional proteinase K treatment can improve antibody penetration.[20]
-
Blocking: Incubate samples in Blocking Buffer for at least 1-2 hours at room temperature to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Dilute the anti-SSEA-1 primary antibody in Blocking Buffer (e.g., 1:100 dilution) and incubate overnight at 4°C with gentle agitation.[22]
-
Washing: Wash samples extensively with PBTr (4 x 30 minutes) to remove unbound primary antibody.[20]
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody, diluted in Blocking Buffer, for 2-4 hours at room temperature in the dark.[22]
-
Nuclear Staining: Add DAPI to the final wash to visualize cell nuclei.
-
Mounting and Imaging: Wash samples a final time with PBS, mount on slides using an appropriate mounting medium, and image using a confocal or fluorescence microscope.
Flow Cytometry for SSEA-1 Cell Surface Expression
This protocol is for quantifying the percentage of SSEA-1 positive cells in a single-cell suspension, such as dissociated embryonic tissue or cultured stem cells.
Materials:
-
Single-cell suspension
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Primary Antibody: Fluorophore-conjugated anti-SSEA-1/CD15 antibody
-
(Optional) Viability Dye (e.g., Propidium Iodide, DAPI)
-
Flow Cytometer
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from tissue or culture using enzymatic digestion (e.g., Accutase) followed by filtration through a cell strainer to remove clumps.[12]
-
Cell Counting and Aliquoting: Count cells and aliquot approximately 0.5-1 x 10^6 cells per tube.
-
Washing: Centrifuge cells (300 x g, 5 minutes), discard the supernatant, and resuspend in cold Staining Buffer.
-
Antibody Staining: Add the fluorophore-conjugated anti-SSEA-1 antibody at the manufacturer's recommended concentration.
-
Incubation: Incubate for 20-30 minutes at 4°C in the dark to prevent photobleaching and internalization of the antibody.[16]
-
Washing: Wash the cells twice with 1-2 mL of cold Staining Buffer to remove unbound antibody, centrifuging between washes.
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of Staining Buffer.
-
Viability Staining: Just before analysis, add a viability dye to distinguish live from dead cells.
-
Data Acquisition: Analyze the samples on a flow cytometer. Be sure to include an unstained control and/or an isotype control to set appropriate gates for positive and negative populations.[23]
References
- 1. explorationpub.com [explorationpub.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Expression of the Carbohydrate Lewis Antigen, Sialyl Lewis A, Sialyl Lewis X, Lewis X, and Lewis Y in the Placental Villi of Patients With Unexplained Miscarriages [frontiersin.org]
- 4. Structurally Distinct LewisX Glycans Distinguish Subpopulations of Neural Stem/Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stage-specific expression of SSEA-1-related antigens in the developing lung of human embryos and its relation to the distribution of these antigens in lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of stage-specific embryonic antigen-1 (SSEA-1) expression during early development of the turkey embryo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. Metabolic Inhibition of Sialyl-Lewis X Biosynthesis by 5-Thiofucose Remodels the Cell Surface and Impairs Selectin-Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lewis X-carrying N-glycans regulate the proliferation of mouse embryonic neural stem cells via the Notch signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]
- 11. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]
- 12. fishersci.com [fishersci.com]
- 13. researchgate.net [researchgate.net]
- 14. Flow Cytometry in Stem Cell Research and Therapy - FluoroFinder [fluorofinder.com]
- 15. LewisX: a neural stem cell specific glycan? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. miltenyibiotec.com [miltenyibiotec.com]
- 17. researchgate.net [researchgate.net]
- 18. A role for sialyl Lewis-X/A glycoconjugates in capillary morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. protocols.io [protocols.io]
- 21. IHC staining protocol for whole mount samples | Abcam [abcam.com]
- 22. Spatial Distribution and Initial Changes of SSEA-1 and Other Cell Adhesion-related Molecules on Mouse Embryonic Stem Cells Before and During Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. STAGE SPECIFIC EMBRYONIC ANTIGEN-1 (SSEA-1) EXPRESSION IN THYROID TISSUES - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Fucosyltransferase Enzymes in Lewis X Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the fucosyltransferase (FUT) enzymes responsible for the synthesis of the Lewis X (LeX) antigen, a critical carbohydrate motif involved in numerous biological processes, including cell adhesion, signaling, and cancer progression. This document outlines the key enzymes, their biochemical properties, detailed experimental protocols for their study, and their role in cellular signaling pathways, with a focus on their potential as therapeutic targets.
Introduction to Lewis X and Fucosyltransferases
The Lewis X (LeX) antigen, also known as CD15 or SSEA-1, is a trisaccharide structure [Galβ1-4(Fucα1-3)GlcNAc-R] found on the surface of various cells. Its synthesis is catalyzed by a family of enzymes known as fucosyltransferases (FUTs), which transfer an L-fucose sugar from a donor substrate, GDP-fucose, to an acceptor substrate. The expression of LeX is crucial for processes such as leukocyte rolling during inflammation and has been implicated in cancer metastasis and stem cell biology. The primary enzymes responsible for LeX synthesis are α1,3-fucosyltransferases.
Key Fucosyltransferases in Lewis X Synthesis
Several fucosyltransferases can synthesize the LeX antigen, with FUT4 and FUT9 being among the most studied for their roles in this process. Other FUTs, like FUT7, are primarily involved in the synthesis of the related sialyl Lewis X structure.
| Feature | FUT4 | FUT9 |
| Gene Name | FUT4 | FUT9 |
| Chromosomal Location | 11q21 | 6q16.1 |
| Enzyme Family | α1,3-fucosyltransferase | α1,3-fucosyltransferase |
| Primary Function | Synthesis of Lewis X | Synthesis of Lewis X |
| Tissue Distribution | Myeloid cells, brain | Embryonic stem cells, various adult tissues |
Biochemical and Kinetic Properties
The enzymatic activity of FUTs is characterized by specific kinetic parameters and substrate preferences. Understanding these properties is essential for designing inhibitors and developing assays.
| Parameter | FUT4 | FUT9 |
| Optimal pH | 6.5 - 7.5 | 6.0 - 7.0 |
| Acceptor Substrate | Type 2 (Galβ1-4GlcNAc) lactosamine chains | Type 2 (Galβ1-4GlcNAc) lactosamine chains |
| Donor Substrate | GDP-fucose | GDP-fucose |
Note: Specific Km and Vmax values can vary significantly depending on the experimental conditions, acceptor substrate used, and whether the enzyme is a recombinant or native form.
The Lewis X Synthesis Pathway
The synthesis of the Lewis X antigen is a precise enzymatic reaction. A fucosyltransferase catalyzes the addition of a fucose residue in an α1,3 linkage to the N-acetylglucosamine (GlcNAc) of a Type 2 lactosamine precursor.
Caption: Enzymatic synthesis of the Lewis X antigen by α1,3-fucosyltransferases.
Experimental Protocols
Here are detailed methodologies for key experiments related to the study of fucosyltransferases and Lewis X synthesis.
5.1. Fucosyltransferase Activity Assay (Radiometric)
This protocol measures the activity of a FUT enzyme by quantifying the incorporation of a radiolabeled fucose from GDP-[¹⁴C]fucose into an acceptor substrate.
Materials:
-
Recombinant FUT enzyme
-
Acceptor substrate (e.g., N-acetyllactosamine)
-
Donor substrate: GDP-[¹⁴C]fucose
-
Assay Buffer: 50 mM MES buffer, pH 6.5, containing 25 mM MnCl₂ and 0.1% Triton X-100
-
C18 Sep-Pak cartridges
-
Scintillation fluid and counter
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube:
-
5 µL of Assay Buffer (10x concentration)
-
5 µL of acceptor substrate (e.g., 10 mM N-acetyllactosamine)
-
5 µL of GDP-[¹⁴C]fucose (e.g., 0.1 µCi)
-
X µL of recombinant FUT enzyme solution
-
Add nuclease-free water to a final volume of 50 µL.
-
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding 500 µL of ice-cold water.
-
Apply the entire reaction mixture to a pre-wetted C18 Sep-Pak cartridge.
-
Wash the cartridge with 10 mL of water to remove unincorporated GDP-[¹⁴C]fucose.
-
Elute the radiolabeled product (LeX) with 5 mL of methanol.
-
Add the eluate to 10 mL of scintillation fluid.
-
Quantify the radioactivity using a scintillation counter. The counts are proportional to the enzyme activity.
Caption: Workflow for a radiometric fucosyltransferase activity assay.
5.2. Flow Cytometry for Cell Surface Lewis X Detection
This method quantifies the expression of Lewis X on the surface of living cells.
Materials:
-
Cell suspension (e.g., cancer cell line, leukocytes)
-
Primary antibody: Anti-Lewis X antibody (e.g., clone HI98)
-
Secondary antibody: Fluorochrome-conjugated anti-IgM or anti-IgG antibody
-
FACS Buffer: PBS with 1% BSA and 0.05% sodium azide
-
Flow cytometer
Procedure:
-
Harvest cells and wash them twice with cold FACS buffer.
-
Resuspend the cells to a concentration of 1x10⁶ cells/mL in FACS buffer.
-
Aliquot 100 µL of the cell suspension into FACS tubes.
-
Add the anti-Lewis X primary antibody at the manufacturer's recommended dilution.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells three times with 1 mL of cold FACS buffer, pelleting by centrifugation between washes.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the fluorochrome-conjugated secondary antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells three times with 1 mL of cold FACS buffer.
-
Resuspend the final cell pellet in 500 µL of FACS buffer.
-
Analyze the cells on a flow cytometer, gating on the live cell population. Measure the fluorescence intensity, which corresponds to the level of Lewis X expression.
Lewis X in Cellular Signaling
Lewis X is not merely a structural component but also an active participant in cell signaling. One of the most well-documented roles is its involvement in the Notch signaling pathway. Fucosylation of Notch receptors by specific FUTs can modulate the binding of Notch ligands (like Jagged and Delta), thereby influencing pathway activation.
Caption: Modulation of Notch signaling by fucosylation and Lewis X expression.
Therapeutic Implications
The overexpression of Lewis X and the FUTs that synthesize it is associated with poor prognosis in several cancers, including breast and colon cancer. This is often linked to increased metastatic potential and resistance to therapy. Consequently, FUT enzymes represent attractive targets for drug development. Inhibitors of FUT4 and FUT9 could potentially reduce LeX expression on cancer cells, thereby decreasing their adhesive and migratory properties and sensitizing them to conventional therapies. The development of small molecule inhibitors or antibody-based therapies targeting these enzymes is an active area of research.
Lewis X as a biomarker in cancer
An In-depth Technical Guide to Lewis X as a Biomarker in Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aberrant glycosylation of cell surface proteins and lipids is a hallmark of cancer, profoundly influencing tumor progression, metastasis, and immune evasion. Among the myriad of altered glycan structures, the Lewis X (LeX) antigen, also known as CD15 or Stage-Specific Embryonic Antigen-1 (SSEA-1), and its sialylated form, Sialyl Lewis X (sLeX), have emerged as critical biomarkers and functional mediators in oncology.[1][2] This tetrasaccharide (NeuNAcα2,3Galβ1,4[Fucα1,3]GlcNAc) is frequently overexpressed in various human cancers, including those of the colon, breast, pancreas, and lung.[3][4]
Functionally, sLeX is a primary ligand for selectin proteins (E-selectin, P-selectin, L-selectin) expressed on endothelial cells and leukocytes.[4] This interaction is pivotal for the initial tethering and rolling of cancer cells on the vascular endothelium, a crucial first step in the metastatic cascade that facilitates their extravasation into distant organs.[1][5] Consequently, high expression of sLeX is often correlated with increased metastatic potential, tumor recurrence, and poor patient prognosis.[1][3] This guide provides a comprehensive technical overview of Lewis X as a cancer biomarker, detailing its biological roles, quantitative expression data, detection methodologies, and its involvement in key signaling pathways.
Biological Role and Signaling in Cancer
The primary role of Lewis X and Sialyl Lewis X in cancer is facilitating metastasis. By mimicking the mechanism used by leukocytes for homing to inflammation sites, cancer cells expressing sLeX can adhere to E-selectin on endothelial cells, leading to their arrest in the bloodstream and subsequent invasion into new tissues.[6][7] Beyond this adhesive function, sLeX expression can also influence angiogenesis and signaling pathways that promote a more invasive phenotype.[8][9]
Biosynthesis Pathway
The synthesis of Lewis X and sLeX is a multi-step enzymatic process involving glycosyltransferases. The pathway begins with a Type II precursor (Galβ1–4GlcNAcβ1-R) and proceeds through the sequential action of sialyltransferases and fucosyltransferases. The enzymes ST3GAL3/4/6 are responsible for adding sialic acid, while fucosyltransferases like FUT3 and FUT4 add the fucose residue to create the final sLeX structure.[2][10][11] The upregulation of these enzymes is a common feature in cancer cells that overexpress sLeX.[6]
References
- 1. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Clinicopathological and prognostic significance of sialyl Lewis X overexpression in patients with cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Custom Anti-sLeX Antibody Development for Cancer Metastasis Research - Creative Biolabs [creative-biolabs.com]
- 5. The Cancer-Associated Antigens Sialyl Lewisa/x and Sda: Two Opposite Faces of Terminal Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectin ligand sialyl-Lewis x antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LEWIS X ANTIGEN MEDIATES ADHESION OF HUMAN BREAST CARCINOMA CELLS TO ACTIVATED ENDOTHELIUM: Possible involvement of the endothelial scavenger receptor C-type lectin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]
- 9. mdpi.com [mdpi.com]
- 10. explorationpub.com [explorationpub.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Interaction of Lewis X Glycan with Selectins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between Lewis X (LeX) glycan and its sialylated form, sialyl Lewis X (sLeX), with the selectin family of adhesion molecules. Understanding this critical interaction is paramount for research in inflammation, immunology, and oncology, as well as for the development of novel therapeutics targeting these pathways.
Core Interaction: A Calcium-Dependent Recognition
The interaction between selectins and Lewis X-containing glycans is a cornerstone of physiological processes such as leukocyte rolling and extravasation during an inflammatory response.[1][2] This binding is mediated by the C-type lectin domain at the N-terminus of the selectin proteins (E-selectin, P-selectin, and L-selectin).[3][4] The interaction is calcium-dependent and characterized by a shallow binding cleft on the selectin that recognizes the key features of the sLeX tetrasaccharide: Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAc.[5][6] The fucose and sialic acid residues are particularly crucial for this recognition.[7][8] While sLeX is the primary ligand, other related structures, including sialyl Lewis A (sLeA), can also bind to selectins.[9][10]
Quantitative Analysis of Selectin-Lewis X Binding
The binding affinity of monomeric sLeX to selectins is relatively low, which is characteristic of many carbohydrate-protein interactions. This low affinity is compensated for in vivo by the multivalent presentation of sLeX on the cell surface.[11] The kinetics of this interaction are rapid, with high association and dissociation rates, facilitating the transient nature of leukocyte rolling.[9][12]
Below is a summary of quantitative data from various studies, primarily focusing on sialyl Lewis X due to its physiological significance.
| Selectin | Ligand | Method | K D (μM) | k on (M⁻¹s⁻¹) | k off (s⁻¹) | Reference |
| P-selectin | sLeX analogue (TBC1269) | SPR | ~111.4 | > 27,000 | > 3 | [9][12] |
| L-selectin | GlyCAM-1 | SPR | 108 | Not Reported | Not Reported | [3] |
Experimental Protocols for Studying Selectin-Lewis X Interactions
Several biophysical and cell-based assays are employed to characterize the binding of Lewis X glycans to selectins.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of binding kinetics.
Methodology:
-
Immobilization: A purified selectin protein is immobilized on a sensor chip surface. This can be achieved through various chemistries, such as amine coupling.
-
Analyte Injection: A solution containing the Lewis X glycan or a derivative (e.g., sLeX) is flowed over the sensor surface.
-
Binding and Dissociation: The binding of the glycan to the immobilized selectin is monitored in real-time as a change in the refractive index at the sensor surface. Following the association phase, a buffer is flowed over the surface to monitor the dissociation of the complex.
-
Data Analysis: The resulting sensorgram is fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k on ), dissociation rate constant (k off ), and the equilibrium dissociation constant (K D ).[9][12]
Cell Adhesion Assays
These assays measure the functional consequence of the selectin-glycan interaction, which is cell adhesion.
Methodology for Non-Static Monolayer Cell Adhesion Assay:
-
Cell Culture: Endothelial cells (e.g., HUVECs) are cultured to form a monolayer in a multi-well plate.[13]
-
Activation: The endothelial cell monolayer is activated with an inflammatory cytokine like IL-1β to induce the expression of E-selectin.[11][13]
-
Cell Labeling: The cells to be tested for adhesion (e.g., cancer cells expressing sLeX) are labeled with a fluorescent dye such as BCECF-AM.[13]
-
Adhesion under Flow: The labeled cells are perfused over the activated endothelial monolayer under defined shear stress conditions, mimicking blood flow.[14]
-
Quantification: After a set period, non-adherent cells are washed away, and the number of adherent cells is quantified by measuring the fluorescence.[13]
-
Inhibition Studies: The specificity of the interaction can be confirmed by pre-incubating the cells with blocking antibodies against selectins or by enzymatic removal of the glycan ligands (e.g., with sialidase).[14]
Biosynthesis and Signaling Pathways
The expression of Lewis X and its derivatives on the cell surface is regulated by a series of glycosyltransferases. The interaction of these glycans with selectins on opposing cells initiates a signaling cascade that is crucial for cellular responses.
Lewis X and Sialyl Lewis X Biosynthesis
The biosynthesis of sLeX begins with a type II precursor (Galβ1–4GlcNAcβ1-R) and involves the sequential action of sialyltransferases and fucosyltransferases.[15][16] Specifically, an α-2,3 sialyltransferase adds a sialic acid residue, followed by the addition of a fucose residue by an α-1,3/4 fucosyltransferase.[15]
Biosynthesis of Lewis X and Sialyl Lewis X.
Selectin-Mediated Signaling
The binding of sLeX on leukocytes to E- and P-selectins on activated endothelial cells is a key step in the inflammatory cascade.[17] This interaction slows the leukocyte and allows it to roll along the endothelium. This rolling facilitates the subsequent firm adhesion and transmigration of the leukocyte into the underlying tissue.[17][18] The engagement of selectin ligands can trigger intracellular signaling pathways that lead to the activation of integrins, which are responsible for firm adhesion.[19]
Selectin-mediated leukocyte adhesion cascade.
Therapeutic Targeting of the Selectin-Lewis X Axis
Given the central role of this interaction in inflammation and cancer metastasis, it represents a promising target for therapeutic intervention.[1][20] Strategies include the development of small molecule inhibitors, glycomimetics, and antibodies that block the selectin-sLeX interaction.[1][20] For instance, an anti-sLeX antibody has shown therapeutic effects in a murine model of allergic asthma.[21]
Therapeutic inhibition of the selectin-sLeX interaction.
Conclusion
The interaction between Lewis X glycans and selectins is a well-characterized but complex process with profound physiological and pathological implications. A thorough understanding of the molecular details of this interaction, facilitated by the experimental approaches outlined in this guide, is essential for the continued development of novel diagnostics and therapeutics targeting a range of human diseases.
References
- 1. The role of selectins in inflammation and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. mdpi.com [mdpi.com]
- 4. Selectins: An Important Family of Glycan-Binding Cell Adhesion Molecules in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Inhibition of Sialyl-Lewis X Biosynthesis by 5-Thiofucose Remodels the Cell Surface and Impairs Selectin-Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-function analysis of P-selectin-sialyl LewisX binding interactions. Mutagenic alteration of ligand binding specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular basis of the dynamic strength of the sialyl Lewis X--selectin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Early in vitro results indicate that de-O-acetylated sialic acids increase Selectin binding in cancers [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Affinity and kinetics of sialyl Lewis-X and core-2 based oligosaccharides binding to L- and P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selectin-binding analysis of tumor cells - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Selectin ligand sialyl-Lewis x antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. explorationpub.com [explorationpub.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Selectin-Mediated Signaling—Shedding Light on the Regulation of Integrin Activity in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting selectins and selectin ligands in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of Lewis X Tetrasaccharide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Lewis X (Lex) tetrasaccharide (Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAc) is a crucial carbohydrate epitope involved in various biological recognition processes, including cell adhesion, immune responses, and tumor metastasis.[1][2] Its role as a ligand for selectin proteins makes it a significant target in drug discovery and development, particularly for anti-inflammatory and anti-cancer therapies.[1][3] The complex structure of Lex, featuring challenging α-glycosidic linkages, necessitates sophisticated synthetic strategies. These application notes provide detailed protocols for both chemical and chemoenzymatic approaches to the synthesis of the sialyl Lewis X (sLex) tetrasaccharide, a common variant of Lex.
I. Synthetic Strategies Overview
The synthesis of the Lewis X tetrasaccharide can be broadly categorized into two main approaches: purely chemical synthesis and chemoenzymatic synthesis.
-
Chemical Synthesis: This method relies on the sequential or convergent assembly of monosaccharide building blocks using a variety of protecting groups and glycosylation promoters. While offering versatility in creating analogues, chemical synthesis often involves numerous steps, challenging stereocontrol, and potentially low overall yields.[1] Common strategies involve the stepwise addition of fucose, galactose, and sialic acid to a glucosamine (B1671600) acceptor.[1]
-
Chemoenzymatic Synthesis: This approach combines the flexibility of chemical synthesis for creating core structures with the high regio- and stereoselectivity of enzymatic glycosylations for the final steps.[4][5] Glycosyltransferases, such as fucosyltransferases and sialyltransferases, are employed to install the fucose and sialic acid residues with high fidelity, often in a one-pot setup.[5][6] This method can lead to higher yields and purity.[6]
II. Quantitative Data Summary
The following table summarizes representative yields for key steps in both chemical and chemoenzymatic synthesis of Lewis X and Sialyl Lewis X oligosaccharides, based on published literature.
| Synthesis Step | Methodology | Reported Yield | Reference |
| Fucosylation of Lactosamine Acceptor | Chemical Synthesis (DMTST promoter) | High Yield | [1] |
| Pentasaccharide Glycosidation | Chemical Synthesis (NIS/TfOH catalyst) | 71% | [7] |
| Overall SLex Glycoside Synthesis | Chemical Synthesis | 29% | [3] |
| Total Enzymatic SLex Synthesis | From N-acetyllactosamine | 61% | [8] |
| One-Pot Fucosylation | Chemoenzymatic Synthesis | 60-99% | [6] |
III. Experimental Protocols
A. Protocol for Chemical Synthesis of a Lewis X Trisaccharide Intermediate
This protocol describes the fucosylation of a protected lactosamine acceptor, a key step in the total chemical synthesis of Lewis X.
Materials:
-
Protected Lactosamine Acceptor (e.g., 4-nitrophenyl 2-acetamido-4-O-(tetra-O-benzoyl-β-D-galactopyranosyl)-6-O-tert-butyldiphenylsilyl-2-deoxy-1-thio-β-D-glucopyranoside)
-
Fucosyl Donor (e.g., phenyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside)
-
Dimethyl(methylthio)sulfonium triflate (DMTST)
-
Molecular Sieves (4 Å)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine
-
Silica (B1680970) Gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate (B1210297) mixture)
Procedure:
-
Preparation: A solution of the protected lactosamine acceptor (1.0 eq) and the fucosyl donor (1.5 eq) in anhydrous DCM is prepared under an inert atmosphere (e.g., argon or nitrogen). Powdered, activated 4 Å molecular sieves are added to the mixture.
-
Cooling: The reaction mixture is cooled to -40 °C in a suitable cooling bath.
-
Initiation: DMTST (2.0 eq) is added portion-wise to the stirred reaction mixture.
-
Reaction Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) for the consumption of the starting materials. The reaction is typically stirred at -40 °C for 2-4 hours.
-
Quenching: Upon completion, the reaction is quenched by the addition of triethylamine.
-
Work-up: The mixture is allowed to warm to room temperature, diluted with DCM, and filtered to remove the molecular sieves. The filtrate is washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of hexane/ethyl acetate to afford the desired protected Lewis X trisaccharide.[1]
B. Protocol for One-Pot Chemoenzymatic Synthesis of Sialyl Lewis X
This protocol outlines a one-pot, three-enzyme system for the synthesis of sLex from a sialyl-lactosamine acceptor and L-fucose.[6]
Materials:
-
Sialyl-N-acetyllactosamine acceptor (Neu5Acα2–3Galβ1–4GlcNAcβProN3)
-
L-fucose
-
Adenosine 5′-triphosphate (ATP)
-
Guanosine 5′-triphosphate (GTP)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Bifunctional L-fucokinase/GDP-fucose pyrophosphorylase (FKP)
-
Inorganic pyrophosphatase (PpA)
-
α1–3-fucosyltransferase (e.g., from Helicobacter pylori)
-
Bio-Gel P-2 resin for purification
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the sialyl-N-acetyllactosamine acceptor (1.0 eq), L-fucose (1.5 eq), ATP (1.2 eq), and GTP (1.2 eq) in Tris-HCl buffer.
-
Enzyme Addition: Add the enzymes to the reaction mixture: FKP, PpA, and the α1–3-fucosyltransferase. The optimal amount of each enzyme should be determined empirically.
-
Incubation: The reaction mixture is incubated at 37 °C for 4 to 24 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC or mass spectrometry to confirm the formation of the sLex product.
-
Termination: The reaction is terminated by heating the mixture to 100 °C for 5 minutes to denature the enzymes.
-
Purification: The mixture is centrifuged to pellet the denatured proteins. The supernatant is collected and purified using a Bio-Gel P-2 column with deionized water as the eluent. Fractions are analyzed by TLC or mass spectrometry, and those containing the pure sLex tetrasaccharide are pooled and lyophilized.[6]
IV. Visualized Workflows
The following diagrams illustrate the workflows for the chemical and chemoenzymatic synthesis of the this compound.
Caption: A generalized workflow for the chemical synthesis of Sialyl Lewis X.
Caption: Workflow for the one-pot chemoenzymatic synthesis of Sialyl Lewis X.
References
- 1. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]
- 2. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]
- 3. A High Yielding Chemical Synthesis of Sialyl this compound and Lewis x Trisaccharide; Examples of Regio- and Stereodifferentiated Glycosylations: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Chemoenzymatic synthesis of sialyl-trimeric-Lewis x - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemoenzymatic synthesis of the sialyl Lewis X glycan and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-pot multienzyme synthesis of Lewis x and sialyl Lewis x antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Active-latent glycosylation strategy toward Lewis X pentasaccharide in a form suitable for neoglycoconjugate syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient enzymatic synthesis of the sialyl-Lewisx tetrasaccharide. A ligand for selectin-type adhesion molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of Lewis X Using Fucosyltransferases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lewis X (Lex) trisaccharide (Galβ1-4[Fucα1-3]GlcNAc) is a crucial carbohydrate epitope involved in a myriad of biological recognition events. Its expression on the cell surface mediates processes ranging from immune cell trafficking and inflammation to cancer metastasis. The precise synthesis of Lex and its derivatives is therefore of significant interest for research into diagnostics, therapeutics, and drug delivery systems. Enzymatic synthesis offers a highly specific and efficient alternative to challenging chemical methods. This document provides detailed protocols for the enzymatic synthesis of Lewis X, focusing on the use of fucosyltransferases in a one-pot system, alongside quantitative data and visualizations of relevant biological pathways.
Data Presentation
Table 1: Kinetic Parameters of Key Enzymes in Lewis X Synthesis
| Enzyme | Substrate | KM | Vmax | Source Organism | Reference |
| α-1,3-Fucosyltransferase (FucT) | GDP-fucose | 48 µM | 11.8 µmol/min/mg | Helicobacter pylori | [1] |
| α-1,3-Fucosyltransferase (FucT) | Gal-β-1-4-GlcNAc-β-O-R | 0.31 mM | 11.8 µmol/min/mg | Helicobacter pylori | [1] |
| L-fucokinase/GDP-fucose pyrophosphorylase (FKP) | L-fucose | 0.23 mM | 4.5 U/mg | Bacteroides fragilis 9343 | [2] |
| L-fucokinase/GDP-fucose pyrophosphorylase (FKP) | ATP | 0.35 mM | 4.5 U/mg | Bacteroides fragilis 9343 | [2] |
| L-fucokinase/GDP-fucose pyrophosphorylase (FKP) | GTP | 0.08 mM | 4.5 U/mg | Bacteroides fragilis 9343 | [2] |
Note: 1 Unit (U) is defined as the amount of enzyme required to produce 1 µmol of product per minute at 37°C.[2]
Table 2: Yields of One-Pot Enzymatic Synthesis of Lewis X Derivatives
| Acceptor Substrate | Product | Yield | Reference |
| Galβ1–4GlcNAcβProN3 | LexβProN3 | 60-99% | [3] |
| Neu5Acα2–3Galβ1–4GlcNAcβProN3 | sLexβProN3 | 60-99% | [3] |
| 2-azidoethyl N-acetyllactosamine | Lex trisaccharide derivatives | Preparative scale (15-30 mg) | [4] |
Experimental Protocols
Protocol 1: One-Pot Three-Enzyme Synthesis of Lewis X Trisaccharide
This protocol outlines a cost-effective and efficient one-pot synthesis method that generates the expensive sugar nucleotide donor, GDP-fucose, in situ.[3][5] This system utilizes a bifunctional L-fucokinase/GDP-fucose pyrophosphorylase (FKP) to produce GDP-fucose from L-fucose, which is then used by a fucosyltransferase to synthesize Lewis X. An inorganic pyrophosphatase (PpA) is included to drive the reaction forward.[3]
Materials:
-
L-fucose
-
Acceptor substrate (e.g., N-acetyllactosamine (LacNAc) or a derivative like 2-azidoethyl N-acetyllactosamine)
-
Adenosine 5'-triphosphate (ATP)
-
Guanosine 5'-triphosphate (GTP)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
MnSO4
-
Recombinant bifunctional L-fucokinase/GDP-fucose pyrophosphorylase (FKP) from Bacteroides fragilis 9343[3]
-
Recombinant α-1,3-fucosyltransferase (e.g., from Helicobacter pylori)[3]
-
Inorganic pyrophosphatase (PpA)[3]
-
Reaction tubes (e.g., 15 mL centrifuge tubes)
-
Incubator shaker
Procedure:
-
Reaction Setup: In a 15 mL centrifuge tube, prepare a 5.0 mL reaction mixture with the following components in Tris-HCl buffer (100 mM, pH 7.5):
-
Enzyme Addition: Add the following enzymes to the reaction mixture:
-
Incubation: Incubate the reaction mixture at 37°C for 2-3 hours with vigorous shaking (225 rpm).[4] The total reaction time can be extended to 4-24 hours to maximize yield.[5]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the acceptor substrate and the formation of the Lewis X product.
-
Reaction Quenching: To stop the reaction, heat the mixture at 100°C for 5 minutes to denature the enzymes.
-
Purification: Centrifuge the reaction mixture to pellet the denatured proteins. The supernatant containing the synthesized Lewis X can then be purified.
Protocol 2: Purification of the Synthesized Lewis X Trisaccharide
Purification of the final product is crucial to remove enzymes, unreacted substrates, and byproducts. A two-step chromatographic procedure is often employed.
Materials:
-
Bio-Gel P-2 column
-
Silica (B1680970) gel for flash chromatography
-
Solvents for chromatography (e.g., deionized water for gel filtration; appropriate organic solvent mixtures for silica gel chromatography)
-
Fraction collector
-
TLC plates and developing chamber
-
Staining solution (e.g., p-anisaldehyde sugar stain)
Procedure:
-
Initial Purification by Gel Filtration:
-
Load the supernatant from the quenched reaction onto a Bio-Gel P-2 column pre-equilibrated with deionized water.
-
Elute the column with deionized water and collect fractions.
-
Analyze the fractions by TLC to identify those containing the Lewis X product. A purity of over 95% can often be achieved at this stage.[3]
-
Pool the product-containing fractions and lyophilize to dryness.
-
-
Final Purification by Silica Gel Chromatography:
-
For higher purity (up to 99%), the lyophilized product can be further purified by silica gel flash chromatography.[3]
-
Dissolve the product in a minimal amount of the appropriate solvent system.
-
Load the sample onto a silica gel column.
-
Elute the column with a suitable solvent gradient to separate the Lewis X trisaccharide from any remaining impurities.
-
Monitor the fractions by TLC, and pool the pure product fractions.
-
Evaporate the solvent and lyophilize the final product.
-
-
Characterization: The structure and purity of the final Lewis X product can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Visualizations
Enzymatic Synthesis Workflow
Caption: Workflow for the one-pot enzymatic synthesis of Lewis X.
Lewis X in Selectin-Mediated Cell Adhesion
Caption: Role of Lewis X in selectin-mediated leukocyte adhesion.
Lewis X as a Tumor-Associated Carbohydrate Antigen
Caption: Involvement of Lewis X in cancer metastasis.
References
- 1. uniprot.org [uniprot.org]
- 2. Chemoenzymatic synthesis of the sialyl Lewis X glycan and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot multienzyme synthesis of Lewis x and sialyl Lewis x antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. One-pot multienzyme synthesis of Lewis x and sialyl Lewis x antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing Lewis X in In Vitro Cell Adhesion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrasaccharide carbohydrate, Sialyl Lewis X (sLex), and its precursor, Lewis X (Lex), are critical mediators of cell-cell recognition and adhesion.[1][2] sLex is prominently displayed on the surface of leukocytes and various cancer cells, where it functions as a primary ligand for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin).[3][4] This interaction is foundational to numerous physiological and pathological processes.
In the inflammatory response, the binding of sLex on leukocytes to selectins expressed on activated vascular endothelial cells mediates the initial tethering and subsequent rolling of leukocytes—a prerequisite for their extravasation to sites of inflammation.[1][5][6] Similarly, cancer cells can co-opt this mechanism, with sLex expression facilitating their adhesion to the endothelium, a key step in hematogenous metastasis.[7][8][9][10]
These application notes provide a detailed overview and protocols for quantitative in vitro assays designed to study Lewis X-mediated cell adhesion, offering robust tools for research in immunology, oncology, and drug discovery.
Principle of Lewis X / Selectin-Mediated Adhesion
Cell adhesion mediated by Lewis X is primarily driven by the interaction between its sialylated and often sulfated forms (like sLex) and the C-type lectin domains of selectins.[5][11] This binding is calcium-dependent.[11][12]
-
E-selectin: Expressed on endothelial cells activated by inflammatory cytokines, E-selectin binds to sLex and sialyl Lewis a (sLea) on leukocytes and cancer cells.[9][11]
-
P-selectin: Found on activated platelets and endothelial cells, P-selectin recognizes sLex presented on specific glycoproteins like P-selectin Glycoprotein Ligand-1 (PSGL-1).[1]
-
L-selectin: Expressed on most leukocytes, L-selectin preferentially binds to sulfated versions of sLex, such as 6-sulfo-sLex, on endothelial cells, particularly in high endothelial venules (HEVs).[1][2][5]
This initial, low-affinity selectin binding slows the cell from the velocity of blood flow, allowing it to roll along the vessel wall. This rolling enables the cell to encounter and respond to chemokines, which in turn trigger high-affinity integrin-mediated arrest and subsequent transmigration through the endothelium.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from published in vitro studies on Lewis X-selectin interactions.
Table 1: Binding Affinities and Dissociation Constants (Kd)
| Interacting Molecules | Assay Method | Kd / Affinity Constant | Source |
|---|---|---|---|
| sLex and E-selectin | Fluorescence Polarization | 107 - 120 µM | [13] |
| Anti-sLex mAb (CSLEX1) to HepG2 cells | Scatchard Analysis | 1 x 108 M-1 | [14] |
| HepG2 cells to immobilized E-selectin | Scatchard Analysis | 4 x 1014 M-1 |[14] |
Table 2: Inhibition of Lewis X-Mediated Adhesion
| Inhibitor | Assay System | Concentration | % Inhibition / IC50 | Source |
|---|---|---|---|---|
| sLex | E-selectin/CEA Binding Assay | 1 mM | IC50 | [12] |
| sLex | Human Sperm-Zona Pellucida Binding | 0.5 mM | 63% | [1] |
| RNA Aptamer against sLex | HL-60 cell adhesion to E/P-selectin | Not specified | Significant inhibition shown | [4] |
| Anti-sLex Antibody | Leukocyte rolling on P/E-selectin | Not specified | Significant blocking observed |[3] |
Table 3: Cell Adhesion & Rolling Dynamics Under Flow
| System | Shear Stress / Rate | Key Observation | Value | Source |
|---|---|---|---|---|
| sLex-coated microspheres on L-selectin | Variable | Rolling Velocity | 25 - 225 µm/s | [15] |
| sLex-coated microspheres on L-selectin | 0.7 dyne/cm² | Peak Rolling Flux | - | [15] |
| ER-positive breast cancer cells (ZR-75-1) | Dynamic flow | Adhesion to activated endothelium | sLex and E-selectin dependent |[7] |
Experimental Protocols
Protocol 1: Static Cell Adhesion Assay
This assay measures the total number of adherent cells to a substrate coated with a selectin or endothelial monolayer under static (no-flow) conditions. It is ideal for high-throughput screening of inhibitors.
Methodology:
-
Plate Coating:
-
Coat wells of a 96-well microplate with a solution of recombinant human E-selectin (e.g., 5 µg/mL in PBS) and incubate overnight at 4°C.[16]
-
Alternatively, seed human umbilical vein endothelial cells (HUVECs) and grow to a confluent monolayer. Activate with a cytokine like IL-1β (10 U/ml) for 4 hours to induce E-selectin expression.[14][17]
-
-
Blocking:
-
Aspirate the coating solution and wash the wells with PBS.
-
Add 200 µL of blocking buffer (e.g., 1% heat-inactivated BSA in PBS) to each well and incubate for 1-2 hours at 37°C to minimize non-specific binding.
-
-
Cell Preparation:
-
Culture cells known to express sLex (e.g., human promyelocytic leukemia HL-60 cells or specific cancer cell lines).[4]
-
Harvest cells and wash with serum-free medium.
-
Label the cells by incubating them with a fluorescent dye like BCECF-AM according to the manufacturer's protocol.[10]
-
Resuspend the labeled cells in assay medium (e.g., RPMI with 0.5% BSA) at a concentration of 1-2 x 106 cells/mL.
-
-
Adhesion and Inhibition:
-
Aspirate the blocking buffer from the coated plate.
-
Add 100 µL of the labeled cell suspension to each well.
-
For inhibition studies, pre-incubate the cells with inhibitors (e.g., anti-sLex antibodies, sLex mimetics, or aptamers) before adding them to the wells.[4][17]
-
Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.
-
-
Washing and Quantification:
-
Carefully remove non-adherent cells by gently washing the wells 2-3 times with pre-warmed PBS.
-
After the final wash, add lysis buffer to each well.
-
Quantify the number of adherent cells by measuring the fluorescence in a microplate reader. The fluorescence intensity is directly proportional to the number of bound cells.[18]
-
Protocol 2: Cell Adhesion Assay under Flow Conditions
This assay simulates the physiological shear stress of blood flow and is used to study the dynamics of cell tethering, rolling, and firm adhesion.
Methodology:
-
Flow Chamber Preparation:
-
System Setup:
-
Mount the assembled chamber onto the stage of an inverted microscope equipped with a high-speed camera.
-
Connect the chamber inlet to a programmable syringe pump.
-
Perfuse the chamber with pre-warmed assay buffer to equilibrate the system and ensure a steady, pulseless flow.
-
-
Cell Perfusion:
-
Prepare a suspension of sLex-positive cells (e.g., neutrophils or cancer cells) at a concentration of approximately 1 x 106 cells/mL in assay buffer.[7]
-
Draw the cell suspension into the syringe and perfuse through the chamber at a constant, defined wall shear stress (e.g., 1.0 dyne/cm²).
-
-
Data Acquisition:
-
Record videos of cell interactions with the substrate for several minutes at various locations within the chamber.
-
-
Analysis:
-
Analyze the recorded videos frame-by-frame.
-
Tethering/Rolling Flux: Count the number of cells that interact with the surface and roll for at least one cell diameter.[15]
-
Rolling Velocity: Track the movement of individual rolling cells over time to calculate their average velocity.[15]
-
Firm Adhesion: Count the number of cells that remain stationary for a defined period (e.g., >30 seconds).
-
Protocol 3: Cell-Free E-selectin Ligand Binding Assay
This solid-phase assay directly measures the binding between immobilized E-selectin and a labeled ligand carrying the sLex determinant, providing a clean system to study molecular interactions without cellular complexities.[12]
Methodology:
-
Plate Coating:
-
Immobilize soluble, recombinant E-selectin onto microtiter plates.[12]
-
-
Ligand Preparation:
-
Use a purified protein known to carry the sLex tetrasaccharide, such as carcinoembryonic antigen (CEA).
-
Label the ligand with a detectable marker, such as 125Iodine (125I).[12]
-
-
Binding Reaction:
-
Wash the E-selectin coated plates and block non-specific sites.
-
Incubate the wells with the 125I-labeled ligand (e.g., 125I-CEA) for a set time. The binding is calcium-dependent and optimal at neutral pH.[12]
-
For competition experiments, pre-incubate the ligand with varying concentrations of an unlabeled competitor (e.g., free sLex oligosaccharide) or an anti-sLex antibody before adding to the wells.[12]
-
-
Elution and Detection:
-
Analysis:
References
- 1. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]
- 2. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]
- 3. Novel Antibodies Reactive with Sialyl Lewis X in Both Humans and Mice Define Its Critical Role in Leukocyte Trafficking and Contact Hypersensitivity Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro selection of the RNA aptamer against the Sialyl Lewis X and its inhibition of the cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C-Type Lectins and Sialyl Lewis X Oligosaccharides: Versatile Roles in Cell–Cell Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selectin ligand sialyl-Lewis x antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Inhibition of Sialyl-Lewis X Biosynthesis by 5-Thiofucose Remodels the Cell Surface and Impairs Selectin-Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sialyl Lewis(a): a tumor-associated carbohydrate antigen involved in adhesion and metastatic potential of cancer cells. | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 10. Selectin-binding analysis of tumor cells - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Binding Assay for Selectins | Springer Nature Experiments [experiments.springernature.com]
- 12. A ligand binding assay for E-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Binding of sialyl Lewis x to E-selectin as measured by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Cell-free rolling mediated by L-selectin and sialyl Lewis(x) reveals the shear threshold effect - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Sialyl Lewis X mimetics attenuate E-selectin-mediated adhesion of leukocytes to irradiated human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro Cell Adhesion Assay - Creative Biolabs [creative-biolabs.com]
- 19. Sialyl Lewis(x)-mediated, PSGL-1-independent rolling adhesion on P-selectin - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Detection and Characterization of Lewis X Antigen by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Lewis X (LeX) antigen, a fucosylated N-acetyllactosamine structure [Galβ1-4(Fucα1-3)GlcNAc], is a carbohydrate motif of significant biological and clinical interest.[1] It plays crucial roles in cellular adhesion, differentiation, and oncogenesis.[1] Elevated expression of LeX and its sialylated form, Sialyl Lewis X (sLeX), is associated with various cancers and inflammatory diseases, making them important biomarkers for diagnostics and therapeutic development.[2][3][4] Mass spectrometry (MS) has emerged as a powerful analytical tool for the sensitive and specific detection and structural elucidation of LeX-containing glycans on glycoproteins and glycolipids.[1][5]
This document provides a detailed protocol for the detection and characterization of the Lewis X antigen from biological samples using mass spectrometry-based glycomic and glycoproteomic approaches. The workflow encompasses glycan release, derivatization, and analysis by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).
Overview of the Mass Spectrometry Workflow
The overall workflow for Lewis X detection by mass spectrometry involves several key stages, from sample preparation to data analysis. This process can be tailored for the analysis of either released glycans (glycomics) or intact glycopeptides (glycoproteomics).
Caption: General workflow for Lewis X detection by mass spectrometry.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the analysis of Lewis X-containing glycans.
Sample Preparation and Glycoprotein Extraction
Proper sample preparation is critical for successful mass spectrometry analysis.[6] The protocol will vary depending on the sample type (e.g., tissues, cells, biological fluids).
Protocol for Protein Extraction from Cultured Cells:
-
Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
Release of N-linked and O-linked Glycans
Lewis X can be present on both N-linked and O-linked glycans.[2] Therefore, specific enzymatic or chemical methods are required to release these glycans from the protein backbone.
Protocol for Enzymatic Release of N-linked Glycans:
-
Denature 50-100 µg of the protein extract by heating at 95°C for 5 minutes in the presence of a denaturing agent (e.g., 0.5% SDS).
-
Add a non-ionic detergent (e.g., 1% NP-40) to counteract the SDS.
-
Add Peptide-N-Glycosidase F (PNGase F) and incubate at 37°C for 12-18 hours to release the N-glycans.[2][7]
-
Separate the released N-glycans from the protein and enzyme using a C18 solid-phase extraction (SPE) cartridge.[7]
Protocol for Chemical Release of O-linked Glycans (Reductive β-elimination):
-
To the protein pellet, add a solution of 0.5 M sodium borohydride (B1222165) in 0.1 M sodium hydroxide (B78521).
-
Incubate the mixture at 45°C for 16 hours to release the O-glycans.[2]
-
Neutralize the reaction with acetic acid.
-
Desalt the released O-glycans using a cation exchange resin.
Derivatization of Released Glycans
Derivatization, particularly permethylation, is a crucial step to improve the sensitivity and stability of glycans for mass spectrometry analysis.[2][8]
Protocol for Permethylation:
-
Dry the released glycan sample completely.
-
Add a slurry of sodium hydroxide in dimethyl sulfoxide (B87167) (DMSO) to the dried sample.
-
Add methyl iodide and incubate with shaking for 1 hour at room temperature.[2]
-
Quench the reaction with water.
-
Extract the permethylated glycans with dichloromethane.
-
Wash the organic phase with water and then dry it down.
-
Purify the permethylated glycans using a C18 SPE cartridge.[7]
Mass Spectrometry Analysis
Both MALDI-TOF-MS and LC-ESI-MS/MS are powerful techniques for the analysis of LeX-containing glycans.
MALDI-TOF-MS for Glycan Profiling
MALDI-TOF-MS provides a rapid method for profiling the overall glycan composition of a sample.[8]
Protocol:
-
Reconstitute the permethylated glycans in methanol.
-
Spot 1 µL of the sample onto a MALDI target plate and mix with 1 µL of a suitable matrix (e.g., 2,5-dihydroxybenzoic acid).
-
Allow the spot to air dry.
-
Acquire mass spectra in positive ion mode.
LC-ESI-MS/MS for Structural Characterization and Quantification
LC-ESI-MS/MS allows for the separation of isomeric glycans and provides detailed structural information through fragmentation analysis.[1][9]
Protocol:
-
Reconstitute the permethylated glycans in a solvent compatible with the LC system (e.g., 80% acetonitrile).
-
Inject the sample onto a porous graphitized carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC) column for separation.[2][9]
-
Elute the glycans using a gradient of acetonitrile (B52724) in water.
-
Analyze the eluting glycans by ESI-MS/MS in positive ion mode.
-
For targeted quantification, use selected reaction monitoring (SRM) to monitor specific precursor-product ion transitions for LeX-containing glycans.[2]
Data Presentation and Interpretation
Identification of Lewis X
The presence of Lewis X can be confirmed by the characteristic fragmentation patterns observed in the MS/MS spectra. For permethylated LeX-containing glycans, specific fragment ions are indicative of the LeX motif. A key diagnostic cross-ring fragment ion for the LeX motif is observed at m/z 259.[1] For sLeX, a characteristic oxonium ion is observed at m/z 803.29 (or m/z 1021.4 if permethylated and sodiated).[2][10][11]
Quantitative Data Summary
The relative or absolute abundance of LeX-containing glycans can be determined, particularly through LC-SRM experiments. The data should be summarized in a clear and structured table for easy comparison across different samples.
| Glycan Structure | Sample Group A (Mean Intensity ± SD) | Sample Group B (Mean Intensity ± SD) | p-value | Fold Change |
| LeX-containing N-glycan 1 | 1.25E+06 ± 2.1E+05 | 3.75E+06 ± 5.5E+05 | <0.01 | 3.0 |
| LeX-containing N-glycan 2 | 8.90E+05 ± 1.5E+05 | 1.10E+06 ± 1.8E+05 | >0.05 | 1.2 |
| sLeX-containing O-glycan 1 | 5.60E+04 ± 9.8E+03 | 2.80E+05 ± 4.5E+04 | <0.001 | 5.0 |
Visualization of Key Processes
Visual diagrams of the experimental workflow and fragmentation pathways aid in understanding the protocol and data interpretation.
Caption: Glycan release and derivatization workflow.
Caption: Tandem MS fragmentation for Lewis X identification.
Conclusion
This application note provides a comprehensive and detailed protocol for the detection and characterization of the Lewis X antigen using mass spectrometry. The described methods, from sample preparation to data analysis, offer a robust framework for researchers in glycobiology and drug development to investigate the role of Lewis X in various biological and pathological processes. The combination of MALDI-TOF-MS for high-throughput profiling and LC-ESI-MS/MS for in-depth structural analysis and quantification provides a powerful platform for advancing our understanding of this important glycan epitope.
References
- 1. Specific detection of Lewis x-carbohydrates in biological samples using liquid chromatography/multiple-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]
- 3. MALDI mass spectrometry imaging of N-linked glycans in cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of sialyl Lewis A and Lewis X modified protein cancer biomarkers using high density antibody arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Analysis of N- and O-Linked Glycans from Glycoproteins Using MALDI-TOF Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. Glycan Analysis - MALDI Glycan Profiling | Ludger Ltd [ludger.com]
- 9. Comprehensive O-Glycan Analysis by Porous Graphitized Carbon Nanoliquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site localization of sialyl Lewis(x) antigen on alpha1-acid glycoprotein by high performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Structural Analysis of Lewis X by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lewis X (LeX) trisaccharide, with the structure Galβ1-4(Fucα1-3)GlcNAc, is a crucial carbohydrate antigen involved in a myriad of biological recognition events. Its expression on the cell surface mediates processes ranging from immune cell trafficking and inflammation to cancer metastasis. The specific three-dimensional structure and conformation of the LeX antigen are paramount to its function, governing its interactions with binding partners such as selectins. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the detailed structural elucidation of oligosaccharides like Lewis X in solution, providing atomic-level information on its sequence, linkage, and conformation.
These application notes provide a comprehensive guide to the structural analysis of the Lewis X trisaccharide using one- and two-dimensional NMR spectroscopy. Detailed protocols for sample preparation and key NMR experiments are provided, along with expected data and a workflow for complete structural assignment.
Lewis X in Cell Adhesion and Signaling
The Lewis X antigen is a key player in selectin-mediated cell adhesion, a critical process in the inflammatory response where leukocytes are recruited from the bloodstream to tissues. E-selectin, expressed on endothelial cells, recognizes sialylated forms of Lewis X on leukocytes, initiating the tethering and rolling of these immune cells along the blood vessel wall. This interaction triggers a signaling cascade within the leukocyte, leading to the activation of integrins, which mediate firm adhesion and subsequent extravasation into the surrounding tissue.[1][2][3][4]
Experimental Workflow for Lewis X Structural Analysis
The structural elucidation of the Lewis X trisaccharide by NMR spectroscopy follows a systematic workflow. This process begins with meticulous sample preparation to ensure high-quality NMR data. Subsequently, a series of one- and two-dimensional NMR experiments are performed to unambiguously assign all proton and carbon signals and to determine the through-bond and through-space connectivities. This information is then integrated to define the primary structure and shed light on the three-dimensional conformation of the oligosaccharide.
Quantitative NMR Data for Lewis X Trisaccharide
A comprehensive assignment of proton (¹H) and carbon (¹³C) chemical shifts is fundamental for the structural analysis of Lewis X. The following table summarizes representative chemical shift data for the Lewis X trisaccharide methyl glycoside (Galβ1-4(Fucα1-3)GlcNAc-β-O-Me). Chemical shifts are reported in parts per million (ppm) and are referenced relative to an internal standard. Please note that exact chemical shift values can vary slightly depending on experimental conditions such as temperature, pH, and solvent.
| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| β-D-GlcNAc | 1 | 4.75 | 102.5 |
| 2 | 3.85 | 57.0 | |
| 3 | 4.20 | 82.5 | |
| 4 | 3.65 | 70.0 | |
| 5 | 3.60 | 77.0 | |
| 6a | 3.90 | 62.0 | |
| 6b | 3.80 | ||
| NAc (CH₃) | 2.05 | 23.5 | |
| NAc (C=O) | 175.5 | ||
| β-D-Gal | 1 | 4.45 | 104.5 |
| 2 | 3.55 | 72.5 | |
| 3 | 3.65 | 74.0 | |
| 4 | 3.95 | 79.5 | |
| 5 | 3.70 | 76.5 | |
| 6a | 3.80 | 62.5 | |
| 6b | 3.75 | ||
| α-L-Fuc | 1 | 5.10 | 100.0 |
| 2 | 3.80 | 69.0 | |
| 3 | 3.90 | 71.0 | |
| 4 | 4.10 | 73.0 | |
| 5 | 4.25 | 68.0 | |
| 6 (CH₃) | 1.20 | 16.5 |
Note: This table is a compilation of representative data and may not correspond to a single specific literature source due to variations in reported values. The data serves as a guide for expected chemical shifts.
Scalar couplings (J-couplings) provide crucial information about the dihedral angles between coupled protons, which is essential for determining the stereochemistry and ring conformation of the monosaccharide units.
| Coupled Protons | Typical ³J(H,H) (Hz) | Information Gained |
| H1-H2 (GlcNAc) | ~8.0 | β-anomeric configuration |
| H1-H2 (Gal) | ~8.0 | β-anomeric configuration |
| H1-H2 (Fuc) | ~3.5 | α-anomeric configuration |
| Other ring protons | 2-10 | Ring conformation |
Detailed Experimental Protocols
Protocol 1: Sample Preparation
High-quality NMR spectra are contingent on proper sample preparation. The following protocol is optimized for oligosaccharide samples.
-
Purification: Ensure the Lewis X sample is of high purity (>95%), as impurities can complicate spectral analysis. Purification can be achieved by methods such as high-performance liquid chromatography (HPLC) or size-exclusion chromatography.
-
Lyophilization: Lyophilize the purified sample to remove all water and volatile buffers.
-
Deuterium Exchange: To minimize the residual H₂O signal in the ¹H NMR spectrum, it is crucial to exchange labile protons (e.g., -OH, -NH) with deuterium.
-
Dissolve the lyophilized sample in 0.5 mL of deuterium oxide (D₂O, 99.9%).
-
Freeze the sample and lyophilize to dryness.
-
Repeat this step at least two more times to ensure complete exchange.
-
-
Final Sample Preparation:
-
After the final lyophilization, dissolve the sample in 0.5-0.6 mL of D₂O (99.96% or higher).
-
For quantitative measurements or to have a chemical shift reference, a known amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be added.
-
Transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Protocol 2: 1D ¹H NMR Spectroscopy
The 1D ¹H NMR spectrum provides the initial overview of the sample, allowing for an assessment of purity and the identification of characteristic signals, such as anomeric protons and the fucose methyl group.
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of D₂O.
-
Tune and match the probe for the ¹H frequency.
-
Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with water suppression (e.g., using presaturation or WATERGATE).
-
Spectral Width: Typically 10-12 ppm, centered around 4.7 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Apply a baseline correction.
-
Reference the spectrum to the internal standard (e.g., TSP at 0.00 ppm).
-
Protocol 3: 2D Homonuclear Correlation Spectroscopy (COSY)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is the primary experiment for tracing the connectivity of protons within each monosaccharide residue.
-
Acquisition Parameters:
-
Pulse Program: Standard COSY (e.g., cosygpqf on Bruker systems).
-
Spectral Width (F1 and F2): Same as the 1D ¹H spectrum.
-
Number of Points (F2): 1024-2048.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-16.
-
Relaxation Delay: 1.5-2 seconds.
-
-
Processing:
-
Apply a Fourier transform in both dimensions.
-
Use a sine-bell or squared sine-bell window function in both dimensions.
-
Phase and baseline correct the spectrum.
-
Symmetrize the spectrum if necessary.
-
Protocol 4: 2D Total Correlation Spectroscopy (TOCSY)
The TOCSY experiment extends the correlations observed in COSY to the entire spin system of a monosaccharide residue. This allows for the assignment of all protons belonging to a single sugar ring, starting from the anomeric proton.
-
Acquisition Parameters:
-
Pulse Program: Standard TOCSY with water suppression (e.g., mlevphpp on Bruker systems).
-
Spectral Width (F1 and F2): Same as the 1D ¹H spectrum.
-
Number of Points (F2): 1024-2048.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-32.
-
Relaxation Delay: 1.5-2 seconds.
-
Mixing Time: 80-120 ms (B15284909) to allow for magnetization transfer throughout the entire spin system.
-
-
Processing:
-
Process similarly to the COSY experiment.
-
Protocol 5: 2D Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect Spectroscopy (ROESY)
NOESY and ROESY experiments identify protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. These experiments are crucial for determining the sequence of monosaccharides (by observing inter-residue NOEs/ROEs) and for obtaining conformational information. ROESY is often preferred for molecules of the size of a trisaccharide as it avoids the issue of zero or negative NOEs that can occur for molecules with intermediate correlation times.
-
Acquisition Parameters (ROESY):
-
Pulse Program: Standard ROESY with water suppression (e.g., roesyetgpph on Bruker systems).
-
Spectral Width (F1 and F2): Same as the 1D ¹H spectrum.
-
Number of Points (F2): 1024-2048.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 16-64.
-
Relaxation Delay: 2-3 seconds.
-
Mixing Time: 150-300 ms.
-
-
Processing:
-
Process similarly to the COSY and TOCSY experiments.
-
Protocol 6: 2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy
The HSQC experiment correlates each proton with its directly attached carbon atom. This is essential for assigning the ¹³C spectrum and for resolving overlapping proton signals.
-
Acquisition Parameters:
-
Pulse Program: Standard HSQC with sensitivity enhancement and gradient selection (e.g., hsqcedetgpsisp2 on Bruker systems).
-
Spectral Width (F2 - ¹H): Same as the 1D ¹H spectrum.
-
Spectral Width (F1 - ¹³C): Typically 80-100 ppm, covering the chemical shift range of the carbohydrate carbons (approx. 50-110 ppm).
-
Number of Points (F2): 1024.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 16-64.
-
Relaxation Delay: 1.5-2 seconds.
-
¹J(C,H) Coupling Constant: Set to ~145 Hz.
-
-
Processing:
-
Apply a Fourier transform in both dimensions.
-
Use appropriate window functions (e.g., squared sine-bell in F2, sine-bell in F1).
-
Phase and baseline correct the spectrum.
-
Protocol 7: 2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy
The HMBC experiment detects long-range correlations between protons and carbons, typically over two or three bonds. This is a powerful tool for identifying the glycosidic linkages between the monosaccharide units by observing correlations between the anomeric proton of one residue and the linkage carbon of the adjacent residue.
-
Acquisition Parameters:
-
Pulse Program: Standard HMBC with gradient selection (e.g., hmbcgplpndqf on Bruker systems).
-
Spectral Widths (F1 and F2): Same as for the HSQC experiment.
-
Number of Points (F2): 2048.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 32-128.
-
Relaxation Delay: 1.5-2 seconds.
-
Long-range J(C,H) Coupling Constant: Optimized for a value of 4-8 Hz.
-
-
Processing:
-
Process similarly to the HSQC experiment, but as a magnitude spectrum (no phasing in F1).
-
Conclusion
The combination of these NMR experiments provides a robust and comprehensive approach for the complete structural elucidation of the Lewis X trisaccharide. The detailed protocols and reference data provided in these application notes serve as a valuable resource for researchers in glycobiology and drug development, enabling the precise characterization of this biologically significant carbohydrate antigen. A thorough understanding of the structure of Lewis X is fundamental to unraveling its role in health and disease and for the rational design of therapeutic interventions targeting its interactions.
References
- 1. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-selectin mediates neutrophil rolling in inflamed venules through sialyl LewisX-dependent and -independent recognition pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of sialyl-Lewis X, an E-selectin ligand, in inflammation, immune processes, and lymphoid tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for X-ray Crystallography of Lewis X-Protein Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the structural determination of protein complexes with the Lewis X (LeX) trisaccharide and its derivatives, such as sialyl Lewis X (sLeX), using X-ray crystallography. Understanding the three-dimensional structure of these complexes is pivotal for elucidating their roles in crucial biological processes, including immune responses, inflammation, and cancer metastasis, and for the rational design of therapeutic agents.
Introduction to Lewis X and its Biological Significance
The Lewis X (LeX) antigen, a trisaccharide with the structure Galβ1-4(Fucα1-3)GlcNAc, and its sialylated form, sialyl Lewis X (sLeX), are key carbohydrate ligands in various cell-cell recognition events. They are recognized by C-type lectins, such as the selectins and DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin), which mediate processes like leukocyte rolling during inflammation and pathogen recognition by the immune system.[1][2][3] Dysregulation of LeX and sLeX expression is often associated with cancer progression and metastasis, making the proteins that bind these glycans attractive targets for drug development.[2]
Overview of X-ray Crystallography Workflow
The determination of a Lewis X-protein complex structure by X-ray crystallography follows a well-established workflow. This process begins with the production of highly pure and homogenous protein and culminates in the refinement of a high-resolution 3D model of the complex.
Caption: General workflow for determining the crystal structure of a protein-Lewis X complex.
Quantitative Data Summary
The following tables summarize key quantitative data for representative Lewis X-protein complexes, providing a basis for experimental design and comparison.
Table 1: Binding Affinities of Lewis X and its Analogs to Target Proteins
| Protein | Ligand | Method | Dissociation Constant (Kd) | Reference |
| P-selectin | sLeX analogue (TBC1269) | Surface Plasmon Resonance | ~111.4 µM | [4][5] |
| DC-SIGN | Lewis X | NMR Titration | ~1 mM | [6][7] |
| E-selectin | sLeX | ELISA | - | [3] |
Table 2: Crystallization Conditions for Selectin-sLeX Complexes
| PDB ID | Protein | Ligand | Crystallization Method | Precipitant | pH | Temperature (°C) |
| 1G1T | E-selectin | sLeX | Co-crystallization | 1.4 M Sodium malonate, 0.1 M HEPES | 7.5 | Not Specified |
| 4CSY | E-selectin | sLeX | Co-crystallization | 12% PEG 8000, 0.1 M MES | 6.5 | 20 |
Table 3: Data Collection and Refinement Statistics for Selectin-sLeX Complexes
| PDB ID | Resolution (Å) | Space Group | R-work / R-free | Reference |
| 1G1T | 1.50 | P 21 21 21 | 0.196 / 0.217 | [8] |
| 4CSY | 2.41 | C 1 2 1 | 0.215 / 0.253 | [9] |
Signaling Pathways Involving Lewis X Recognition
The binding of Lewis X ligands to cell surface receptors like DC-SIGN can initiate intracellular signaling cascades that modulate immune responses.
DC-SIGN Signaling Pathway
Upon binding to ligands such as Lewis X on pathogens or other cells, DC-SIGN can trigger a signaling pathway involving the serine/threonine kinase Raf-1.[10][11][12] This can lead to the acetylation of the p65 subunit of NF-κB, which in turn modulates the expression of cytokines, such as enhancing the production of the anti-inflammatory cytokine IL-10.[10][12][13]
Caption: Simplified DC-SIGN signaling cascade upon Lewis X binding.
Experimental Protocols
The following protocols provide a detailed methodology for the crystallographic study of Lewis X-protein complexes, focusing on the co-crystallization approach.
Protocol 1: Protein Expression and Purification
This protocol is a general guideline and should be optimized for the specific protein of interest.
-
Gene Cloning and Expression:
-
Clone the gene encoding the ectodomain of the target protein (e.g., human E-selectin) into a suitable expression vector for mammalian or insect cells (e.g., Cricetulus griseus cells) to ensure proper glycosylation.[8]
-
Transfect the expression vector into the host cells and select for stable expression.
-
Culture the cells in appropriate media and induce protein expression if required.
-
-
Protein Purification:
-
Harvest the cell culture supernatant containing the secreted protein.
-
Perform affinity chromatography as a first purification step. For lectins, affinity chromatography using a carbohydrate-based resin can be highly effective.[14]
-
Follow with ion-exchange chromatography to further purify the protein and remove contaminants.
-
Conduct size-exclusion chromatography as a final polishing step to ensure a homogenous protein sample.
-
Assess protein purity by SDS-PAGE and concentration by UV-Vis spectrophotometry. The protein should be >95% pure for crystallization trials.
-
Protocol 2: Co-crystallization of the Lewis X-Protein Complex
This protocol details the co-crystallization of a protein with a Lewis X ligand using the hanging drop vapor diffusion method.
-
Complex Formation:
-
Prepare a solution of the purified protein at a concentration of 5-15 mg/mL in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
-
Prepare a stock solution of the Lewis X or sialyl Lewis X oligosaccharide in the same buffer.
-
Mix the protein and the oligosaccharide in a molar ratio of 1:5 to 1:10 (protein:ligand) to ensure saturation of the binding sites.
-
Incubate the mixture on ice for at least 30 minutes to allow for complex formation.
-
-
Crystallization Screening:
-
Use commercially available sparse matrix screens to identify initial crystallization conditions.
-
Set up hanging or sitting drop vapor diffusion experiments. Typically, mix 1 µL of the protein-ligand complex solution with 1 µL of the reservoir solution and equilibrate against 500 µL of the reservoir solution.
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).
-
Monitor the drops for crystal growth over several days to weeks.
-
-
Crystal Optimization:
-
Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, and salt concentration around the initial hit condition.
-
Micro-seeding can be employed to improve crystal size and quality.
-
Protocol 3: X-ray Diffraction Data Collection and Processing
-
Crystal Harvesting and Cryo-protection:
-
Carefully harvest a single crystal from the crystallization drop using a cryo-loop.
-
Briefly transfer the crystal to a cryo-protectant solution to prevent ice formation during flash-cooling. The cryo-protectant is often the reservoir solution supplemented with 20-30% glycerol (B35011) or ethylene (B1197577) glycol.
-
Flash-cool the crystal in liquid nitrogen.
-
-
Data Collection:
-
Mount the frozen crystal on a goniometer at a synchrotron beamline.
-
Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.
-
-
Data Processing:
-
Integrate the diffraction spots and scale the data using software packages such as XDS or HKL2000.
-
Determine the space group and unit cell parameters.
-
Protocol 4: Structure Determination and Refinement
-
Phase Determination:
-
If a structure of a homologous protein is available, use molecular replacement (MR) to solve the phase problem.
-
If no suitable search model exists, experimental phasing methods such as multi-wavelength anomalous dispersion (MAD) or single-wavelength anomalous dispersion (SAD) will be necessary, which requires the incorporation of heavy atoms or selenomethionine (B1662878) into the protein.
-
-
Model Building and Refinement:
-
Build an initial model of the protein-ligand complex into the electron density map using software like Coot.
-
Refine the model against the diffraction data using programs such as PHENIX or Refmac5. This involves iterative cycles of automated refinement and manual model rebuilding.
-
Validate the final model using tools like MolProbity to check for geometric correctness and overall quality.
-
Deposit the final coordinates and structure factors in the Protein Data Bank (PDB).[8][9]
-
References
- 1. Signalling C‐Type lectin receptors, microbial recognition and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectin ligand sialyl-Lewis x antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The three members of the selectin receptor family recognize a common carbohydrate epitope, the sialyl Lewis(x) oligosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Affinity and kinetics of sialyl Lewis-X and core-2 based oligosaccharides binding to L- and P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Affinity and kinetics of sialyl Lewis-X and core-2 based oligosaccharides binding to L- and P-selectin. | Semantic Scholar [semanticscholar.org]
- 6. Structural Characterization of the DC-SIGN–LewisX Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural characterization of the DC-SIGN-Lewis(X) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. Signalling through C-type lectin receptors: shaping immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbohydrate signaling by C-type lectin DC-SIGN affects NF-kappaB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. C-type lectin DC-SIGN modulates Toll-like receptor signaling via Raf-1 kinase-dependent acetylation of transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pathogen or Damage-activated C-Type Lectin Pathways: R&D Systems [rndsystems.com]
- 14. books.rsc.org [books.rsc.org]
Application Notes and Protocols for Lewis X Glycan Arrays in Protein Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lewis X (LeX) antigen, a trisaccharide with the structure Galβ1-4(Fucα1-3)GlcNAc, is a crucial carbohydrate motif involved in a myriad of biological recognition events. Its expression on the cell surface mediates processes ranging from immune cell trafficking and inflammation to cancer metastasis and pathogen binding. Understanding the interactions between LeX and its binding partners, primarily glycan-binding proteins (GBPs), is therefore of paramount importance for basic research and for the development of novel therapeutics.
Glycan microarrays have emerged as a powerful high-throughput platform for characterizing these interactions with high sensitivity and specificity. By immobilizing a collection of glycans, including LeX and its derivatives, onto a solid support, researchers can simultaneously screen for and quantify the binding of proteins, antibodies, and even whole cells. These arrays provide valuable insights into binding affinity, specificity, and the structural determinants of recognition.
These application notes provide a comprehensive overview of the use of Lewis X glycan arrays in protein binding studies, including detailed experimental protocols, data interpretation guidelines, and examples of their application in immunology and drug discovery.
Applications of Lewis X Glycan Arrays
Lewis X glycan arrays are versatile tools with broad applications in glycobiology and translational research:
-
Characterizing Glycan-Binding Proteins (GBPs): Elucidate the binding specificity and affinity of lectins, antibodies, and other proteins for the Lewis X motif and its variants.
-
Immunology Research: Investigate the role of LeX in immune cell adhesion, signaling, and modulation of immune responses. A key example is the interaction of LeX with C-type lectin receptors like DC-SIGN on dendritic cells.
-
Cancer Biology: Identify and characterize cancer-specific glycan epitopes, such as sialyl-Lewis X (sLeX), which are well-established markers of tumor progression and metastasis.[1][2] These arrays can be used to screen for antibodies or other agents that target these cancer-associated glycans.
-
Infectious Disease Research: Study the recognition of LeX by pathogens, such as bacteria and viruses, to understand mechanisms of host-pathogen interactions and to develop anti-adhesion therapies.
-
Drug Discovery and Development: Screen for small molecules or biologics that inhibit or modulate LeX-protein interactions.[3][4] Glycan arrays can also be used to assess the off-target effects of drug candidates. Furthermore, aberrant glycan structures on cancer cells are potential targets for drug delivery systems.[5][6]
Experimental Workflow for Lewis X Glycan Array Protein Binding Studies
The general workflow for a protein binding experiment using a Lewis X glycan array involves several key steps, from array fabrication to data analysis.
Caption: A typical experimental workflow for a Lewis X glycan array protein binding study.
Detailed Experimental Protocols
Protocol 1: Fabrication of Lewis X Glycan Microarray
This protocol describes the covalent immobilization of amine-functionalized Lewis X glycans onto an N-hydroxysuccinimide (NHS)-activated glass slide.
Materials:
-
NHS-activated glass slides
-
Amine-functionalized Lewis X and control glycans
-
Printing buffer (e.g., 300 mM sodium phosphate, pH 8.5)
-
Microarray spotter
-
Humid chamber
-
Blocking buffer (e.g., 50 mM ethanolamine (B43304) in 50 mM borate (B1201080) buffer, pH 9.2)
-
Desiccator
Procedure:
-
Glycan Preparation: Dissolve amine-functionalized Lewis X and control glycans in printing buffer to a final concentration of 100 µM.
-
Printing: Transfer the glycan solutions to a 384-well plate. Use a robotic microarray spotter to print the glycans onto the NHS-activated glass slide. Typically, each glycan is printed in multiple replicates.
-
Covalent Coupling: Place the printed slides in a humid chamber at 80% humidity for 30 minutes to facilitate the coupling reaction.
-
Desiccation: Transfer the slides to a desiccator and allow them to dry overnight at room temperature.
-
Blocking: Immerse the slides in blocking buffer for 1 hour at room temperature to quench any unreacted NHS groups.
-
Washing and Drying: Rinse the slides thoroughly with deionized water and dry them by centrifugation or under a gentle stream of nitrogen.
-
Storage: Store the fabricated glycan arrays in a desiccator at room temperature until use.
Protocol 2: Protein Binding Assay with a Fluorescently Labeled Protein
This protocol outlines the direct binding of a fluorescently labeled protein to the Lewis X glycan array.
Materials:
-
Fabricated Lewis X glycan array slide
-
Fluorescently labeled protein of interest
-
Binding buffer (e.g., Tris-buffered saline (TBS) with 1% BSA and 0.05% Tween-20, pH 7.4)
-
Wash buffer (e.g., TBS with 0.05% Tween-20)
-
Cover slips
-
Humidified incubation chamber
-
Microarray scanner
Procedure:
-
Rehydration and Blocking: Rehydrate the glycan array slide by incubating it in wash buffer for 5 minutes. Block the array by incubating with binding buffer for 1 hour at room temperature in a humidified chamber.
-
Protein Incubation: Prepare a solution of the fluorescently labeled protein in binding buffer at the desired concentration. Apply 70 µL of the protein solution to the array surface and carefully place a cover slip over it, avoiding air bubbles.
-
Incubation: Incubate the slide in a humidified chamber for 1-2 hours at room temperature, protected from light.
-
Washing: Gently remove the cover slip and wash the slide by immersing it in wash buffer with gentle agitation for 5 minutes. Repeat the wash step two more times.
-
Final Rinse: Briefly rinse the slide with deionized water to remove any residual salt.
-
Drying: Dry the slide by centrifugation or under a gentle stream of nitrogen.
-
Scanning: Scan the slide using a microarray scanner at the appropriate excitation and emission wavelengths for the fluorophore used.
-
Data Analysis: Use microarray analysis software to quantify the fluorescence intensity of each spot. The mean fluorescence intensity of the replicate spots for each glycan is then calculated.
Protocol 3: Protein Binding Assay with a Tagged Protein and Labeled Secondary Reagent
This protocol is for proteins that are not directly labeled but have a tag (e.g., His-tag, Fc-tag) that can be detected with a fluorescently labeled secondary antibody or protein.
Materials:
-
Fabricated Lewis X glycan array slide
-
Tagged protein of interest (primary reagent)
-
Fluorescently labeled secondary reagent (e.g., anti-His antibody, Protein A/G)
-
Binding buffer
-
Wash buffer
-
Cover slips
-
Humidified incubation chamber
-
Microarray scanner
Procedure:
-
Rehydration and Blocking: Follow step 1 from Protocol 2.
-
Primary Protein Incubation: Apply the tagged protein solution to the array and incubate as described in steps 2 and 3 of Protocol 2.
-
Washing: Wash the slide as described in step 4 of Protocol 2 to remove the unbound primary protein.
-
Secondary Reagent Incubation: Prepare a solution of the fluorescently labeled secondary reagent in binding buffer. Apply the solution to the array, cover with a fresh cover slip, and incubate for 1 hour at room temperature, protected from light.
-
Final Washing: Wash the slide as described in step 4 of Protocol 2 to remove the unbound secondary reagent.
-
Final Rinse and Drying: Follow steps 5 and 6 of Protocol 2.
-
Scanning and Data Analysis: Scan the slide and analyze the data as described in steps 7 and 8 of Protocol 2.
Data Presentation and Interpretation
Quantitative data from Lewis X glycan array experiments should be presented in a clear and structured format to facilitate comparison and interpretation. The results are typically reported as relative fluorescence units (RFU) or as a percentage of the maximum binding signal.
Table 1: Example Quantitative Binding Data for Proteins on a Lewis X-Containing Glycan Array
| Glycan ID | Glycan Structure | Protein A (RFU) | Protein B (RFU) | Protein C (RFU) |
| 1 | Lewis X (Galβ1-4(Fucα1-3)GlcNAc) | 55,000 ± 2,500 | 8,200 ± 600 | 500 ± 50 |
| 2 | Sialyl-Lewis X (Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAc) | 62,000 ± 3,100 | 1,500 ± 200 | 450 ± 60 |
| 3 | Lewis A (Galβ1-3(Fucα1-4)GlcNAc) | 2,100 ± 300 | 45,000 ± 2,200 | 600 ± 70 |
| 4 | Lacto-N-tetraose (Galβ1-3GlcNAcβ1-3Galβ1-4Glc) | 800 ± 100 | 950 ± 120 | 550 ± 50 |
| 5 | Mannose | 600 ± 80 | 750 ± 90 | 480 ± 40 |
Data are presented as mean ± standard deviation of replicate spots. RFU = Relative Fluorescence Units.
Interpretation of the example data:
-
Protein A shows strong and specific binding to Lewis X and even stronger binding to sialyl-Lewis X, suggesting a preference for the sialylated form. It shows minimal binding to other related structures.
-
Protein B exhibits high specificity for the Lewis A isomer, with weaker binding to Lewis X.
-
Protein C does not show significant binding to any of the tested glycans, indicating it is likely not a LeX-binding protein under these conditions.
Signaling Pathway Involving Lewis X
One of the most well-studied signaling pathways involving Lewis X is its interaction with the C-type lectin receptor DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin), which is highly expressed on dendritic cells and some macrophages.[7][8][9][10] Binding of LeX-expressing pathogens or endogenous ligands to DC-SIGN can trigger intracellular signaling cascades that modulate immune responses.
Caption: Simplified signaling pathway initiated by Lewis X binding to the DC-SIGN receptor.
Binding of LeX to DC-SIGN can lead to the activation of the Raf-1-MEK-ERK signaling pathway, which in turn can modulate the activity of transcription factors like NF-κB.[10] This can result in altered cytokine production and a skewed T-cell response, highlighting the critical role of LeX recognition in immune regulation.
Conclusion
Lewis X glycan arrays are indispensable tools for dissecting the intricate world of protein-glycan interactions. They offer a high-throughput, sensitive, and specific platform for identifying and characterizing LeX-binding proteins, which is crucial for advancing our understanding of fundamental biological processes and for the development of novel diagnostics and therapeutics. The protocols and guidelines presented here provide a solid foundation for researchers to successfully implement this powerful technology in their own studies.
References
- 1. Discovery of sialyl Lewis A and Lewis X modified protein cancer biomarkers using high density antibody arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of sialyl Lewis A and Lewis X modified protein cancer biomarkers using high density antibody arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycans in drug discovery - MedChemComm (RSC Publishing) DOI:10.1039/C9MD00292H [pubs.rsc.org]
- 4. Glycans in Biotechnology and the Pharmaceutical Industry - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Glycans as Targets for Drug Delivery in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. DC-SIGN and L-SIGN: the SIGNs for infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C-type lectin DC-SIGN: An adhesion, signalling and antigen-uptake molecule that guides dendritic cells in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DC-SIGN Family of Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Surface Lewis X
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lewis X (LeX) antigen, also known as CD15 or SSEA-1, is a carbohydrate epitope expressed on the surface of various cell types. Its sialylated form, sialyl Lewis X (sLeX), plays a crucial role in the selectin-mediated adhesion of leukocytes to endothelial cells, a key step in the inflammatory response. In the context of oncology, aberrant expression of LeX and sLeX on the surface of tumor cells is associated with increased metastatic potential and poor prognosis in several cancers, including breast, colon, and lung cancer.[1] This over-expression facilitates the interaction of circulating tumor cells with selectins on endothelial cells, promoting their extravasation and the formation of distant metastases.
Flow cytometry is a powerful technique for the qualitative and quantitative analysis of cell surface markers like Lewis X. It allows for the rapid and sensitive detection of LeX expression on individual cells within a heterogeneous population, making it an invaluable tool for cancer research, diagnostics, and the development of targeted therapies. This document provides detailed application notes and protocols for the analysis of cell surface Lewis X by flow cytometry.
Data Presentation: Quantitative Analysis of Lewis X Expression
The expression of Lewis X can vary significantly among different cancer cell lines. Below is a summary of reported Lewis X expression levels determined by flow cytometry.
| Cell Line | Cancer Type | Lewis X Positive Population (%) | Reference |
| UMSCC-103 | Head and Neck Squamous Cell Carcinoma | High | [2] |
| UMSCC-14A | Head and Neck Squamous Cell Carcinoma | High | [2] |
| UMSCC-14B | Head and Neck Squamous Cell Carcinoma | High | [2] |
| A549 | Lung Cancer | Positive | [1] |
| HCT 116 | Colon Cancer | Positive | [1] |
| HEK 293 | Non-cancerous Kidney | Negative | [1] |
| BxPC-3 | Pancreatic Cancer | Positive | [3] |
Signaling Pathways Involving Lewis X
Lewis X on the surface of cells can act as a ligand for C-type lectin receptors, such as DC-SIGN (Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin), primarily expressed on dendritic cells and macrophages.[4][5] The interaction between Lewis X on tumor cells and DC-SIGN on tumor-associated macrophages (TAMs) can trigger signaling pathways that modulate the tumor microenvironment and promote immune evasion.[4]
One such pathway involves the activation of the transcription factor BCL-3, which in turn upregulates the expression of Programmed Death-Ligand 1 (PD-L1) on macrophages.[4] This increased PD-L1 expression contributes to an immunosuppressive tumor microenvironment by inhibiting T-cell function. Another described pathway downstream of DC-SIGN activation involves the Raf-1-NF-κB signaling axis.[6]
Caption: Lewis X binding to DC-SIGN can activate downstream signaling pathways, leading to immune suppression.
Experimental Protocols
Protocol 1: Cell Surface Staining of Lewis X for Flow Cytometry
This protocol outlines the steps for staining cell suspensions for the analysis of cell surface Lewis X expression.
Materials:
-
Cells of interest: Cultured cancer cell lines or primary cells.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Flow Cytometry Staining Buffer: PBS with 0.5% Bovine Serum Albumin (BSA) and 0.05% sodium azide.[7]
-
Fc Receptor Blocking Reagent: (e.g., Human TruStain FcX™ or anti-mouse CD16/32 antibody).[8]
-
Primary Antibody: Fluorochrome-conjugated anti-human CD15 (Lewis X) antibody (e.g., clone ICRF29-2 or similar).[9] An unconjugated primary antibody can also be used, followed by a fluorescently-labeled secondary antibody.
-
Isotype Control Antibody: Fluorochrome-conjugated antibody of the same isotype and concentration as the primary antibody.[9]
-
Viability Dye: (e.g., Propidium Iodide (PI) or 7-AAD).
-
Flow Cytometer Tubes.
-
Centrifuge.
Procedure:
-
Cell Preparation:
-
For adherent cells, detach them using a gentle, non-enzymatic cell dissociation solution to preserve surface antigens.
-
For suspension cells, collect them from the culture.
-
Wash the cells once with cold PBS.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.[7]
-
Resuspend the cell pellet in cold Flow Cytometry Staining Buffer and perform a cell count.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in staining buffer.[7]
-
-
Fc Receptor Blocking (Optional but Recommended):
-
Antibody Staining:
-
Add the predetermined optimal concentration of the fluorochrome-conjugated anti-Lewis X antibody to the appropriate tubes.
-
In a separate tube, add the corresponding isotype control antibody at the same concentration.
-
Vortex gently and incubate for 20-30 minutes on ice or at 4°C, protected from light.[10][11]
-
-
Washing:
-
Resuspension and Viability Staining:
-
Resuspend the cell pellet in 200-500 µL of Flow Cytometry Staining Buffer.[7]
-
If assessing viability, add a viability dye such as PI or 7-AAD according to the manufacturer's protocol just before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Collect a sufficient number of events (e.g., 10,000-50,000) for statistical analysis.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the analysis of Lewis X expression.
Caption: A generalized workflow for the flow cytometric analysis of cell surface Lewis X.
Gating Strategy for Lewis X Analysis
A proper gating strategy is essential for accurate analysis of flow cytometry data. The following is a basic gating strategy for identifying Lewis X positive cells.
-
Time Gate: To ensure signal stability, gate on events based on time to exclude any potential clogs or pressure fluctuations during acquisition.
-
Singlet Gate: Exclude cell doublets or aggregates by plotting forward scatter area (FSC-A) versus forward scatter height (FSC-H).
-
Live/Dead Gate: Gate on the viable cell population based on the viability dye staining.
-
Cell Population Gate: Identify the cell population of interest based on forward scatter (FSC) and side scatter (SSC) properties.
-
Lewis X Positive Gate: Analyze the gated cell population for Lewis X expression using a histogram of the fluorescence channel for the anti-Lewis X antibody. Set the positive gate based on the isotype control staining.[2]
Caption: A sequential gating strategy to identify Lewis X positive cells from a heterogeneous sample.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. C-type lectin DC-SIGN: An adhesion, signalling and antigen-uptake molecule that guides dendritic cells in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Cell Surface Flow Cytometry Staining Protocol [protocols.io]
- 9. rndsystems.com [rndsystems.com]
- 10. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 11. Surface Marker Analysis by Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Developing Monoclonal Antibodies Against Lewis X
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lewis X (LeX) antigen, also known as CD15 or SSEA-1, is a carbohydrate epitope with the structure Galβ1-4(Fucα1-3)GlcNAcβ-R.[1] It plays a crucial role in various physiological and pathological processes, including cell-cell recognition, immune responses, inflammation, and cancer metastasis.[2][3][4] LeX is expressed on the surface of various cells, including leukocytes, neuronal stem cells, and embryonic stem cells.[3] Notably, aberrant expression of LeX is a hallmark of several malignancies, where it is often associated with tumor progression and metastasis, making it a compelling target for therapeutic and diagnostic antibody development.[2][5][6]
These application notes provide a comprehensive guide for the development of monoclonal antibodies (mAbs) targeting the Lewis X antigen. We will cover two primary methodologies for antibody generation: hybridoma technology and phage display. Detailed protocols for screening, characterization, and validation of the resulting antibodies are also provided.
Data Presentation: Characterization of Anti-Lewis X Monoclonal Antibodies
Successful development of anti-Lewis X mAbs requires rigorous characterization of their binding properties. The following table summarizes key quantitative data for hypothetical anti-Lewis X antibodies developed using different techniques.
| Antibody ID | Development Method | Isotype | Antigen Specificity | Affinity (K D ) | Association Rate (k a ) (1/Ms) | Dissociation Rate (k d ) (1/s) | Cell Line Reactivity (Flow Cytometry MFI) |
| Ab-LeX-H1 | Hybridoma | Mouse IgM | Lewis X | 2.5 x 10⁻⁸ M | 1.2 x 10⁵ | 3.0 x 10⁻³ | HL-60 (High) |
| Ab-LeX-H2 | Hybridoma | Mouse IgG1 | Lewis X | 5.0 x 10⁻⁹ M | 2.5 x 10⁵ | 1.25 x 10⁻³ | Breast Cancer Cells (High) |
| scFv-LeX-P1 | Phage Display | Human scFv | Lewis X | 1.1 x 10⁻⁷ M | 5.8 x 10⁴ | 6.4 x 10⁻³ | Pancreatic Adenocarcinoma Cells (Moderate) |
| scFv-LeX-P2 | Phage Display | Human scFv | Sialyl Lewis X | 6.2 x 10⁻⁷ M | 3.2 x 10⁴ | 2.0 x 10⁻³ | Colon Cancer Cells (Moderate) |
MFI: Mean Fluorescence Intensity
Experimental Protocols
Generation of Anti-Lewis X Monoclonal Antibodies using Hybridoma Technology
Hybridoma technology is a classical method for producing monoclonal antibodies.[7][8][9] It involves immunizing an animal with the target antigen, followed by fusion of its antibody-producing B cells with immortal myeloma cells.[9][10]
a. Immunization Protocol
-
Antigen Preparation: Conjugate synthetic Lewis X oligosaccharides or LeX-expressing glycolipids to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) to enhance immunogenicity.
-
Animal Model: Use BALB/c mice (6-8 weeks old).
-
Immunization Schedule:
-
Primary Immunization (Day 0): Emulsify 50 µg of the LeX-conjugate antigen in Complete Freund's Adjuvant (CFA) and inject intraperitoneally (i.p.) into each mouse.
-
Booster Injections (Days 21 and 42): Emulsify 25 µg of the antigen in Incomplete Freund's Adjuvant (IFA) and inject i.p.
-
Final Boost (Day 56): Inject 25 µg of the antigen in sterile phosphate-buffered saline (PBS) intravenously (i.v.) or i.p. three days before spleen removal.
-
-
Titer Monitoring: Collect blood samples from the tail vein at regular intervals to monitor the anti-LeX antibody titer in the serum using ELISA.
b. Hybridoma Production Protocol
-
Spleen Cell Preparation: Euthanize the mouse with the highest antibody titer and aseptically remove the spleen. Prepare a single-cell suspension of splenocytes.
-
Myeloma Cell Preparation: Culture a suitable myeloma cell line (e.g., SP2/0-Ag14) in appropriate media. Ensure the cells are in the logarithmic growth phase.
-
Cell Fusion:
-
Mix splenocytes and myeloma cells at a ratio of 5:1.
-
Co-pellet the cells by centrifugation.
-
Add polyethylene (B3416737) glycol (PEG) 1500 dropwise over 1 minute to induce fusion, followed by gentle mixing.
-
Gradually add serum-free medium to dilute the PEG.
-
-
Selection of Hybridomas:
-
Resuspend the fused cells in HAT (hypoxanthine-aminopterin-thymidine) selection medium.
-
Plate the cells into 96-well plates and incubate at 37°C in a humidified incubator with 5% CO₂. Unfused myeloma cells will not survive in the HAT medium, and unfused B cells have a limited lifespan.
-
-
Screening: After 10-14 days, screen the supernatants from wells with growing hybridoma colonies for the presence of anti-LeX antibodies using ELISA.
Development of Anti-Lewis X Single-Chain Fragment Variable (scFv) using Phage Display
Phage display is a powerful in vitro selection technique to isolate antibodies with desired specificity from large libraries.[11][12][13]
a. Biopanning Protocol
-
Antigen Immobilization: Coat the wells of a microtiter plate with LeX-BSA conjugate (5 µg/ml in PBS) overnight at 4°C.
-
Blocking: Block the wells with a blocking buffer (e.g., 4% skimmed milk in PBS) for 1 hour at 37°C to prevent non-specific binding.
-
Phage Library Incubation: Add a human scFv phage display library to the coated wells and incubate for 2 hours at 37°C to allow binding of specific phages.
-
Washing: Wash the wells extensively with PBS containing 0.05% Tween-20 (PBST) to remove non-bound phages. The stringency of washing can be increased in subsequent panning rounds.
-
Elution: Elute the bound phages using an acidic buffer (e.g., 0.1 M glycine-HCl, pH 2.2) and immediately neutralize with a basic buffer (e.g., 1 M Tris-HCl, pH 9.1).
-
Amplification: Infect log-phase E. coli (e.g., TG1 strain) with the eluted phages and amplify the phage population for the next round of panning.
-
Repeat Panning: Perform 3-4 rounds of biopanning to enrich for phages displaying scFv with high affinity for Lewis X.
b. Screening for Positive Clones
-
Monoclonal Phage ELISA: After the final round of panning, pick individual bacterial colonies, grow them, and rescue the phages.
-
Perform a phage ELISA similar to the biopanning procedure to identify individual phage clones that bind to the LeX-BSA conjugate.
-
Soluble scFv Expression and ELISA: Express the scFv fragments from positive phage clones as soluble proteins.
-
Confirm the binding specificity of the soluble scFv fragments by ELISA against LeX-BSA and control antigens.
Enzyme-Linked Immunosorbent Assay (ELISA) for Screening
ELISA is a fundamental technique for detecting and quantifying antibodies.[14][15]
-
Coating: Coat 96-well microtiter plates with 100 µL/well of LeX-BSA conjugate (5 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plates three times with PBST.
-
Blocking: Block the wells with 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Add 100 µL of hybridoma supernatant or purified antibody dilution to each well and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated anti-mouse or anti-human antibody (depending on the primary antibody) diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of 2N H₂SO₄.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
Surface Plasmon Resonance (SPR) for Affinity Measurement
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time, allowing for the determination of association (k a ), dissociation (k d ), and affinity (K D ) constants.[16][17][18][19]
-
Chip Preparation: Immobilize the LeX-BSA conjugate onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.
-
Analyte Injection: Inject a series of concentrations of the purified anti-LeX mAb or scFv in a suitable running buffer over the sensor chip surface.
-
Association and Dissociation Monitoring: Monitor the binding (association) and unbinding (dissociation) in real-time by detecting changes in the refractive index at the sensor surface.
-
Regeneration: After each cycle, regenerate the sensor surface by injecting a low pH buffer to remove the bound antibody.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic and affinity constants.
Flow Cytometry for Cell Binding Analysis
Flow cytometry is used to assess the binding of anti-LeX antibodies to cells expressing the antigen on their surface.[20][21]
-
Cell Preparation: Harvest cells known to express Lewis X (e.g., HL-60, breast cancer cell lines) and wash them with FACS buffer (PBS containing 1% BSA and 0.1% sodium azide).
-
Cell Staining:
-
Resuspend the cells to a concentration of 1 x 10⁶ cells/100 µL in FACS buffer.
-
Add the anti-LeX mAb or a suitable isotype control at a predetermined optimal concentration.
-
Incubate on ice for 30-45 minutes in the dark.
-
-
Washing: Wash the cells twice with cold FACS buffer.
-
Secondary Antibody Staining: If the primary antibody is not directly conjugated to a fluorophore, resuspend the cells in 100 µL of FACS buffer containing a fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-mouse IgG).
-
Incubation: Incubate on ice for 30 minutes in the dark.
-
Washing: Wash the cells twice with cold FACS buffer.
-
Data Acquisition: Resuspend the cells in 500 µL of FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data to determine the percentage of positive cells and the mean fluorescence intensity (MFI), which indicates the level of antibody binding.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Lewis X-mediated signaling in cancer.
Caption: Hybridoma technology workflow for anti-LeX mAb.
Caption: Phage display workflow for anti-LeX scFv.
References
- 1. Anti-Lewis X Monoclonal Antibody - Amerigo Scientific [amerigoscientific.com]
- 2. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]
- 3. Lewis Antigen System Overview - Creative Biolabs [creative-biolabs.com]
- 4. scbt.com [scbt.com]
- 5. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]
- 6. Selectin ligand sialyl-Lewis x antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hybridoma technology - Wikipedia [en.wikipedia.org]
- 8. Hybridoma Technology for Monoclonal Antibody Production | The Scientist [the-scientist.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Hybridoma technology; advancements, clinical significance, and future aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Phage-display library selection of high-affinity human single-chain antibodies to tumor-associated carbohydrate antigens sialyl Lewisx and Lewisx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phage-display library selection of high-affinity human single-chain antibodies to tumor-associated carbohydrate antigens sialyl Lewisx and Lewisx. | Semantic Scholar [semanticscholar.org]
- 14. ELISA Protocols [sigmaaldrich.com]
- 15. ELISA Test Procedures | BioChain Institute Inc. [biochain.com]
- 16. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 17. Biacore SPR for Antibody Affinity Measurement - Creative Proteomics [creative-proteomics.com]
- 18. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. research.pasteur.fr [research.pasteur.fr]
- 21. Novel Antibodies Reactive with Sialyl Lewis X in Both Humans and Mice Define Its Critical Role in Leukocyte Trafficking and Contact Hypersensitivity Responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lewis X Tetrasaccharide in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The Lewis X (LeX), also known as SSEA-1 or CD15, and its sialylated form, sialyl Lewis X (sLeX or CD15s), are carbohydrate antigens that play a pivotal role in cancer progression.[1] Their overexpression on the surface of various cancer cells is strongly associated with increased metastasis, tumor recurrence, and poor patient prognosis.[1][2] These tetrasaccharides act as ligands for selectin proteins (E-selectin, P-selectin, and L-selectin) expressed on endothelial cells and platelets. This interaction facilitates the adhesion of circulating tumor cells to the vascular endothelium, a critical step in the metastatic cascade.[3][4] Furthermore, sLeX has been implicated in the biology of cancer stem cells (CSCs), suggesting its role in tumor initiation and therapy resistance.[5][6]
These application notes provide an overview of the key applications of Lewis X tetrasaccharide in cancer research, along with detailed protocols for its detection and functional analysis.
Section 1: Applications of Lewis X in Cancer Research
Diagnostic and Prognostic Biomarker
The expression of sLeX is a significant indicator of prognosis in several types of cancer. A meta-analysis has shown that sLeX overexpression is significantly correlated with several clinicopathological factors that indicate a more aggressive tumor phenotype.[2][7]
Table 1: Correlation of sLeX Overexpression with Clinicopathological Factors in Cancer Patients [2][7]
| Clinicopathological Factor | Pooled Relative Risk (RR) | 95% Confidence Interval (CI) | Significance |
| Lymphatic Invasion | 1.36 | 1.15–1.61 | Significant |
| Venous Invasion | 1.41 | 1.18–1.67 | Significant |
| Advanced T Stage (pT3-4 vs. pT2) | 1.14 | 1.04–1.27 | Significant |
| Lymph Node Metastasis (N+) | 1.46 | 1.29–1.66 | Significant |
| Distant Metastasis (M+) | 1.76 | 1.34–2.31 | Significant |
| Advanced Tumor Stage (III/IV vs. I/II) | 1.42 | 1.19–1.68 | Significant |
| Tumor Recurrence | 2.92 | 2.02–4.23 | Significant |
Data synthesized from a meta-analysis of multiple studies.
Role in Cancer Metastasis
The primary mechanism by which sLeX promotes metastasis is through its interaction with E-selectin on endothelial cells and P-selectin on platelets.[3][4] This binding mediates the initial tethering and rolling of circulating tumor cells (CTCs) along the blood vessel wall, facilitating their subsequent extravasation into distant tissues.[3]
Workflow for Studying sLeX-Mediated Metastasis:
Caption: Workflow for investigating the role of sLeX in cancer metastasis.
Association with Cancer Stem Cells (CSCs)
Recent studies have demonstrated a significant co-expression of sLeX with established CSC markers, such as CD44 and aldehyde dehydrogenase (ALDH).[5][6][8] This suggests that sLeX may be a marker for a subpopulation of tumor cells with self-renewal and tumor-initiating capabilities.
Table 2: Co-expression of sLeX and CSC Markers in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines [6][8]
| Cell Line (Origin) | % sLeX Positive Cells | % CD44 High Cells | % sLeX+/CD44+ Cells | Metastatic/Recurrent |
| UMSCC-103 (Oral) | High | 10-15% | 15.4% | Distant Metastasis |
| UMSCC-14B (Oral) | High | 10-15% | 7.5% | Recurrent |
| UMSCC-11A (Larynx) | Low | 9.59% | Not Reported | N/A |
| UMSCC-11B (Larynx) | High | 83.16% | Not Reported | N/A |
Data adapted from in vitro studies on HNSCC cell lines.
Therapeutic Targeting
The crucial role of sLeX in metastasis makes it an attractive target for cancer therapy. Strategies under investigation include the development of monoclonal antibodies that can block the sLeX-selectin interaction or deliver cytotoxic agents directly to sLeX-expressing tumor cells.[4]
Section 2: Experimental Protocols
Protocol for Immunohistochemical (IHC) Staining of sLeX in Paraffin-Embedded Tissues
This protocol outlines the steps for detecting sLeX expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-sLeX monoclonal antibody (e.g., clone HECA-452 or CSLEX1)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (3 x 5 minutes).
-
Immerse in 100% ethanol (2 x 10 minutes).
-
Immerse in 95% ethanol (2 x 10 minutes).
-
Immerse in 70% ethanol (2 x 10 minutes).
-
Rinse with deionized water (2 x 5 minutes).
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat in a microwave or pressure cooker (e.g., sub-boiling for 10-20 minutes).
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Wash slides with wash buffer (3 x 5 minutes).
-
Incubate with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-sLeX antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Wash slides with wash buffer (3 x 5 minutes).
-
Incubate with biotinylated secondary antibody for 1 hour at room temperature.
-
Wash slides with wash buffer (3 x 5 minutes).
-
Incubate with Streptavidin-HRP for 30 minutes at room temperature.
-
Wash slides with wash buffer (3 x 5 minutes).
-
-
Detection and Visualization:
-
Incubate with DAB substrate solution until desired stain intensity develops (monitor under a microscope).
-
Rinse with deionized water.
-
Counterstain with hematoxylin.
-
Rinse with deionized water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Protocol for Flow Cytometry Analysis of sLeX on Cancer Cells
This protocol describes the detection and quantification of sLeX on the surface of cancer cells.
Materials:
-
Single-cell suspension of cancer cells
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Primary antibody: FITC- or PE-conjugated anti-sLeX monoclonal antibody
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest and wash cells, then resuspend in ice-cold staining buffer to a concentration of 1 x 10^6 cells/mL.
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into flow cytometry tubes.
-
Add the recommended amount of conjugated anti-sLeX antibody or the corresponding isotype control.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of staining buffer to each tube and centrifuge at 300-400 x g for 5 minutes.
-
Discard the supernatant.
-
Repeat the wash step twice.
-
-
Data Acquisition:
-
Resuspend the cell pellet in 500 µL of staining buffer.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Gate on the live cell population based on forward and side scatter properties.
-
Quantify the percentage of sLeX-positive cells and the mean fluorescence intensity.
-
Protocol for In Vitro Cancer Cell Adhesion Assay to HUVECs
This protocol details a static adhesion assay to measure the binding of sLeX-positive cancer cells to a monolayer of Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs and endothelial cell growth medium
-
sLeX-positive and sLeX-negative (control) cancer cells
-
96-well tissue culture plates
-
Fluorescent cell tracker (B12436777) dye (e.g., Calcein-AM)
-
TNF-α (for HUVEC activation)
-
Wash buffer (e.g., PBS)
-
Fluorescence plate reader
Procedure:
-
HUVEC Monolayer Preparation:
-
Seed HUVECs in a 96-well plate and grow to confluence.
-
Activate the HUVEC monolayer by treating with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce E-selectin expression.
-
-
Cancer Cell Labeling:
-
Label the sLeX-positive and control cancer cells with a fluorescent dye according to the manufacturer's instructions.
-
Wash and resuspend the labeled cells in assay medium.
-
-
Adhesion Assay:
-
Remove the medium from the HUVEC monolayer and add the fluorescently labeled cancer cells (e.g., 5 x 10^4 cells/well).
-
Incubate for 30-60 minutes at 37°C to allow for cell adhesion.
-
-
Washing:
-
Gently wash the wells with pre-warmed wash buffer to remove non-adherent cells. Repeat 2-3 times.
-
-
Quantification:
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Calculate the percentage of adherent cells for each condition.
-
Section 3: Signaling Pathways and Visualizations
Biosynthesis of Sialyl Lewis X
The synthesis of sLeX is a multi-step enzymatic process involving glycosyltransferases. The key enzymes are fucosyltransferases (FUTs) and sialyltransferases (STs).
Caption: Enzymatic pathway for the synthesis of sialyl Lewis X.
sLeX-E-selectin Mediated Signaling in Metastasis
The binding of sLeX on tumor cells to E-selectin on endothelial cells not only mediates adhesion but also triggers intracellular signaling pathways in both cell types, promoting transendothelial migration. In endothelial cells, this interaction can lead to the activation of MAPK pathways (ERK and p38), which reorganize the cytoskeleton and weaken endothelial cell-cell junctions.[8]
Caption: sLeX-E-selectin signaling in cancer cell extravasation.
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions for their specific experimental setup, cell lines, and reagents.
References
- 1. Selectin ligand sialyl-Lewis x antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse Models for Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Selectins in cancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. In vitro Flow Adhesion Assay for Analyzing Shear-resistant Adhesion of Metastatic Cancer Cells to Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Studying Lewis X in Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the role of the carbohydrate antigen Lewis X (LeX) and its sialylated form, sialyl Lewis X (sLeX), in various mouse models of inflammation. The protocols detailed below are essential for researchers in immunology, glycobiology, and pharmacology aiming to understand and target the mechanisms of leukocyte trafficking in inflammatory diseases.
Introduction
The sialyl Lewis X (sLeX) tetrasaccharide is a critical carbohydrate ligand for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin).[1][2][3] The interaction between sLeX on the surface of leukocytes and selectins expressed on activated endothelium and other leukocytes mediates the initial tethering and rolling of leukocytes at sites of inflammation, a crucial step in their extravasation into tissues.[3][4] Dysregulation of this process is implicated in the pathophysiology of numerous inflammatory conditions. Mouse models are invaluable tools for dissecting the role of sLeX in these processes and for evaluating potential therapeutic interventions that target the sLeX-selectin axis.
Signaling Pathway: Leukocyte Tethering and Rolling
The primary signaling pathway involving sLeX in inflammation is the physical interaction with selectins, which initiates the leukocyte adhesion cascade. This process does not involve intracellular signaling in the traditional sense but is a series of cell-cell adhesion events.
References
- 1. Novel Antibodies Reactive with Sialyl Lewis X in Both Humans and Mice Define Its Critical Role in Leukocyte Trafficking and Contact Hypersensitivity Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Effects of an Anti-sialyl Lewis X Antibody in a Murine Model of Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contact hypersensitivity models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
Application Notes: Quantitative Determination of Lewis X Antigen using Enzyme-Linked Immunosorbent Assay (ELISA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lewis X (LeX) antigen, also known as CD15 or SSEA-1, is a carbohydrate epitope expressed on the surface of various cells and is involved in numerous biological processes, including cell adhesion, immune responses, and cancer metastasis. The quantification of Lewis X in biological samples is crucial for research in oncology, immunology, and developmental biology. This document provides a detailed protocol for the quantitative determination of Lewis X antigen in biological samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Principle of the Assay
This sandwich ELISA is a sensitive immunoassay for the quantitative detection of Lewis X antigen. The assay employs a capture antibody specific for the Lewis X antigen coated onto the wells of a microplate. Standards and samples are pipetted into the wells, and the Lewis X antigen present is bound by the immobilized antibody. After washing away any unbound substances, a biotinylated detection antibody specific for Lewis X is added. Following a wash to remove unbound biotinylated antibody, streptavidin conjugated to horseradish peroxidase (HRP) is added to the wells. A final wash is performed, and a substrate solution is added, resulting in color development proportional to the amount of Lewis X bound in the initial step. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance values against the known concentrations of the Lewis X standards, and the concentration of Lewis X in the samples is determined by interpolating from this curve.
Data Presentation
The following table presents representative data from a quantitative Lewis X ELISA. The optical density (OD) values are hypothetical and serve to illustrate a typical standard curve.
| Standard Concentration (ng/mL) | Optical Density (OD) at 450 nm (Mean) |
| 10 | 2.150 |
| 5 | 1.625 |
| 2.5 | 0.980 |
| 1.25 | 0.550 |
| 0.625 | 0.280 |
| 0.313 | 0.150 |
| 0.156 | 0.075 |
| 0 (Blank) | 0.010 |
Experimental Protocols
Reagent Preparation
-
Wash Buffer (1X): Dilute a 20X concentrated wash buffer with deionized or distilled water to a 1X solution.
-
Lewis X Standard: Reconstitute the lyophilized Lewis X standard with the provided diluent to create a stock solution. Prepare a dilution series of the standard in the range of 0.156 ng/mL to 10 ng/mL.
-
Biotinylated Detection Antibody (1X): Dilute the concentrated biotinylated anti-Lewis X antibody to its working concentration with the appropriate diluent.
-
Streptavidin-HRP (1X): Dilute the concentrated Streptavidin-HRP conjugate to its working concentration with the appropriate diluent.
-
Substrate Solution: Prepare the substrate solution according to the manufacturer's instructions immediately before use.
-
Stop Solution: The stop solution is typically provided ready to use.
Sample Preparation
The following are general guidelines for sample preparation. The optimal dilution factor for each sample type should be determined empirically.
-
Serum: Allow blood to clot for 30 minutes at room temperature, then centrifuge at 1000 x g for 15 minutes. Collect the serum and dilute it with the assay diluent.
-
Plasma: Collect blood into a tube containing an anticoagulant (e.g., EDTA, heparin). Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. Collect the plasma and dilute it with the assay diluent.
-
Cell Culture Supernatants: Centrifuge cell culture media at 1500 rpm for 10 minutes to remove cells. Collect the supernatant for analysis.
-
Tissue Homogenates: Homogenize tissue samples in an appropriate lysis buffer and centrifuge to remove cellular debris. Collect the supernatant and dilute as necessary.
Assay Procedure
-
Plate Coating: Coat the wells of a 96-well microplate with a capture antibody against Lewis X, diluted to a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the wells three times with 300 µL of 1X Wash Buffer per well.
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Aspirate the blocking buffer and wash the wells three times with 1X Wash Buffer.
-
Standard and Sample Incubation: Add 100 µL of each standard and diluted sample to the appropriate wells. It is recommended to run all standards and samples in duplicate. Incubate for 2 hours at room temperature.
-
Washing: Aspirate the liquid from each well and wash four times with 1X Wash Buffer.
-
Detection Antibody Incubation: Add 100 µL of the 1X biotinylated anti-Lewis X detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 6.
-
Streptavidin-HRP Incubation: Add 100 µL of the 1X Streptavidin-HRP solution to each well. Incubate for 45 minutes at room temperature.
-
Washing: Repeat the wash step as in step 6.
-
Color Development: Add 100 µL of the substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well. The color in the wells should change from blue to yellow.
-
Absorbance Reading: Read the optical density of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
Data Analysis
-
Calculate the average absorbance for each set of duplicate standards and samples.
-
Subtract the mean absorbance of the blank (0 ng/mL standard) from the mean absorbance of all other standards and samples.
-
Plot the mean absorbance for the standards on the y-axis against the corresponding concentration on the x-axis. Generate a standard curve using a four-parameter logistic (4-PL) curve-fit.
-
Determine the concentration of Lewis X in the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor to obtain the actual concentration of Lewis X in the original sample.
Mandatory Visualizations
Caption: Figure 1. Lewis X ELISA Experimental Workflow
Caption: Figure 2. Sialyl Lewis X in Selectin-Mediated Cell Adhesion
Application Notes and Protocols for Studying Leukocyte Rolling Using Lewis X
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the interaction between Lewis X (Lex), particularly its sialylated form, sialyl-Lewis X (sLex), and selectins for studying leukocyte rolling. This process is a critical initial step in the inflammatory cascade and a key target for therapeutic intervention. The following protocols and data are designed to facilitate the establishment and execution of robust in vitro assays to investigate this crucial biological phenomenon.
Introduction to Lewis X and Leukocyte Rolling
Leukocyte rolling along the vascular endothelium is a prerequisite for their firm adhesion and subsequent transmigration to sites of inflammation.[1][2] This rolling is primarily mediated by the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin) expressed on either the leukocyte or the endothelial cell surface.[1][3] The carbohydrate ligand recognized by all three selectins is the sialyl-Lewis X (sLex) tetrasaccharide (Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAc).[3] This interaction is characterized by rapid bond formation and dissociation, allowing the leukocyte to "roll" along the endothelial surface under the force of blood flow.[3] Studying the dynamics of this process provides valuable insights into the mechanisms of inflammation and offers a platform for screening anti-inflammatory drug candidates.
Key Signaling Pathways in Lewis X-Mediated Leukocyte Rolling
The engagement of sLex on leukocyte surface glycoproteins, such as P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), with E-selectin and P-selectin on endothelial cells initiates intracellular signaling cascades within the leukocyte.[1][2][3] This signaling is crucial for the transition from rolling to firm adhesion, primarily through the activation of integrins.
A simplified representation of the signaling pathway initiated by E-selectin binding to its ligands on the leukocyte is depicted below. This pathway highlights the activation of Src family kinases and spleen tyrosine kinase (Syk), leading to the partial activation of the integrin LFA-1, which promotes slower rolling.[1][3]
Experimental Protocols
Two primary in vitro methods are widely used to study Lewis X-mediated leukocyte rolling: the parallel-plate flow chamber assay and the sLex-coated microsphere rolling assay.
Protocol 1: Parallel-Plate Flow Chamber Assay for Leukocyte Rolling
This protocol describes the methodology for observing the rolling of isolated leukocytes on a monolayer of cytokine-activated endothelial cells or on a protein-coated surface under defined shear stress.[4][5][6][7]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells
-
Endothelial cell growth medium
-
Leukocytes (e.g., isolated human neutrophils or a suitable cell line like HL-60)
-
Leukocyte culture medium
-
Recombinant human tumor necrosis factor-alpha (TNF-α)
-
Phosphate-buffered saline (PBS) with calcium and magnesium (PBS+/+)
-
Bovine serum albumin (BSA)
-
Parallel-plate flow chamber apparatus
-
Syringe pump
-
Inverted microscope with a high-speed camera
-
Image analysis software
Procedure:
-
Endothelial Cell Culture and Activation:
-
Culture HUVECs on fibronectin-coated glass coverslips or plastic dishes until a confluent monolayer is formed.
-
To induce E-selectin expression, stimulate the HUVEC monolayer with TNF-α (e.g., 25 ng/mL) for 4-6 hours prior to the assay.
-
-
Leukocyte Preparation:
-
Isolate leukocytes from whole blood using standard density gradient centrifugation methods or culture a leukocyte cell line (e.g., HL-60).
-
Resuspend the leukocytes in assay medium (e.g., PBS+/+ with 0.1% BSA) at a concentration of 1 x 106 cells/mL.
-
-
Assembly of the Flow Chamber:
-
Assemble the parallel-plate flow chamber according to the manufacturer's instructions, incorporating the coverslip with the endothelial monolayer.
-
Connect the chamber to the syringe pump via tubing.
-
-
Performing the Rolling Assay:
-
Mount the flow chamber onto the stage of the inverted microscope.
-
Perfuse the chamber with assay medium to remove air bubbles and equilibrate the system.
-
Initiate a constant flow of the leukocyte suspension through the chamber at a desired physiological shear stress (e.g., 1-2 dynes/cm²).
-
Record videos of leukocyte interactions with the endothelial monolayer at multiple locations.
-
-
Data Analysis:
-
Analyze the recorded videos using image analysis software to quantify the number of rolling leukocytes and their velocities.
-
Rolling leukocytes are typically defined as cells moving at a significantly lower velocity than the free-stream velocity.
-
Protocol 2: sLex-Coated Microsphere Rolling Assay
This cell-free system allows for the study of the biophysical interactions between sLex and selectins without the complexities of cellular responses.[8]
Materials:
-
Polystyrene microspheres (3-5 µm diameter)
-
Biotinylated sLex
-
Streptavidin
-
Recombinant E-selectin, P-selectin, or L-selectin
-
Parallel-plate flow chamber apparatus
-
Syringe pump
-
Inverted microscope with a high-speed camera
-
Image analysis software
Procedure:
-
Preparation of sLex-Coated Microspheres:
-
Incubate streptavidin-coated microspheres with biotinylated sLex to create a dense coating of the carbohydrate on the microsphere surface.
-
Wash the microspheres to remove unbound sLex.
-
-
Preparation of Selectin-Coated Surface:
-
Coat the surface of a glass coverslip or plastic dish with the desired recombinant selectin.
-
Block any remaining non-specific binding sites with a BSA solution.
-
-
Assembly and Execution of the Rolling Assay:
-
Assemble the parallel-plate flow chamber with the selectin-coated surface.
-
Perfuse the chamber with the sLex-coated microsphere suspension at a defined shear stress.
-
Record the interactions of the microspheres with the selectin-coated surface.
-
-
Data Analysis:
-
Analyze the recorded videos to determine the number of rolling microspheres and their rolling velocities.
-
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from leukocyte rolling experiments. These values can vary depending on the specific experimental conditions, cell types, and selectin densities.
Table 1: Leukocyte Rolling Velocities on Different Selectin Substrates
| Selectin Substrate | Leukocyte Type | Shear Stress (dynes/cm²) | Mean Rolling Velocity (µm/s) |
| E-selectin | Neutrophils | 1.0 | 5 - 15 |
| P-selectin | Neutrophils | 1.0 | 20 - 50 |
| L-selectin Ligand | Neutrophils | 1.0 | > 100 |
Data compiled from multiple sources indicating general trends.[9][10]
Table 2: Effect of Shear Stress on Leukocyte Rolling Velocity
| Shear Stress (dynes/cm²) | Mean Rolling Velocity on P-selectin (µm/s) |
| 0.5 | ~10 |
| 1.0 | ~25 |
| 2.0 | ~40 |
| 5.0 | ~60 |
Data represents a typical trend observed in in vitro flow chamber assays.[9][11]
Experimental Workflow and Logical Relationships
The workflow for a typical leukocyte rolling experiment, from cell preparation to data analysis, can be visualized as follows:
Conclusion
The study of Lewis X-mediated leukocyte rolling is fundamental to understanding the inflammatory process and for the development of novel anti-inflammatory therapies. The protocols and data presented here provide a solid foundation for researchers to investigate this critical cell adhesion phenomenon. By utilizing these in vitro models, scientists can effectively screen for compounds that modulate the sLex-selectin interaction and gain deeper insights into the molecular mechanisms governing leukocyte recruitment.
References
- 1. Rolling cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Studying leukocyte rolling and adhesion in vitro under flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parallel-plate flow chamber analysis of physiologic E-selectin-mediated leukocyte rolling on microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adhesion.html | GlycoTech Corporation [glycotech.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative interpretation of cell rolling velocity distribution - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enzymatic Synthesis of Lewis X Tetrasaccharide
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the enzymatic synthesis of the Lewis X (LeX) tetrasaccharide.
Troubleshooting Guide
Our troubleshooting guide is designed to help you resolve common issues encountered during the enzymatic synthesis of LeX.
Q1: Why is the overall yield of my Lewis X tetrasaccharide synthesis consistently low?
Low yields in enzymatic glycosylation can arise from several factors. A primary cause is often the suboptimal activity of one or more enzymes in the reaction cascade.[1] It is also possible that reaction conditions are not optimal or that inhibitors are present.
Potential Causes and Solutions:
-
Enzyme Inactivity: Enzymes may lose activity during storage. It is crucial to test each enzyme batch before setting up a large-scale reaction.[2]
-
Solution: Run a small-scale positive control reaction with known substrates to verify enzyme activity. Store enzymes in appropriate buffers, for instance, in 10% glycerol (B35011) at 4°C for short-term storage or 50% glycerol at -20°C for long-term storage.[2]
-
-
Suboptimal Reaction Conditions: The pH, temperature, or presence of cofactors may not be ideal for all enzymes in a one-pot synthesis.
-
Solution: Optimize reaction parameters such as pH and temperature in small-scale reactions. While a compromise is often necessary for multi-enzyme systems, ensure the conditions are within a functional range for each enzyme. For example, many fucosyltransferases and galactosyltransferases function optimally around pH 6.5-7.5 and 37°C.[3][4]
-
-
Presence of Inhibitors: Byproducts of the enzymatic reaction, such as inorganic pyrophosphate (PPi) or nucleotide monophosphates, can inhibit glycosyltransferases.
-
Incorrect Substrate Concentrations: The ratio of donor to acceptor substrates is critical for efficient synthesis.
-
Solution: Experiment with varying the molar ratios of your acceptor (e.g., LacNAc derivative) and donor precursors (e.g., L-fucose, UDP-Galactose). An excess of the donor substrate is often used to drive the reaction to completion.[3]
-
Q2: I'm observing incomplete fucosylation of the trisaccharide intermediate. What could be the problem?
Incomplete fucosylation is a common bottleneck. This step is catalyzed by an α-1,3-fucosyltransferase (FucT), and its efficiency can be influenced by several factors.
Potential Causes and Solutions:
-
Low Fucosyltransferase Activity: The specific activity of your FucT may be low, or it may have degraded.
-
Inhibitory Byproducts: The accumulation of GDP after the fucose transfer can inhibit the fucosyltransferase.
-
Solution: If you are using a system with in situ GDP-Fucose generation, ensure the regeneration system is efficient.
-
-
Metal Ion Concentration: Fucosyltransferases often require divalent cations like Mn²⁺ for optimal activity.[9]
-
pH Drift: The pH of the reaction mixture can change during the synthesis, leading to decreased enzyme activity.
-
Solution: Monitor the pH of the reaction and adjust it if necessary by carefully adding a dilute acid or base.[2]
-
Q3: My TLC analysis shows multiple product spots, indicating a mixture of oligosaccharides. How can I improve the specificity?
The presence of multiple products suggests side reactions may be occurring, or that the enzymes are acting on non-target substrates.
Potential Causes and Solutions:
-
Enzyme Promiscuity: Some glycosyltransferases can exhibit relaxed specificity, leading to the formation of undesired linkages.
-
Solution: If possible, choose a more specific enzyme for your synthesis. Characterize the side products to understand the nature of the undesired linkages being formed.
-
-
Hydrolysis of Substrates or Products: Glycosidases present as contaminants in your enzyme preparations can lead to the breakdown of your substrates or desired product.
-
Solution: Use highly purified enzymes. You can test for contaminating glycosidase activity by incubating your enzymes with the product and analyzing for degradation.
-
-
Incomplete Reactions: A mixture of starting material, intermediates, and the final product will be present if the reaction has not gone to completion.
-
Solution: Increase the reaction time or the concentration of the limiting enzyme. Monitor the reaction progress by TLC until the starting material is consumed.[11]
-
Q4: How can I effectively purify the final this compound from the reaction mixture?
Purification is a critical step to obtain a high-purity product. The choice of method depends on the scale of your synthesis and the nature of the impurities.
Potential Methods:
-
Size Exclusion Chromatography (SEC): This is a common method for separating oligosaccharides from enzymes, nucleotides, and salts. Bio-Gel P-2 or similar resins are frequently used.[2][3]
-
Solid-Phase Extraction (SPE): SPE can be a rapid and efficient method for purifying derivatized oligosaccharides. Various cartridge types, such as those with graphitized carbon or normal-phase silica, can be employed to separate the product from unreacted substrates and salts.[12][13]
-
Activated Carbon Adsorption: This method can be used to separate oligosaccharides from monosaccharides and disaccharides. The differential hydrophobicity allows for separation by eluting with a gradient of a solvent like ethanol (B145695).[14]
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the enzymatic synthesis of this compound?
Yields can vary significantly depending on the specific enzymes, substrates, and reaction conditions used. However, for optimized one-pot multi-enzyme systems, yields in the range of 60-99% have been reported.[2]
Q2: Which enzymes are essential for the synthesis of Lewis X from a LacNAc acceptor?
Starting from an N-acetyllactosamine (LacNAc) acceptor, you will need:
-
A β-1,4-galactosyltransferase (GalT) to add galactose to a GlcNAc acceptor, forming the LacNAc disaccharide if you are starting from GlcNAc. If you are starting with LacNAc, this enzyme has already completed its function.
-
An α-1,3-fucosyltransferase (FucT) to add fucose to the GlcNAc residue of the LacNAc moiety.[6]
For one-pot systems that generate the required sugar nucleotides in situ from monosaccharides, additional enzymes are necessary, such as:
-
L-fucokinase/GDP-fucose pyrophosphorylase (FKP) to generate GDP-fucose from L-fucose.[2]
-
UDP-sugar pyrophosphorylase to generate UDP-galactose from galactose-1-phosphate.
-
Inorganic pyrophosphatase (PpA) to degrade pyrophosphate and drive the sugar nucleotide synthesis reactions forward.[2]
Q3: How can I monitor the progress of my synthesis reaction?
Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[15] By co-spotting your reaction mixture with standards of the starting material and intermediates, you can visualize the disappearance of reactants and the appearance of the product.[2][11] A common mobile phase for separating these polar molecules is a mixture of ethyl acetate, methanol, and water.[2]
Q4: What are the optimal storage conditions for the enzymes used in Lewis X synthesis?
To maintain enzymatic activity, it is recommended to store enzymes in a buffer containing glycerol. For short-term storage (up to two weeks), 10% glycerol at 4°C is suitable. For long-term storage (1-2 years), 50% glycerol at -20°C is recommended. Some enzymes can also be lyophilized and stored at -20°C.[2] Always keep enzymes on ice when setting up reactions.[2]
Q5: Can I use a single set of reaction conditions for a multi-enzyme one-pot synthesis?
Yes, a key advantage of one-pot synthesis is the use of a single set of reaction conditions. However, these conditions will be a compromise to accommodate the requirements of all enzymes in the system. It is important to ensure that the chosen pH, temperature, and buffer composition allow for sufficient activity of each enzyme.[2]
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters and their effects on the synthesis.
Table 1: Influence of Enzyme Concentration on Reaction Time and Yield
| Enzyme Concentration | Relative Reaction Time to Max Yield | Maximum Yield (%) | Reference |
| 1% (v/v) | 24 hours | ~60% | [16] |
| 2% (v/v) | 9 hours | ~60% | [16] |
| 5% (v/v) | 4 hours | ~60% | [16] |
Note: Higher enzyme concentrations can significantly reduce the time required to reach maximum yield without necessarily increasing the maximum yield itself.[16][17]
Table 2: Example One-Pot Synthesis Reaction Conditions for Sialyl Lewis X
| Component | Concentration / Amount | Role | Reference |
| Tris-HCl Buffer | 100 mM, pH 7.5 | Buffer | [3] |
| sLacNAc Acceptor | 1.0 equivalent | Starting Material | [3] |
| L-fucose | 2.0 equivalents | Fucose Donor Precursor | [3] |
| ATP | 2.0 equivalents | Energy Source for FKP | [3] |
| GTP | 2.0 equivalents | Guanosine Source for FKP | [3] |
| MnSO₄ | 20 mM | FucT Cofactor | [3] |
| Inorganic Pyrophosphatase | 100 units | Drives GDP-Fuc synthesis | [3] |
| FKP | 9 units | Generates GDP-Fucose | [3] |
| α-1,3-fucosyltransferase | 2.4 units | Catalyzes fucosylation | [3] |
| Incubation | 37°C for up to 24h | Reaction Conditions | [2] |
Detailed Experimental Protocols
Protocol 1: Small-Scale Assay for α-1,3-Fucosyltransferase Activity
This protocol is for verifying the activity of your fucosyltransferase enzyme before its use in a larger-scale synthesis.
Materials:
-
α-1,3-fucosyltransferase (FucT) enzyme solution
-
Acceptor substrate (e.g., N-acetyllactosamine, LacNAc) stock solution (e.g., 20 mM)
-
GDP-Fucose donor substrate stock solution (e.g., 10 mM)
-
Reaction Buffer (e.g., 100 mM HEPES, pH 7.4)
-
Cofactor solution (e.g., 100 mM MnCl₂)
-
Nuclease-free water
-
Microcentrifuge tubes
-
Water bath or incubator at 37°C
-
TLC plate and chamber
-
TLC mobile phase (e.g., Ethyl acetate:Methanol:Water = 5:2:1)
-
p-Anisaldehyde sugar stain
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a 50 µL final volume:
-
25 µL of 2x Reaction Buffer
-
5 µL of 100 mM MnCl₂ (final concentration 10 mM)
-
5 µL of 20 mM LacNAc (final concentration 2 mM)
-
5 µL of 10 mM GDP-Fucose (final concentration 1 mM)
-
X µL of FucT enzyme solution (amount to be tested)
-
(10 - X) µL of nuclease-free water
-
-
Mix gently by pipetting.
-
Incubate the reaction at 37°C for 2-4 hours.[12]
-
Stop the reaction by placing the tube on ice or by adding an equal volume of cold ethanol.
-
Spot 1-2 µL of the reaction mixture onto a TLC plate, alongside spots of the LacNAc and GDP-Fucose starting materials.
-
Develop the TLC plate in the appropriate mobile phase.[2]
-
Dry the plate and visualize the spots using p-anisaldehyde stain and heating. A new spot with a lower Rf value than the LacNAc acceptor indicates the formation of the fucosylated product.[2]
Protocol 2: Preparative One-Pot Synthesis of this compound
This protocol describes a one-pot, three-enzyme system for the synthesis of LeX from L-fucose and a LacNAc-derivative acceptor.[2]
Materials:
-
Acceptor: Galβ1–4GlcNAcβ-ProN₃ (or other suitable LacNAc derivative)
-
L-fucose
-
ATP and GTP
-
Tris-HCl buffer (100 mM, pH 7.5)
-
MgCl₂ and MnCl₂
-
Enzymes:
-
L-fucokinase/GDP-fucose pyrophosphorylase (FKP)
-
Inorganic pyrophosphatase (PpA) from Pasteurella multocida
-
α-1,3-fucosyltransferase from Helicobacter pylori (Hpα1–3FT)
-
-
Incubator shaker at 37°C
-
Bio-Gel P-2 resin for purification
Procedure:
-
In a sterile tube, prepare the reaction mixture. For a 10 mg synthesis of the LacNAc acceptor:
-
Dissolve 10 mg of the LacNAc acceptor in Tris-HCl buffer.
-
Add L-fucose (1.5 equivalents).
-
Add ATP (2.0 equivalents) and GTP (2.0 equivalents).
-
Add MgCl₂ and MnCl₂ to a final concentration of 20 mM each.
-
Add inorganic pyrophosphatase (e.g., 100 units).
-
Add FKP (e.g., 10 units).
-
Add Hpα1–3FT (e.g., 5 units).
-
Adjust the final volume with Tris-HCl buffer.
-
-
Cap the tube and incubate at 37°C with shaking (e.g., 140 rpm) for 4-24 hours.[2]
-
Monitor the reaction by TLC every few hours until the acceptor spot is no longer visible.[2]
-
Quench the reaction by adding an equal volume of ice-cold ethanol and incubate on ice for 15 minutes.
-
Centrifuge to remove precipitated proteins (e.g., 8,000 x g for 30 min).
-
Concentrate the supernatant in vacuo.
-
Purify the crude product by size exclusion chromatography on a Bio-Gel P-2 column, eluting with 50 mM NH₄HCO₃.[3]
-
Combine fractions containing the product (as determined by TLC or other analysis), and lyophilize to obtain the purified LeX tetrasaccharide.
Visualizations
Caption: Enzymatic pathway for Lewis X synthesis from a GlcNAc acceptor.
Caption: General experimental workflow for one-pot enzymatic synthesis of Lewis X.
Caption: Decision tree for troubleshooting low yield in Lewis X synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. One-pot multienzyme synthesis of Lewis x and sialyl Lewis x antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoenzymatic synthesis of the sialyl Lewis X glycan and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KR100527437B1 - Method for producing β-1,4-galactosyltransferase - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Measurement of alpha(1-3) fucosyltransferase activity using scintillation proximity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzyme Activity Measurement of Glycoprotein 3-Alpha-L-Fucosyltransferase Using Spectrophotometric Assays [creative-enzymes.com]
- 10. Engineering β1,4-galactosyltransferase I to reduce secretion and enhance N-glycan elongation in insect cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Syntheses of LewisX and Dimeric LewisX: Construction of Branched Oligosaccharides by a Combination of Pre-activation and Reactivity Based Chemoselective One-Pot Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification of Derivatized Oligosaccharides by Solid Phase Extraction for Glycomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Improving the Efficiency of Fucosyltransferase Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficiency of fucosyltransferase reactions. Here you will find answers to frequently asked questions and troubleshooting guides to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical components of a fucosyltransferase reaction?
A1: A typical fucosyltransferase reaction consists of the following key components:
-
Fucosyltransferase (FUT) Enzyme: The catalyst for the reaction. Different FUTs exhibit distinct acceptor specificities.[1][2]
-
Donor Substrate: Guanosine diphosphate-L-fucose (GDP-fucose) is the universal fucose donor for fucosyltransferases.[3]
-
Acceptor Substrate: A glycoprotein (B1211001) or oligosaccharide that receives the fucose moiety. The structure of the acceptor determines which FUT enzyme can be used.[1][2][4]
-
Buffer: To maintain an optimal pH for enzyme activity. Common buffers include HEPES and Tris.[5][6]
-
Divalent Cations: Many fucosyltransferases require divalent cations, most commonly manganese (Mn2+), for their activity.[7][8]
Q2: How can I improve the soluble expression of my recombinant fucosyltransferase in E. coli?
A2: Insoluble expression leading to inclusion bodies is a frequent challenge. Here are several strategies to enhance the solubility of your fucosyltransferase:
-
Lower Expression Temperature: Reducing the induction temperature (e.g., to 16-25°C) can slow down protein synthesis, allowing more time for proper folding.[9]
-
Optimize Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can reduce the rate of protein expression and prevent aggregation.
-
Co-expression of Chaperones: Molecular chaperones can assist in the correct folding of the fucosyltransferase. Plasmid systems containing chaperones like GroESL and DnaKJ are available.
-
Use of Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein tag, such as Glutathione-S-transferase (GST) or Maltose Binding Protein (MBP), to your fucosyltransferase can improve its solubility.
-
Choice of Expression Strain: Using E. coli strains like BL21(DE3) which have reduced protease activity can be beneficial.[9]
Q3: What are the optimal storage conditions for fucosyltransferase enzymes?
A3: The stability of fucosyltransferases can vary. For short-term storage (days to a week), refrigeration at 4°C is often suitable. For long-term storage, it is generally recommended to store the enzyme at -20°C or -80°C. Avoid repeated freeze-thaw cycles as this can lead to a loss of activity. Some studies have shown that enzymes are more stable at refrigeration temperatures compared to freezing for certain periods.
Troubleshooting Guide
This guide addresses common problems encountered during fucosyltransferase reactions and provides a systematic approach to resolving them.
Problem 1: Low or No Product Yield
Low product yield is one of the most common issues in fucosyltransferase reactions. The following logical workflow can help diagnose and resolve the underlying cause.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterizing human α-1,6-fucosyltransferase (FUT8) substrate specificity and structural similarities with related fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A fucosyltransferase inhibition assay using image-analysis and digital microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. itqb.unl.pt [itqb.unl.pt]
- 8. Enzyme assay of O-fucosyltransferase 1 using Drosophila OFUT1 - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Lewis X ELISA Troubleshooting
Welcome to the technical support center for Lewis X ELISA. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address challenges related to non-specific binding in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high background signals across my entire Lewis X ELISA plate?
High background is a common issue in ELISA and can obscure the specific signal, reducing assay sensitivity.[1] The two primary causes are often related to insufficient plate blocking or inadequate washing.[1] However, other factors such as antibody concentration, reagent quality, and incubation parameters can also contribute.[2][3] Specifically for glycan ELISAs, the inherent stickiness of glycoproteins can sometimes be a contributing factor.[4]
Q2: My negative controls show a high signal. What are the likely causes and solutions?
High signal in negative control wells indicates that assay components are binding non-specifically to the plate surface. This can be due to several factors:
-
Ineffective Blocking: The blocking buffer may not be adequately covering all unoccupied sites on the plate.[5]
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to binding in the absence of the target antigen.
-
Cross-Reactivity: The detection antibody might be cross-reacting with the blocking agent or other components in the well.[6]
-
Contamination: Reagents, buffers, or the plate washer itself could be contaminated.[7]
To address this, focus on optimizing your blocking and washing steps first. Re-evaluating antibody dilutions is also a critical step.
Q3: What are the best blocking buffers for a Lewis X ELISA and how can I optimize them?
There is no single "best" blocking buffer, as the ideal choice depends on the specific antibodies and sample matrix used.[5] Common blockers include proteins (like Bovine Serum Albumin - BSA or non-fat dry milk) and non-ionic detergents.[3]
-
Protein-based blockers work by physically adsorbing to unoccupied hydrophobic spaces on the ELISA plate.[2]
-
Non-ionic detergents (like Tween-20) are temporary blockers that can help reduce hydrophobic interactions.[8] They are most effective when included in wash buffers and antibody diluents to prevent non-specific binding that can occur during incubation steps.[5][9]
Optimization is key. You can test different blocking agents or combinations. For example, a combination of 1% BSA and 0.02% Tween-20 is often effective for high-binding surfaces.[9]
Optimization Workflow:
-
Prepare several different blocking buffers (e.g., 1% BSA, 3% BSA, 5% Non-fat milk, and a commercial blocker).
-
Coat a plate with your Lewis X antigen as usual.
-
Apply the different blocking buffers to separate sets of wells.
-
Proceed with the ELISA protocol without adding any sample or standard (zero wells).
-
The blocking buffer that yields the lowest optical density (OD) reading is likely the most effective at preventing non-specific binding of the detection antibodies.
dot graph "Blocking_Optimization_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6, size="10,5!"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_prep" { label="Preparation"; style="rounded"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; p1 [label="Coat Plate with\nLewis X Antigen"]; }
subgraph "cluster_test" { label="Testing Different Blockers"; style="rounded"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; b1 [label="Blocker A\n(e.g., 1% BSA)"]; b2 [label="Blocker B\n(e.g., 3% BSA)"]; b3 [label="Blocker C\n(e.g., 5% Milk)"]; b_dots [label="...", shape=plaintext]; }
subgraph "cluster_eval" { label="Evaluation"; style="rounded"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; p2 [label="Proceed with ELISA\n(No Antigen/Sample)"]; p3 [label="Measure OD of\n'Zero' Wells"]; p4 [label="Select Blocker with\nLowest OD"]; p4 [fillcolor="#34A853", fontcolor="#FFFFFF"]; }
p1 -> {b1, b2, b3, b_dots} [lhead=cluster_test]; {b1, b2, b3, b_dots} -> p2; p2 -> p3; p3 -> p4; } dot Caption: Workflow for optimizing ELISA blocking buffers.
Q4: How can I minimize sample matrix effects that cause non-specific binding?
The "matrix" refers to all components in a sample other than the analyte of interest (e.g., proteins, lipids, salts, carbohydrates).[10][11] These components can interfere with the assay, causing either falsely high or low signals.[12]
Strategies to Mitigate Matrix Effects:
-
Sample Dilution: This is the simplest and often most effective method. Diluting the sample reduces the concentration of interfering substances.[12] The ideal diluent is often the assay buffer used for the standards.[12]
-
Spike and Recovery: To confirm a matrix effect, add a known amount of your Lewis X standard to your sample matrix and compare the result to the same standard in a clean buffer.[10] A low recovery rate indicates interference.
-
Optimize Diluent: Try to match the standard diluent as closely as possible to the sample matrix.[13] For example, if testing serum samples, using a diluent containing normal serum from a non-reactive species can help balance the matrix.
dot graph "Matrix_Effect_Troubleshooting" { graph [rankdir="TB", size="10,6!", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
start [label="Suspected\nMatrix Effect", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; spike [label="Perform Spike and\nRecovery Test", fillcolor="#FFFFFF", fontcolor="#202124"]; check [label="Recovery Rate\nAcceptable (80-120%)?", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; dilute [label="Dilute Sample Further\nin Assay Buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; retest [label="Re-run Spike and\nRecovery", fillcolor="#FFFFFF", fontcolor="#202124"]; end_ok [label="Proceed with Assay", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_problem [label="Matrix Effect Confirmed.\nConsider Sample Cleanup\nor Alternative Assay", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> spike; spike -> check; check -> end_ok [label="Yes"]; check -> dilute [label="No"]; dilute -> retest; retest -> check; dilute -> end_problem [style=dashed, label="If dilution fails"]; } dot Caption: Decision tree for troubleshooting sample matrix effects.
Q5: Are my washing steps sufficient? How can I improve them?
Insufficient washing is a major cause of high background because it leaves unbound reagents in the wells.[3] Conversely, overly aggressive washing can strip away the specifically bound antigen or antibodies.[3]
Key Washing Parameters to Optimize:
-
Number of Washes: Typically, 3-5 wash cycles are sufficient, but this may need to be increased if background is high.[1][14]
-
Wash Volume: Ensure the volume is enough to cover the well surface completely; 300-400 µL per well is a common recommendation.[7][14]
-
Soak Time: Introducing a short soak time (e.g., 30 seconds) between aspiration and dispensing can improve the removal of non-specifically bound material.[1][2]
-
Detergent Concentration: Including a non-ionic detergent like 0.05% Tween-20 in your wash buffer is crucial for disrupting weak, non-specific interactions.[3]
-
Aspiration: Ensure complete removal of wash buffer after the final wash by tapping the inverted plate on a clean paper towel.[6][15]
| Parameter | Standard Protocol | Troubleshooting Adjustment |
| Wash Cycles | 3 cycles | Increase to 4-6 cycles.[1] |
| Soak Time | None | Add a 30-60 second soak per wash.[2] |
| Detergent | 0.05% Tween-20 | Ensure it is present in the wash buffer. |
| Final Aspiration | Automated | Invert and tap plate firmly on absorbent paper.[15] |
Detailed Experimental Protocols
Protocol 1: Comparative Analysis of Blocking Buffers
This protocol allows for the empirical determination of the most effective blocking agent for your specific Lewis X ELISA system.
Objective: To identify the blocking buffer that provides the lowest background signal while maintaining a high specific signal.
Materials:
-
ELISA plates coated with Lewis X antigen
-
Blocking Buffers to be tested (prepare fresh):
-
1% w/v BSA in PBS
-
5% w/v BSA in PBS
-
5% w/v Non-Fat Dry Milk in PBS
-
Commercial ELISA Blocker (e.g., from Thermo Fisher, Bio-Rad)
-
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Detection Antibody (anti-Lewis X) diluted in each respective blocking buffer
-
HRP-conjugated Secondary Antibody diluted in PBST
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Methodology:
-
Coat a 96-well ELISA plate with the Lewis X antigen and let it incubate overnight at 4°C.
-
Wash the plate three times with 300 µL/well of Wash Buffer.
-
Add 200 µL of each different blocking buffer to a set of wells (e.g., 3 columns per blocker). Also, leave one set of coated wells un-blocked as a negative control.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
To half of the wells for each blocking condition, add your positive control sample containing a known high concentration of Lewis X. To the other half, add only assay diluent (these will be your "background" wells).
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add the HRP-conjugated detection antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer, including a 30-second soak time for each wash.
-
Add 100 µL of TMB substrate and incubate in the dark until color develops (typically 15-30 minutes).
-
Add 100 µL of Stop Solution.
-
Read the absorbance at 450 nm.
-
Calculate the signal-to-noise ratio (S/N) for each blocker by dividing the mean OD of the positive control wells by the mean OD of the background wells. The best blocker will have the highest S/N ratio.
References
- 1. arp1.com [arp1.com]
- 2. biocompare.com [biocompare.com]
- 3. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 4. reddit.com [reddit.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 7. sinobiological.com [sinobiological.com]
- 8. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labcluster.com [labcluster.com]
- 10. Beware of Matrix Effects in Your ELISA Assay - Advansta Inc. [advansta.com]
- 11. assaybiotechnology.com [assaybiotechnology.com]
- 12. cygnustechnologies.com [cygnustechnologies.com]
- 13. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 14. bosterbio.com [bosterbio.com]
- 15. ELISA Troubleshooting Guide | Thermo Fisher Scientific - NP [thermofisher.com]
Technical Support Center: Large-Scale Oligosaccharide Synthesis
Welcome to the technical support center for oligosaccharide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the large-scale synthesis of complex carbohydrates.
Section 1: Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues you may encounter during chemical, solid-phase, and enzymatic synthesis of oligosaccharides.
Chemical Synthesis
Q1: I am consistently getting low yields in my glycosylation reactions. What are the common causes and how can I troubleshoot this?
A1: Low yields in glycosylation are a frequent challenge and can stem from multiple factors. The primary areas to investigate are the reactivity of your building blocks (the glycosyl donor and acceptor), the reaction conditions, and the protecting group strategy.
-
Donor/Acceptor Reactivity: The inherent reactivity of your donor and acceptor is critical. Electron-withdrawing protecting groups (e.g., acyl esters like benzoyl) on the glycosyl donor can "disarm" it, making it less reactive.[1][2] Conversely, electron-donating groups (e.g., benzyl (B1604629) ethers) "arm" the donor, increasing its reactivity.[1] If your donor is too disarmed or your acceptor's hydroxyl group is not sufficiently nucleophilic, the reaction will be slow and inefficient.
-
Reaction Conditions: Several factors can be optimized:
-
Promoter/Activator: The choice and amount of promoter (e.g., TMSOTf, NIS/TfOH) are crucial and must be matched to the glycosyl donor type (e.g., thioglycoside, trichloroacetimidate).
-
Temperature: Kinetically controlled reactions at low temperatures can sometimes favor specific anomers but may require longer reaction times.[3]
-
Solvent: The polarity of the solvent can significantly affect the stability of reaction intermediates and thus influence both reaction rate and stereoselectivity.[3][4]
-
-
Protecting Groups: Aside from electronic effects, bulky protecting groups can sterically hinder the approach of the acceptor, leading to lower yields.[5]
-
Side Reactions: Decomposition of the donor or acceptor under the reaction conditions can also lead to a significant loss of material.
Q2: How can I improve the stereoselectivity of my glycosylation reaction, especially for challenging 1,2-cis linkages?
A2: Controlling stereoselectivity is one of the greatest challenges in oligosaccharide synthesis.[1][6] The approach depends on whether you are targeting a 1,2-trans or a 1,2-cis glycosidic linkage.
-
For 1,2-trans Linkages: The most reliable method is to use a "participating" protecting group at the C-2 position of the glycosyl donor (e.g., an acetyl or benzoyl group). This group forms a transient cyclic intermediate that blocks one face of the sugar ring, forcing the glycosyl acceptor to attack from the opposite face, resulting in the 1,2-trans product.
-
For 1,2-cis Linkages (e.g., β-mannosides, α-glucosides): This is significantly more challenging because a non-participating group (like a benzyl ether) must be used at the C-2 position, meaning there is no inherent directing effect.[3] Several strategies can be employed:
-
Protecting Group Manipulation: The use of specific protecting groups can enforce a conformational bias on the donor. For the notoriously difficult synthesis of β-mannosides, a 4,6-O-benzylidene acetal (B89532) protecting group is often used to constrain the pyranose ring, favoring an SN2-type displacement that leads to the β-product.[1][7]
-
Solvent Effects: Ethereal solvents can sometimes promote the formation of α-anomers. The choice of solvent can influence the equilibrium of α/β intermediates.[4]
-
Intramolecular Aglycon Delivery (IAD): This technique involves temporarily tethering the acceptor to the donor (often at the C-2 position). The subsequent intramolecular glycosylation is highly stereoselective due to the fixed proximity and orientation of the reacting partners.[8]
-
Promoter and Temperature: The promoter system and reaction temperature must be carefully optimized, as these conditions heavily influence the reaction mechanism (SN1 vs. SN2) and thus the stereochemical outcome.[9]
-
Q3: I'm having issues with my protecting group strategy, leading to unwanted side reactions or difficult deprotection. What are the key principles for success?
A3: A robust protecting group strategy is fundamental to the successful synthesis of complex oligosaccharides.[1] Common pitfalls often relate to orthogonality, stability, and the electronic influence of the groups.
-
Orthogonality: Protecting groups are considered orthogonal if one can be removed selectively in the presence of others.[10] For branched oligosaccharides, you need a set of orthogonal groups that can be cleaved under distinct conditions (e.g., acid-labile, base-labile, hydrogenolysis) to unmask specific hydroxyl groups for subsequent glycosylations.[7]
-
Stability and Deprotection: The final deprotection step to reveal the target oligosaccharide can be problematic. Some protecting groups, like pivaloyl esters, are very stable but require harsh removal conditions that may cleave the newly formed glycosidic linkages or other sensitive functionalities.[2] It is critical to plan the deprotection strategy from the beginning.
-
Electronic Effects (Arming/Disarming): As mentioned in Q1, protecting groups have a profound electronic influence. Electron-withdrawing groups (acyls) deactivate a donor, while electron-donating groups (ethers) activate it.[2] This effect can be used strategically in one-pot synthesis protocols where donors of decreasing reactivity are sequentially activated.[1]
-
Impact on Solubility: The choice of protecting groups significantly affects the solubility of carbohydrate intermediates, which can influence reaction outcomes and purification efficiency.[10]
Solid-Phase Oligosaccharide Synthesis (SPOS)
Q4: We are trying to scale up our synthesis using an automated solid-phase synthesizer but are facing issues with incomplete reactions and low overall yield. What are the unique challenges of SPOS?
A4: While SPOS offers the advantage of simplified purification of intermediates and potential for automation, it presents its own set of challenges, especially at a larger scale.[3][11]
-
Reaction Monitoring: It is difficult to monitor reaction completion in real-time on a solid support. Unlike solution-phase synthesis where TLC or LC-MS can be used, SPOS often relies on indirect methods or cleavage of a small sample from the resin for analysis. Some advanced techniques use 13C-labeled building blocks for NMR-based monitoring.[12]
-
Yield and Reagent Excess: To drive reactions to completion, a large excess of the glycosyl donor and activator is typically required, which can be costly at scale.[12] Despite this, incomplete couplings can occur, leading to deletion sequences that are difficult to separate from the final product.
-
Heterogeneous Reaction Environment: Reactions occur in a different environment than in solution. Factors like resin swelling, diffusion rates of reagents into the polymer matrix, and steric hindrance from the support can all negatively impact reaction efficiency.
-
Resin Stability: The solid support and the linker attaching the first sugar must be stable to all reaction and deprotection conditions throughout the entire synthesis sequence. Linker cleavage or resin degradation can lead to premature loss of the growing oligosaccharide chain.
Enzymatic Synthesis
Q5: What are the primary limitations preventing the broader use of enzymatic methods for large-scale oligosaccharide synthesis?
A5: Enzymatic synthesis offers unparalleled stereoselectivity without the need for complex protecting group manipulations.[13] However, several challenges limit its large-scale industrial application.
-
Enzyme Availability and Specificity: There is a limited number of commercially available glycosyltransferases for constructing the vast array of possible glycosidic linkages found in nature.[13] Discovering or engineering new enzymes with desired specificities is a significant undertaking.
-
Cost of Sugar Nucleotides: Most glycosyltransferases use expensive and unstable sugar nucleotides (e.g., UDP-Gal, CMP-Neu5Ac) as glycosyl donors. While in-situ regeneration systems have been developed to reduce costs, they add complexity to the process.[14][15]
-
Product Inhibition: The nucleoside phosphate (B84403) byproduct released during the glycosylation reaction often inhibits the glycosyltransferase, leading to low reaction rates and incomplete conversion.[14] This requires either removal of the inhibitor or the use of large amounts of enzyme.
-
Process Optimization: While protecting groups are avoided, enzymatic reactions still require careful optimization of conditions like pH, temperature, and substrate concentrations to achieve practical yields.[13]
Section 2: Data Summaries
Table 1: Key Factors Influencing Stereoselectivity in Chemical Glycosylation
| Factor | Influence on 1,2-trans Linkage | Influence on 1,2-cis Linkage | Key Considerations & Examples |
| Protecting Group at C-2 | Strongly Directing. Acyl groups (Acetyl, Benzoyl) provide neighboring group participation, leading to high trans selectivity.[16] | Undirected. Non-participating groups (Benzyl, TBDMS) are required, making stereocontrol difficult.[3] | The choice of a participating vs. non-participating group is the primary determinant of the stereochemical outcome. |
| Other Protecting Groups | Can have minor electronic or steric influence. | Strongly Directing. A 4,6-O-benzylidene group on mannose donors constrains the ring, favoring β (1,2-cis) formation.[3][7] | Remote participation from groups at C-3, C-4, or C-6 can also influence stereoselectivity.[6] |
| Solvent | Less critical when a participating group is used. | Significant Influence. Ethereal solvents (e.g., Et2O) can stabilize anomeric oxocarbenium ions, often favoring α-linkages. Nitrile solvents (e.g., CH3CN) can form intermediates, favoring β-linkages.[3][4] | Solvent effects are complex and depend on the entire system (donor, acceptor, promoter).[4] |
| Temperature | Generally less sensitive. | Significant Influence. Low temperatures often favor the kinetically formed product, which can be either α or β depending on the system.[3] | Thermodynamic vs. kinetic control is a key consideration. |
| Glycosyl Donor | Leaving group can affect reactivity but not typically the stereodirecting effect of the C-2 group. | The leaving group and promoter system dictate the reaction mechanism (SN1 vs. SN2), which is critical for stereocontrol.[9] | Thioglycosides, trichloroacetimidates, and glycosyl halides are common donors with different activation requirements.[1] |
Table 2: Comparison of Large-Scale Oligosaccharide Purification Techniques
| Technique | Principle | Resolution | Scalability | Primary Challenge(s) |
| Chromatography (e.g., Ion Exchange, Size Exclusion) | Separation based on charge, size, or hydrophobicity. | High; can separate closely related isomers and deletion sequences. | Moderate to Large. Industrial-scale systems exist but can be complex and costly. | High cost of resins, use of large solvent volumes, can be time-consuming.[17][18] |
| Membrane Filtration (e.g., Nanofiltration) | Separation based on molecular weight cutoff. | Low to Moderate; best for separating oligosaccharides from monosaccharides or salts. | High; well-suited for industrial-scale continuous processing. | Cannot separate isomers or oligosaccharides of similar size (e.g., n vs. n-1 product).[18][19] |
| Activated Charcoal | Adsorption based on hydrophobicity and size. | Moderate. | Moderate. | Can be effective but may suffer from irreversible adsorption and requires specific elution gradients.[17][18] |
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for NIS/TfOH Promoted Thioglycoside Glycosylation
Disclaimer: This is a generalized protocol. Specific amounts, temperatures, and reaction times must be optimized for each unique donor/acceptor pair.
-
Preparation: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (Argon or Nitrogen). Dry the required solvent (e.g., Dichloromethane, DCM) over molecular sieves (4Å).
-
Reactant Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the glycosyl acceptor (1.0 equivalent), the thioglycoside donor (1.2-1.5 equivalents), and freshly activated 4Å molecular sieves.
-
Dissolution: Add the anhydrous DCM via cannula or syringe and stir the mixture at room temperature for 30-60 minutes.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -40 °C or -78 °C) using an appropriate cooling bath.
-
Initiation: In a separate flask, dissolve N-Iodosuccinimide (NIS) (1.3-1.6 equivalents) in anhydrous DCM. Add this solution to the reaction mixture dropwise.
-
Activation: After stirring for 5-10 minutes, add Trifluoromethanesulfonic acid (TfOH) (0.1-0.2 equivalents) dropwise. The solution typically changes color, indicating reaction initiation.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Check for the consumption of the acceptor and the formation of the product.
-
Quenching: Once the reaction is complete, quench by adding a few drops of triethylamine (B128534) or pyridine, followed by dilution with DCM. Add a saturated aqueous solution of sodium thiosulfate (B1220275) and stir until the iodine color disappears.
-
Workup: Filter the mixture through Celite to remove molecular sieves. Wash the organic layer with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica (B1680970) gel column chromatography to isolate the desired oligosaccharide.
Diagram 1: Troubleshooting Workflow for Low Glycosylation Yield
Caption: A logical workflow for diagnosing and solving issues of low reaction yield in glycosylation.
Diagram 2: Decision Logic for Protecting Group (PG) Strategy
Caption: Decision tree for developing a robust protecting group strategy for oligosaccharide synthesis.
References
- 1. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Approaches to stereoselective 1,1'-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Recent developments on oligosaccharide synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Principles of modern solid-phase oligosaccharide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Oligosaccharide Synthesis and Translational Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Large-scale enzymatic synthesis of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New Trends and Technological Challenges in the Industrial Production and Purification of Fructo-oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
stability and storage conditions for Lewis X tetrasaccharide
This technical support center provides guidance on the stability, storage, and handling of Lewis X tetrasaccharide to ensure the integrity of your research materials and the reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
For long-term storage, this compound should be stored at -20°C or below in a tightly sealed container to prevent moisture absorption.[1] Several suppliers recommend storing the lyophilized powder at <-15°C.[1]
Q2: What is the recommended procedure for preparing a stock solution?
To prepare a stock solution, allow the vial of lyophilized this compound to equilibrate to room temperature before opening to avoid condensation. Reconstitute the powder in a high-purity solvent suitable for your experimental needs, such as sterile water or a buffer. For a related compound, Sialyl-Lewis X, it is recommended that if water is used as the solvent, the stock solution should be filtered and sterilized through a 0.22 μm filter before use.[2]
Q3: How should I store stock solutions of this compound?
Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. For the related Sialyl-Lewis X tetrasaccharide, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is best practice to store solutions under an inert gas like nitrogen to minimize oxidative degradation.[2]
Q4: Is this compound stable at room temperature?
While some suppliers ship the lyophilized product at room temperature, this is generally for short-term transit.[3] For maintaining long-term integrity, storage at room temperature is not recommended. Oligosaccharides, in general, are more stable in their crystalline (lyophilized) form than in aqueous solutions.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity or inconsistent experimental results. | Degradation of the tetrasaccharide due to improper storage or handling. | - Ensure the compound has been stored at the recommended temperature (-20°C or below).- Avoid multiple freeze-thaw cycles by preparing and using aliquots.- When preparing solutions, use high-purity, sterile solvents.- Consider performing a quality control check on a new vial of the compound. |
| Difficulty dissolving the lyophilized powder. | The compound may have absorbed moisture, or the incorrect solvent is being used. | - Always allow the vial to reach room temperature before opening.- Consult the product's certificate of analysis for recommended solvents.- Gentle vortexing or sonication may aid in dissolution. |
| Precipitate formation in the stock solution after freezing. | The concentration of the solution may be too high for the chosen solvent at low temperatures. | - Try preparing a more dilute stock solution.- Before use, ensure the solution is completely thawed and vortexed to ensure homogeneity. |
Stability and Storage Conditions
The stability of this compound is critical for its use in research. The following tables summarize the recommended storage conditions based on available data.
Table 1: Recommended Storage Conditions for Lyophilized this compound
| Parameter | Condition | Reference |
| Temperature | ≤ -15°C | [1] |
| -20°C | ||
| Atmosphere | Tightly sealed container | N/A |
Table 2: Recommended Storage Conditions for this compound Stock Solutions (Based on Sialyl-Lewis X data)
| Temperature | Duration | Atmosphere | Reference |
| -80°C | Up to 6 months | Stored under nitrogen | [2] |
| -20°C | Up to 1 month | Stored under nitrogen | [2] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Aqueous Solution
This protocol outlines a method to assess the stability of this compound under different temperature and pH conditions.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in sterile, nuclease-free water at a concentration of 1 mg/mL.
-
Prepare a series of buffers at different pH values (e.g., pH 4, 7, and 9).
-
Dilute the Lewis X stock solution into each buffer to a final concentration of 100 µg/mL.
-
-
Incubation:
-
Aliquot the solutions into sterile microcentrifuge tubes.
-
Incubate the tubes at different temperatures (e.g., 4°C, 25°C, and 37°C) for various time points (e.g., 0, 24, 48, and 72 hours).
-
-
Analysis:
-
At each time point, freeze the samples at -80°C to halt any further degradation.
-
Analyze the integrity of the this compound using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
-
Compare the peak area of the intact this compound at each time point to the t=0 sample to determine the percentage of degradation.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting inconsistent experimental results.
References
Technical Support Center: Optimizing Mass Spectrometry Parameters for Glycan Analysis
Welcome to the technical support center for glycan analysis using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during glycan analysis experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental parameters and achieve high-quality, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your glycan analysis workflows, from sample preparation to data interpretation.
Sample Preparation
Question 1: I am observing low yields of released N-glycans after PNGase F digestion. What are the possible causes and solutions?
Answer: Low N-glycan yield is a common issue that can often be resolved by optimizing the digestion protocol. Here are the key factors to consider:
-
Incomplete Denaturation: For PNGase F to access all glycosylation sites, the glycoprotein (B1211001) must be fully denatured.
-
Suboptimal Reaction Conditions: The efficiency of PNGase F is dependent on pH, temperature, and incubation time.
-
Enzyme Activity: The enzyme itself may have lost activity.
-
Troubleshooting Steps:
-
Use a fresh aliquot of PNGase F. Avoid multiple freeze-thaw cycles.
-
Ensure the enzyme has been stored correctly at -20°C.
-
Perform a positive control reaction with a well-characterized glycoprotein like RNase B or human IgG to confirm enzyme activity.[4]
-
-
Question 2: My permethylation reaction is inefficient, leading to a complex spectrum with many under-methylated species. How can I improve this?
Answer: Incomplete permethylation can obscure your data. The following steps can help ensure a complete reaction:
-
Reagent Quality and Preparation: The freshness and preparation of the reagents are critical.
-
Troubleshooting Steps:
-
Use high-purity, dry dimethyl sulfoxide (B87167) (DMSO).
-
Prepare the sodium hydroxide (B78521) (NaOH) slurry in DMSO fresh for each use.[5] Grind the NaOH pellets to a fine powder to create a slurry.[5]
-
Use fresh iodomethane (B122720) (methyl iodide).
-
-
-
Reaction Conditions: Proper mixing and incubation are essential for the reaction to proceed to completion.
-
Purification: Proper cleanup after the reaction is necessary to remove salts and byproducts.
-
Troubleshooting Steps:
-
Use a C18 Sep-Pak cartridge for purification.
-
Wash the cartridge thoroughly with water to remove salts before eluting the permethylated glycans with a higher concentration of organic solvent (e.g., 80% acetonitrile).[7]
-
-
LC-MS Analysis
Question 3: I am experiencing low signal intensity for my labeled glycans in ESI-MS. How can I boost the signal?
Answer: Low signal intensity in ESI-MS for glycans is often due to poor ionization efficiency. Several strategies can address this:
-
Choice of Labeling Reagent: The chemical nature of the fluorescent label significantly impacts MS signal intensity.
-
Recommendation: Labels with a tertiary amine group, such as RapiFluor-MS (RFMS) and procainamide (B1213733) (ProA), are designed to enhance positive mode ionization.[8][9] RFMS has been shown to provide the highest MS signal enhancement for neutral glycans.[8][10]
-
-
Derivatization: For both labeled and unlabeled glycans, permethylation is a highly effective method to increase hydrophobicity and, consequently, ionization efficiency.[11] This is particularly beneficial for sialylated glycans as it also stabilizes the labile sialic acid residues.[11][12]
-
ESI Source Parameters: Optimization of the ESI source conditions can significantly improve signal.
-
Troubleshooting Steps:
-
For sialylated glycans labeled with RapiFluor-MS, an ESI desolvation temperature of around 500°C has been found to be optimal.[13]
-
Adjust the sprayer voltage. Excessively high voltages can lead to in-source fragmentation and discharge, which can reduce signal intensity.[14]
-
Ensure a stable spray. A visible and consistent spray from the ESI needle is crucial for good signal.[15]
-
-
-
Mobile Phase Composition: Additives in the mobile phase can influence ionization.
-
Recommendation: For HILIC-ESI-MS of procainamide-labeled glycans, the addition of 1 mM glycine (B1666218) to ammonium (B1175870) formate (B1220265) mobile phases has been shown to boost the MS response significantly.[16]
-
Question 4: I am having trouble separating isomeric glycans using HILIC. What can I do to improve resolution?
Answer: Co-elution of glycan isomers is a common challenge in HILIC separations. The following can help improve resolution:
-
Column Selection: The choice of HILIC stationary phase is critical.
-
Gradient Optimization: The elution gradient can be modified to improve separation.
-
Troubleshooting Steps:
-
Decrease the gradient slope (i.e., lengthen the gradient time). This provides more time for the isomers to interact differently with the stationary phase.
-
Adjust the mobile phase composition. The type and concentration of the salt in the aqueous mobile phase (e.g., ammonium formate) can affect the selectivity for charged glycans.
-
-
-
Temperature Control: Column temperature can influence retention and selectivity.
-
Troubleshooting Steps:
-
Increase the column temperature (e.g., to 60°C) to improve peak shape and potentially alter selectivity.[17]
-
-
Data Analysis and Interpretation
Question 5: I am analyzing sialylated glycans and see significant in-source fragmentation and loss of sialic acids. How can I prevent this?
Answer: The lability of sialic acid residues is a major challenge in glycan analysis.
-
Derivatization: Chemical modification is the most effective way to stabilize sialic acids.
-
MALDI-MS Matrix Selection: For MALDI analysis, the choice of matrix is crucial for acidic glycans.
-
Recommendation: While 2,5-dihydroxybenzoic acid (DHB) is common for neutral glycans, it can cause fragmentation of sialylated ones.[20] Matrices such as 6-aza-2-thiothymine (B1226071) or 2,4,6-trihydroxyacetophenone (THAP) are better suited for analyzing acidic glycans in negative ion mode.[20] Alpha-cyano-4-hydroxycinnamic acid (CHCA) has also been used successfully.[21]
-
Question 6: My tandem mass spectra (MS/MS) are difficult to interpret. How can I optimize fragmentation to get more structural information?
Answer: Obtaining informative MS/MS spectra is key to structural elucidation.
-
Fragmentation Technique: Different fragmentation methods yield different types of information.
-
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD): These are good for generating B- and Y-type ions from the glycan portion, which helps determine the monosaccharide composition and sequence.[22][23]
-
Electron-Transfer Dissociation (ETD): ETD is particularly useful for glycopeptide analysis as it tends to preserve the labile glycan structure while fragmenting the peptide backbone, helping to pinpoint the site of glycosylation.[22]
-
-
Collision Energy Optimization: The collision energy used for fragmentation has a major impact on the resulting spectrum.
-
Recommendation: There is a linear relationship between the optimal collision energy and the m/z ratio of the glycopeptide; higher m/z precursors require more energy for fragmentation.[24]
-
Stepped Collision Energy: Using a method that combines lower and higher collision energies in a single experiment can provide fragments from both the glycan and the peptide, offering more comprehensive structural information.[24] Low collision energies can be used to selectively break specific glycan linkages.[25]
-
Quantitative Data Summary
Table 1: Comparison of Fluorescent Labels for N-Glycan Analysis
| Labeling Reagent | Relative Fluorescence Signal Intensity | Relative MS Signal Intensity | Key Advantages |
| 2-Aminobenzamide (2-AB) | Low | Low | Well-established, good for quantification with fluorescence detection.[26] |
| Procainamide (ProA) | High (4x > RF-MS)[26] | Medium (2.4x < RF-MS)[26] | High fluorescence sensitivity, good for MS.[26] |
| RapiFluor-MS (RFMS) | Medium | High (68x > 2-AB)[26] | Excellent MS sensitivity, rapid labeling protocol.[9][26][27] |
| InstantPC | Very High (2x > ProA)[28] | Very High | Brightest fluorescence and high MS signal, very fast labeling.[28] |
Experimental Protocols
Protocol 1: Enzymatic Release of N-Glycans using PNGase F (Denaturing Conditions)
This protocol is a general guideline for the release of N-linked glycans from glycoproteins.
Materials:
-
Glycoprotein sample (1-20 µg)
-
Glycoprotein Denaturing Buffer (10X)
-
NP-40 (10%)
-
GlycoBuffer 2 (10X)
-
PNGase F
-
Ultrapure water
-
Heating block at 100°C
-
Incubator at 37°C
Procedure:
-
In a microcentrifuge tube, combine the glycoprotein sample, 1 µL of 10X Glycoprotein Denaturing Buffer, and add water to a total volume of 10 µL.[3]
-
Denature the glycoprotein by heating the tube at 100°C for 10 minutes.[2][3]
-
Chill the sample on ice and then centrifuge briefly.
-
To the 10 µL of denatured sample, add 2 µL of 10X GlycoBuffer 2, 2 µL of 10% NP-40, and 6 µL of water to make a total volume of 20 µL.
-
Add 1-2 µL of PNGase F to the reaction mixture and mix gently.[3]
-
The released glycans are now ready for purification and labeling.
Protocol 2: Permethylation of Released Glycans
This protocol describes the permethylation of dried glycans to improve their signal intensity in mass spectrometry.
Materials:
-
Dried glycan sample
-
Dimethyl sulfoxide (DMSO)
-
Sodium hydroxide (NaOH) pellets
-
Iodomethane (Methyl Iodide, CH₃I)
-
Ultrapure water
-
Dichloromethane (DCM) or Chloroform (B151607)
-
C18 Solid-Phase Extraction (SPE) cartridges
Procedure:
-
Anion Preparation: Prepare a fresh slurry of NaOH in DMSO. This can be done by grinding NaOH pellets in DMSO with a mortar and pestle.[5]
-
Derivatization Reaction: a. Resuspend the completely dried glycan sample in a small volume of the NaOH/DMSO slurry (e.g., 200 µL).[5] b. Add iodomethane (e.g., 100 µL) to the mixture.[5] c. Close the tube tightly and shake vigorously at room temperature for 20-30 minutes.[5][6]
-
Quenching the Reaction: Carefully open the tube to release any pressure and add ultrapure water to quench the reaction.[5][6]
-
Extraction: a. Add DCM or chloroform to the reaction mixture to extract the permethylated glycans into the organic phase.[5][6] b. Vortex thoroughly and centrifuge to separate the phases. c. Carefully collect the lower organic layer. Repeat the extraction two more times and pool the organic layers.
-
Purification: a. Dry the pooled organic extract under a stream of nitrogen or in a vacuum concentrator. b. Condition a C18 SPE cartridge. c. Resuspend the dried sample in a small volume of 50% methanol (B129727) and load it onto the cartridge. d. Wash the cartridge with water and then 15% acetonitrile (B52724) to remove salts and impurities.[5] e. Elute the permethylated glycans with 50% acetonitrile.[5] f. Lyophilize the eluted fraction for MS analysis.
Visualizations
Caption: General workflow for N-glycan analysis by LC-MS.
Caption: Troubleshooting logic for low MS signal intensity.
References
- 1. bio-rad.com [bio-rad.com]
- 2. abcam.cn [abcam.cn]
- 3. neb.com [neb.com]
- 4. bulldog-bio.com [bulldog-bio.com]
- 5. Permethylation “Small Scale” | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 6. cores.emory.edu [cores.emory.edu]
- 7. Permethylation for glycan analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. biotage.com [biotage.com]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. High throughput quantification of N-glycans using one-pot sialic acid modification and matrix assisted laser desorption ionization time of flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mass Spectrometry of Glycans [sigmaaldrich.com]
- 21. MALDI mass spectrometry imaging of N-linked glycans in cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling [premierbiosoft.com]
- 23. Direct and Detailed Site-Specific Glycopeptide Characterization by Higher-Energy Electron-Activated Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Art of Destruction: Optimizing Collision Energies in Quadrupole-Time of Flight (Q-TOF) Instruments for Glycopeptide-Based Glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Low collision energy fragmentation in structure-specific glycoproteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]
- 27. lcms.cz [lcms.cz]
- 28. agilent.com [agilent.com]
Technical Support Center: Glycan Array Experiments
Welcome to the technical support center for glycan array experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their glycan array workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary limitations of glycan array technology?
Glycan arrays are powerful tools, but they have limitations. A significant issue is that arrays contain only a fraction of the thousands of glycans predicted to exist in the human glycan repertoire[1]. Consequently, a glycan-binding protein (GBP) may show a negative result simply because its specific ligand is not present on the array[2]. Furthermore, the biological relevance of observed interactions can be uncertain, as it depends on whether the synthetic glycans are representative of those in a host and are presented in a biologically relevant context[1]. Data interpretation can also be challenging and time-consuming, requiring careful inspection of binding patterns to related structures[2][3].
Q2: Why might a known active glycan-binding protein (GBP) show weak or no binding on the array?
There are several common reasons for obtaining a weak or inconclusive result with an active GBP. The GBP may have lost activity due to improper storage, shipping, or processing before the analysis[2]. The biotinylation process, if used for detection, can sometimes disrupt the protein's binding site[2]. Other factors include suboptimal experimental conditions such as incorrect pH, temperature, buffer composition, or lack of necessary cofactors like calcium or zinc[2]. Finally, the specific glycan ligand(s) that the GBP recognizes may not be included in the particular array being used[2].
Q3: How does the presentation of glycans on the array surface affect binding results?
Glycan presentation is a critical factor influencing binding outcomes. The density of immobilized glycans, the properties and lengths of the linkers used, and the slide matrix chemistry can all affect GBP recognition[1][4]. Many protein-carbohydrate interactions are weak individually and rely on multivalency—the simultaneous binding to multiple glycans—to achieve high-avidity interactions[5]. Differences in glycan density between array platforms are a significant contributor to variability in results, as higher densities can promote multivalent binding that might not be observed at lower densities[4].
Q4: What are the most critical parameters for producing a reliable glycan array?
Key parameters for high-quality glycan arrays include the purity, diversity, and integrity of the printed glycan library[2]. The choice of immobilization chemistry is also crucial; glycans often require chemical modification to be successfully attached to the slide surface[2]. Printing conditions, such as the printing buffer composition and humidity, significantly influence glycan density and spot morphology[6]. Consistent and precise printing is essential for generating reproducible results, and the quality and activity of the GBP being tested are equally vital for obtaining usable data[2].
Troubleshooting Guide
This guide addresses specific technical problems that may arise during a glycan array experiment.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High or Uneven Background | 1. Insufficient blocking of the slide surface.[2] 2. Sample or detection reagent concentration is too high.[7] 3. Inadequate washing steps.[2] 4. The slide dried out during the assay.[2][7] | 1. Extend the blocking time or try a different blocking buffer (e.g., increase BSA concentration).[2][8] 2. Perform a titration experiment to determine the optimal concentration with the lowest background.[7] 3. Increase the number and/or duration of wash steps; consider using a more stringent wash buffer.[2] 4. Use a hydration chamber during incubations and avoid handling multiple slides simultaneously to prevent drying.[2][7] |
| Low or No Signal | 1. The glycan-binding protein (GBP) is inactive or degraded.[2] 2. The concentration of the GBP is too low.[2] 3. The specific glycan ligand is not present on the array.[2] 4. Problems with the detection system (e.g., inactive secondary antibody or streptavidin).[2] 5. Suboptimal assay conditions (pH, temperature, buffer composition).[2] | 1. Verify protein activity using an alternative method before applying it to the array.[2] 2. Increase the GBP concentration and/or extend the incubation time.[2] 3. Verify the composition of the glycan library; a negative result is only conclusive for the glycans present. 4. Test an alternative detection system or use fresh reagents.[2] 5. Optimize assay conditions; some viruses, for example, require incubation at 4°C to prevent neuraminidase activity.[2] |
| High Imprecision (%CV > 50%) | 1. Poor or inconsistent printing of glycan spots.[2] 2. The GBP preparation has precipitated or aggregated.[2] 3. Uneven distribution of the sample across the array surface.[7] | 1. Check the quality control specifications for the printed slides.[2] 2. Modify the sample buffer (e.g., adjust pH, ionic strength, or detergent concentration) to improve protein solubility.[2] 3. Ensure the sample is mixed thoroughly and that sufficient volume is used to cover the array surface evenly.[7] |
| Inconsistent Results (False Positives/Negatives) | 1. Non-specific binding of the GBP or detection reagents.[9] 2. Differences in array platforms (e.g., glycan density, linkers) can lead to varied results.[4] 3. Data analysis methods are not robust enough to distinguish signal from noise.[3][9] | 1. Include proper negative controls. For secondary antibodies, perform a control experiment without the primary GBP.[10] 2. Be cautious when comparing data across different array platforms; consider the underlying chemistry and presentation.[1][4] 3. Use systematic, motif-based analysis methods to identify specific binding determinants from the array data.[9] |
Experimental Protocols
General Protocol for a Glycan Array Binding Assay
This protocol outlines the key steps for a standard assay using a biotinylated glycan-binding protein (GBP) and a fluorescently labeled streptavidin for detection.
1. Slide Preparation and Blocking:
-
Allow the glycan array slide to equilibrate to room temperature for at least 20 minutes before opening the package to prevent condensation.[7]
-
Prepare a blocking buffer (e.g., PBS with 1-3% BSA).
-
Add the blocking buffer to the array surface, ensuring it is fully covered.
-
Incubate in a hydration chamber for 1 hour at room temperature with gentle agitation. This step is critical to prevent non-specific binding.[2]
2. Sample Incubation:
-
Dilute the biotinylated GBP to the desired concentration in a binding buffer (e.g., PBS with 1% BSA and 0.05% Tween-20).
-
Remove the blocking buffer from the slide.
-
Immediately apply the diluted GBP sample to the array.[7]
-
Seal the wells or cover the slide to prevent evaporation and incubate for 1 hour at the optimal temperature (e.g., room temperature or 4°C) with gentle agitation.[7]
3. Washing:
-
Remove the GBP sample.
-
Wash the slide three times with a wash buffer (e.g., PBST - PBS with 0.05% Tween-20). Each wash should be 5 minutes with gentle agitation. Insufficient washing is a common cause of high background.[2]
4. Secondary Reagent Incubation:
-
Dilute the fluorescently labeled streptavidin in the binding buffer to the recommended concentration (e.g., 1 µg/mL).
-
Apply the streptavidin solution to the array. To prevent photobleaching, protect the slide from light from this point forward.
-
Incubate for 1 hour at room temperature with gentle agitation.
5. Final Wash and Drying:
-
Wash the slide three times with wash buffer as described in step 3.
-
Perform a final rinse with deionized water to remove residual salts.
-
Dry the slide completely, typically by centrifugation in a slide holder.
6. Scanning and Data Acquisition:
-
Scan the slide immediately using a microarray scanner at the appropriate wavelength for the chosen fluorophore.
-
Use image analysis software to quantify the fluorescence intensity for each spot on the array. The data is typically reported as Relative Fluorescence Units (RFU).[2]
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate key workflows and relationships in glycan array experiments.
Caption: A typical experimental workflow for a glycan array binding assay.
Caption: A decision tree for troubleshooting high background issues.
Caption: Key factors that influence glycan array binding results.
References
- 1. Frontiers | Natural and Synthetic Sialylated Glycan Microarrays and Their Applications [frontiersin.org]
- 2. Preparation and Analysis of Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Factors Contributing to Variability of Glycan Microarray Binding Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycan Arrays: Recent Advances and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.mpg.de [pure.mpg.de]
- 7. zbiotech.com [zbiotech.com]
- 8. arp1.com [arp1.com]
- 9. A motif-based analysis of glycan array data to determine the specificities of glycan-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
Technical Support Center: Stability of Lewis X in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of the Lewis X (Lex) antigen in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Lewis X degradation in solution?
A1: The degradation of Lewis X in solution is primarily caused by two factors:
-
Chemical Hydrolysis: The glycosidic bonds in the oligosaccharide structure of Lewis X are susceptible to hydrolysis, particularly under acidic conditions. This leads to the cleavage of the carbohydrate chain and loss of biological activity.
-
Enzymatic Degradation: Specific enzymes, such as fucosidases and other glycosidases, can cleave the fucose and other sugar residues from the Lewis X structure. These enzymes may be present as contaminants in biological samples or be introduced during experimental procedures.
Q2: How does pH affect the stability of Lewis X?
A2: The stability of the glycosidic bonds in Lewis X is significantly influenced by pH. Acidic conditions (low pH) can catalyze the hydrolysis of these bonds, leading to the breakdown of the oligosaccharide. Neutral to slightly alkaline pH is generally more favorable for maintaining the structural integrity of Lewis X in solution.
Q3: What is the impact of temperature on Lewis X stability?
A3: Elevated temperatures accelerate the rate of chemical reactions, including the hydrolysis of glycosidic bonds. Therefore, storing Lewis X solutions at higher temperatures will increase the rate of degradation. For long-term storage, it is crucial to maintain low temperatures.
Q4: Can enzymes in my biological sample degrade Lewis X?
A4: Yes, biological samples can contain endogenous glycosidases, such as fucosidases and sialidases (if working with related structures like Sialyl Lewis X), that can enzymatically cleave the sugar residues of Lewis X. It is important to consider the presence of these enzymes and take steps to inhibit their activity if necessary.
Q5: What are the ideal storage conditions for a Lewis X solution?
A5: For short-term storage (days to weeks), it is recommended to store Lewis X solutions at 4°C in a sterile, buffered solution at a neutral pH (around 7.0-7.5). For long-term storage, it is best to store aliquots at -20°C or -80°C to minimize both chemical and potential enzymatic degradation. Avoid repeated freeze-thaw cycles, as this can also contribute to degradation.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of Lewis X activity in my assay. | 1. pH-induced hydrolysis: The solution pH may be too acidic. 2. Thermal degradation: The solution may have been exposed to high temperatures. 3. Enzymatic degradation: Contaminating enzymes in the sample or reagents. | 1. Check and adjust pH: Ensure the buffer is at a neutral pH (7.0-7.5). 2. Control temperature: Store and handle solutions at recommended low temperatures. 3. Add enzyme inhibitors: Consider adding a broad-spectrum glycosidase inhibitor or a specific fucosidase inhibitor to your solution. |
| Unexpected peaks appear in my HPLC analysis of Lewis X. | 1. Degradation products: The new peaks are likely fragments of Lewis X resulting from hydrolysis or enzymatic cleavage. | 1. Perform forced degradation studies: Compare the chromatogram of your sample with those from controlled degradation experiments (acid, base, heat, oxidation) to identify the degradation products. 2. Re-evaluate storage and handling: Ensure optimal conditions are maintained to prevent further degradation. |
| Inconsistent results between experimental replicates. | 1. Variable degradation: Inconsistent storage times or temperatures between replicates. 2. Inconsistent enzymatic activity: Varying levels of contaminating enzymes in different sample preparations. | 1. Standardize protocols: Ensure all replicates are handled identically in terms of time, temperature, and pH. 2. Purify sample or use inhibitors: If enzymatic degradation is suspected, consider further purification of your sample to remove enzymes or consistently use enzyme inhibitors. |
Quantitative Data Summary
Table 1: Illustrative Effect of pH on the Degradation Rate Constant (k) of Oligosaccharides at a Constant Temperature (e.g., 90°C) [1][2]
| pH | Illustrative Degradation Rate Constant (k) (min-1) |
| 5.0 | 0.035 |
| 6.0 | 0.015 |
| 7.0 | 0.005 |
Note: This table illustrates that the degradation rate decreases as the pH approaches neutral.
Table 2: Illustrative Effect of Temperature on the Degradation Rate Constant (k) of Oligosaccharides at a Constant pH (e.g., pH 5.0) [1][2]
| Temperature (°C) | Illustrative Degradation Rate Constant (k) (min-1) |
| 90 | 0.035 |
| 100 | 0.075 |
| 110 | 0.150 |
Note: This table illustrates that the degradation rate increases significantly with an increase in temperature.
Experimental Protocols
Protocol 1: Forced Degradation Study of Lewis X
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.[3][4][5]
Objective: To intentionally degrade Lewis X under various stress conditions to understand its degradation pathways.
Materials:
-
Lewis X solution of known concentration
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
Incubator or water bath
-
Photostability chamber
-
HPLC system with a suitable detector (e.g., UV, ELSD, or MS)
Procedure:
-
Acid Hydrolysis:
-
Mix equal volumes of the Lewis X solution and 0.1 M HCl.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the Lewis X solution and 0.1 M NaOH.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the Lewis X solution and 3% H₂O₂.
-
Incubate at room temperature, protected from light, for 24 hours.
-
Withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Incubate the Lewis X solution at 80°C.
-
Withdraw aliquots at 24, 48, and 72 hours and dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the Lewis X solution to a light source in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the sample after the specified exposure time.
-
-
HPLC Analysis:
-
Analyze all samples by a suitable HPLC method to separate the intact Lewis X from its degradation products.
-
Protocol 2: HPLC Method for Monitoring Lewis X Degradation
This protocol provides a starting point for developing an HPLC method to quantify Lewis X and its degradation products.[6][7]
Objective: To establish an HPLC method capable of separating and quantifying Lewis X and its degradation products.
Instrumentation and Columns:
-
HPLC system with a pump, autosampler, column oven, and detector (e.g., PDA, ELSD, or Mass Spectrometer).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) or a HILIC column suitable for oligosaccharide analysis.
Mobile Phase and Gradient (Example for Reversed-Phase):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 40% B
-
25-30 min: 40% to 95% B
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B
-
40-45 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm or ELSD/MS
Procedure:
-
Prepare standards of intact Lewis X at known concentrations.
-
Prepare samples from the stability or forced degradation studies, ensuring they are appropriately diluted in the mobile phase.
-
Inject standards and samples onto the HPLC system.
-
Integrate the peak areas for Lewis X and any degradation products.
-
Quantify the amount of Lewis X remaining and the amount of each degradation product formed.
Visualizations
Caption: Enzymatic and Acid-Catalyzed Degradation of Lewis X.
Caption: Workflow for a Lewis X Stability Study.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sgs.com [sgs.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Improving the Solubility of Synthetic Lewis X
Welcome to the technical support center for synthetic Lewis X (LeX) antigens. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My synthetic Lewis X powder is not dissolving in aqueous buffers like PBS. What is the primary reason for this?
A1: Synthetic Lewis X, a tetrasaccharide, can have limited aqueous solubility due to its specific stereochemistry and the potential for strong intermolecular hydrogen bonding. This can lead to the formation of a stable, crystalline lattice that is difficult for water molecules to disrupt, resulting in poor dissolution. The absence of significant charged groups at neutral pH also contributes to lower solubility compared to more polar or charged glycans.
Q2: What are the most common initial strategies to improve the solubility of synthetic LeX?
A2: For initial attempts, consider these physical modifications:
-
Co-solvents: Introducing a small percentage (e.g., 5-10%) of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol (B145695) can disrupt the intermolecular hydrogen bonds of LeX and improve solvation.[1]
-
pH Adjustment: Although LeX itself is neutral, modifying the pH of the buffer can sometimes influence solubility by altering the hydration shell around the molecule. This is generally less effective for neutral carbohydrates than for ionizable drugs but can be attempted.[2]
-
Heating and Agitation: Gently warming the solution (e.g., to 37-40°C) while stirring or sonicating can provide the necessary energy to break the crystal lattice and promote dissolution. Always check the thermal stability of your specific LeX derivative to avoid degradation.
Q3: Can chemical modifications be used to enhance the solubility of Lewis X?
A3: Yes, chemical modification is a powerful strategy, though it requires more extensive synthesis efforts. Common approaches include:
-
Introduction of Ionizable Groups: Adding charged moieties like phosphate (B84403) or sulfate (B86663) groups dramatically increases aqueous solubility. For example, the naturally occurring ligand for L-selectin is a sulfated form of sialyl Lewis X (sLeX).[3]
-
Pegylation: Attaching polyethylene (B3416737) glycol (PEG) chains is a well-established method to increase the hydrophilicity and solubility of molecules.
-
Use of Solubilizing Tags: In peptide synthesis, reducible solubilizing tags (RSTs) are used to improve handling of insoluble sequences; a similar concept of attaching a highly soluble, cleavable tag could be applied to synthetic LeX.[4][5]
Q4: How do formulation strategies like cyclodextrins or solid dispersions work to improve solubility?
A4: These are advanced techniques that encapsulate or disperse the molecule to prevent it from self-aggregating.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from water and increasing their apparent solubility.[6][7]
-
Solid Dispersions: This technique involves dispersing the synthetic LeX in an inert, hydrophilic carrier matrix (like PVP or PEG) at a solid state.[8] When the dispersion is added to water, the carrier dissolves quickly, releasing the LeX as very fine, amorphous particles that dissolve more readily than the crystalline form.[1][8]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with synthetic Lewis X.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation After Initial Dissolution | 1. Solution is supersaturated.2. Temperature change (e.g., cooling from a higher dissolution temperature).3. Change in solvent composition (e.g., dilution of a co-solvent stock). | 1. Prepare a less concentrated solution. Determine the maximum stable concentration empirically.2. Maintain the working temperature. If it must be cooled, do so slowly while stirring.3. Ensure the final solvent composition is compatible. Consider using a precipitation inhibitor if dilution is necessary.[9] |
| Cloudy or Hazy Solution | 1. Incomplete dissolution; fine particles remain suspended.2. Presence of insoluble impurities from synthesis.3. Formation of micro-aggregates. | 1. Increase sonication time or agitation intensity. Try gentle heating.2. Filter the solution through a 0.22 µm syringe filter. Note that this will remove undissolved product.3. Add a low concentration of a non-ionic surfactant (e.g., Tween® 20 at 0.01%) to prevent aggregation. |
| Inconsistent Results in Biological Assays | 1. Variable solubility between batches or experiments.2. Degradation of the compound due to harsh solubilization methods (e.g., excessive heat or extreme pH). | 1. Standardize the solubilization protocol strictly. Prepare a fresh solution for each experiment from a validated stock.2. Use the mildest conditions possible. Confirm the integrity of your LeX derivative post-solubilization via analytical methods like HPLC or mass spectrometry. |
Quantitative Data on Solubility Enhancement
The following table presents illustrative data comparing the aqueous solubility of an unmodified synthetic Lewis X to derivatives modified with common solubilizing groups.
Note: These values are representative examples to illustrate the potential impact of modifications and are not derived from a single specific study.
| Compound | Modification | Molecular Weight (Approx. g/mol ) | Aqueous Solubility at 25°C (mg/mL) | Fold Increase |
| Synthetic Lewis X | None (Unmodified) | 750 | ~0.5 | 1x |
| Phosphorylated LeX | Addition of a phosphate group | 830 | ~15 | 30x |
| Sulfated LeX | Addition of a sulfate group | 830 | ~25 | 50x |
| PEGylated LeX | Conjugation to PEG (2kDa) | 2750 | >100 | >200x |
Experimental Protocols
Protocol 1: Solubilization of Synthetic Lewis X using a Co-solvent System
This protocol describes a standard method for dissolving synthetic Lewis X in an aqueous buffer using DMSO as a co-solvent.
Materials:
-
Synthetic Lewis X powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, low-retention microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of synthetic Lewis X powder in a sterile microcentrifuge tube.
-
Stock Solution Preparation:
-
Add a minimal volume of 100% DMSO to the powder to create a concentrated stock solution (e.g., 50 mg/mL).
-
Vortex vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be clear.
-
-
Working Solution Preparation:
-
Gently warm the PBS buffer to 37°C to aid dissolution.
-
While vortexing the warm PBS, add the DMSO stock solution dropwise to reach the final desired concentration of Lewis X.
-
Crucial: Ensure the final concentration of DMSO in the aqueous buffer does not exceed a level compatible with your downstream application (typically <5%, often <1%).
-
-
Final Solubilization:
-
Once the stock is diluted, vortex the final solution for another minute.
-
If any cloudiness or precipitate appears, place the tube in a water bath sonicator at 37°C for 5-10 minutes.
-
-
Sterilization and Storage:
-
Sterile-filter the final solution through a 0.22 µm syringe filter suitable for DMSO-containing solutions.
-
Use the solution immediately or store at -20°C in small aliquots to avoid freeze-thaw cycles.
-
Visualizations
Troubleshooting Workflow for LeX Solubility Issues
The following diagram outlines a logical workflow for addressing common solubility problems with synthetic Lewis X.
A logical workflow for troubleshooting the solubility of synthetic Lewis X.
Signaling Pathway: sLeX-Mediated Cell Adhesion
This diagram illustrates the role of sialyl Lewis X (sLeX), a modified form of LeX, in mediating the adhesion of leukocytes or cancer cells to the endothelium, a critical step in inflammation and metastasis.[10]
Role of sialyl Lewis X in selectin-mediated cell adhesion to endothelium.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. journal.appconnect.in [journal.appconnect.in]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Enabling chemical protein (semi)synthesis via reducible solubilizing tags (RSTs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 7. mdpi.com [mdpi.com]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Glycan Release for Mass Spectrometry
Welcome to the technical support center for glycan release protocols. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues encountered during glycan analysis by mass spectrometry.
Troubleshooting Guides & FAQs
This section provides answers to specific issues you may encounter during enzymatic and chemical glycan release experiments.
Enzymatic Release (N-Glycans using PNGase F)
Question 1: Why do I see incomplete or no N-glycan release after PNGase F digestion?
Answer: Incomplete digestion is a common issue that can arise from several factors related to the protein substrate or the reaction conditions.
-
Insufficient Protein Denaturation: The secondary and tertiary structure of a glycoprotein (B1211001) can sterically hinder PNGase F from accessing the glycosylation sites.[1][2] Inadequate denaturation is a primary cause of low cleavage efficiency.[3]
-
Solution: Ensure thorough denaturation of your glycoprotein. This can be achieved by heating the sample in the presence of a denaturant like SDS or Guanidine-HCl.[1][2] For disulfide-rich proteins, a reducing agent like DTT should be included in the denaturation step to improve enzyme accessibility.[2]
-
-
Presence of Inhibitors: Components from your sample preparation, such as detergents used for denaturation (e.g., SDS), can inhibit PNGase F activity.
-
Solution: If you use SDS for denaturation, it is crucial to add a non-ionic detergent like NP-40 or Triton X-100 to the reaction mixture to sequester the SDS and protect the enzyme.[1]
-
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or insufficient incubation time can lead to poor enzyme activity.
-
Solution: Ensure the reaction buffer has the optimal pH for PNGase F (typically around 7.5). Increase the incubation time or the amount of enzyme used.[1]
-
-
Resistant Glycan Structures: In some cases, the N-glycan itself can be resistant to PNGase F. This is common in plant and insect glycoproteins where the core N-acetylglucosamine (GlcNAc) is modified with an α(1,3)-linked fucose.[1]
-
Solution: If you suspect this modification, PNGase F will not be effective. Consider using PNGase A or alternative release strategies.
-
Question 2: My mass spec data shows unexpected peaks or isomers after PNGase F release. What is the cause?
Answer: The appearance of unexpected isomeric species can be a sample preparation artifact.
-
Base-Catalyzed Epimerization: Commercially available PNGase F and their supplied buffers, which are typically at pH 7.5, can cause base-catalyzed epimerization of the reducing terminus N-acetylglucosamine (GlcNAc).[4] This results in artifacts that can complicate data analysis.[4]
-
Solution: To minimize this artifact, consider performing the PNGase F incubation at a lower pH. For some antibodies like IgG1, incubation at pH 5.5 shows good enzyme activity while significantly reducing GlcNAc epimerization.[4]
-
Question 3: I am losing sialic acids during my N-glycan release and sample preparation. How can I prevent this?
Answer: Sialic acids, especially those with O-acetyl modifications, are labile and can be lost under harsh conditions.
-
Suboptimal pH and High Temperature: Both acidic and basic conditions, as well as high temperatures, can lead to the loss of sialic acids and their O-acetyl groups.[5]
-
Solution: Use mild reaction and sample processing conditions. Avoid high temperatures (>50°C) and extreme pH.[5] For sialic acid release specifically, mild acid hydrolysis (e.g., 2M acetic acid) or enzymatic digestion with sialidases are preferred methods.[5] Derivatization, such as DMB labeling, can help stabilize sialic acids for analysis.[5]
-
Chemical Release (O-Glycans)
Question 4: I am observing significant glycan degradation (peeling) during O-glycan release via β-elimination. How can I minimize this?
Answer: The "peeling" reaction is a common side reaction during alkaline β-elimination, causing the stepwise degradation of the released glycan from the reducing end.[6]
-
Harsh Alkaline Conditions: The strong alkaline conditions required for β-elimination make the released reducing glycans susceptible to peeling.[7][8]
-
Solution 1 (Reductive β-elimination): Include a reducing agent like sodium borohydride (B1222165) (NaBH₄) in the reaction. This converts the reducing end sugar to a stable alditol, which prevents peeling.[9] However, this prevents subsequent fluorescent labeling at the reducing end.
-
Solution 2 (Hydrazinolysis): Hydrazinolysis is a chemical method that can release O-glycans with a free reducing terminus, allowing for fluorescent labeling.[9] However, it can also be prone to peeling.[9][10]
-
Solution 3 (Optimizing Hydrazinolysis): Peeling during hydrazinolysis can be significantly reduced by buffer exchanging the sample with solutions like 0.1% trifluoroacetic acid (TFA) or low-molarity EDTA prior to release.[9][10] The presence of cations like calcium can increase peeling, and EDTA helps to chelate them.[9][10]
-
Question 5: Why is my O-glycan release inefficient for complex glycoproteins?
Answer: The efficiency of chemical O-glycan release can be influenced by the complexity of the glycan structures.
-
Complex Structures: β-elimination can be less effective for more complex and branched O-glycan structures compared to simple core 1 or core 2 structures.[11]
Question 6: Are there alternatives to β-elimination for O-glycan release?
Answer: Yes, there are alternative methods, although no single enzyme has broad activity comparable to PNGase F for N-glycans.[7][8]
-
Enzymatic Release (Limited Scope): O-Glycosidase can hydrolyze the unsubstituted core 1 [Gal-β(1→3)-GalNAc] O-glycan. However, any modification to this core structure will block the enzyme. A panel of exoglycosidases can be used to trim larger structures down to the core before O-Glycosidase treatment.
-
Oxidative Release: A newer method involves using neutralized hypochlorite (B82951) to release O-glycans. This method can preserve base-sensitive modifications and provides information about the original amino acid linkage (serine or threonine), which is lost during β-elimination.[7][8]
Quantitative Data Summary
The following tables provide typical experimental parameters for common glycan release protocols.
Table 1: Enzymatic N-Glycan Release with PNGase F
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Protein Denaturation | Heat at 90-100°C for 3-10 min with SDS or RapiGest SF | Unfolds the protein to allow enzyme access to glycosylation sites | [2][12][13] |
| Add reducing agent (e.g., DTT) for disulfide-rich proteins | Reduces disulfide bonds for complete unfolding | [2] | |
| Enzyme Incubation | Add PNGase F | Cleaves the bond between asparagine and the innermost GlcNAc | [13] |
| Incubate at 37-55°C for 5 min to overnight | Allows for enzymatic cleavage of N-glycans | [13][14][15] | |
| Inhibitor Sequestration | Add NP-40 or Triton X-100 after SDS denaturation | Protects PNGase F from inhibition by SDS | [1] |
| pH Optimization | Reaction buffer pH 7.5 (standard) or pH 5.5 (to reduce epimerization) | Maintain optimal enzyme activity while minimizing artifacts |[4] |
Table 2: Chemical O-Glycan Release Methods
| Method | Reagent(s) | Typical Conditions | Key Feature / Issue | Reference |
|---|---|---|---|---|
| Reductive β-Elimination | Sodium hydroxide (B78521) (NaOH) & Sodium borohydride (NaBH₄) | Alkaline conditions | Releases glycans as alditols; prevents peeling but blocks fluorescent labeling | [9] |
| Non-reductive β-Elimination | Ammonia, Hydrazine (B178648) | Alkaline conditions, heat (e.g., 60°C for 6h for hydrazine) | Releases glycans with a free reducing end; susceptible to peeling | [6][9] |
| Hydrazinolysis | Hydrazine monohydrate | 60°C for 6 hours | High yield of glycans with free reducing termini; peeling can be an issue | [9][16] |
| Oxidative Release | Neutralized hypochlorite | Neutral conditions | Preserves base-sensitive groups and amino acid linkage information |[7][8] |
Experimental Protocols
Protocol 1: Enzymatic Release of N-Glycans using PNGase F
This protocol is a general guideline for the release of N-linked glycans from glycoproteins.
-
Protein Denaturation:
-
Dissolve 20-100 µg of the glycoprotein sample in a denaturing buffer (e.g., containing 0.5% SDS and 50 mM DTT).
-
Heat the sample at 100°C for 10 minutes to fully denature the protein.[12]
-
Allow the sample to cool to room temperature.
-
-
Reaction Setup:
-
Add a solution containing a non-ionic detergent (e.g., 1% NP-40) to the denatured protein sample. This is critical to prevent SDS from inhibiting the enzyme.
-
Add the reaction buffer (e.g., 50 mM sodium phosphate, pH 7.5).
-
-
Enzymatic Digestion:
-
Add PNGase F enzyme to the reaction mixture.
-
Incubate the reaction at 37°C for 2-4 hours (or overnight for complex glycoproteins).
-
-
Sample Cleanup:
Protocol 2: Chemical Release of O-Glycans by Hydrazinolysis
This protocol describes a method to release O-glycans while minimizing the "peeling" side reaction.
-
Sample Preparation:
-
Hydrazinolysis Reaction:
-
Add hydrazine monohydrate to the dried glycoprotein.
-
Incubate the reaction at 60°C for 6 hours under an inert atmosphere (e.g., nitrogen or argon).[9]
-
-
Reaction Quenching and Re-N-acetylation:
-
Cool the reaction on ice and carefully quench the excess hydrazine.
-
Perform a re-N-acetylation step using acetic anhydride (B1165640) in a saturated sodium bicarbonate solution to restore any N-acetyl groups that may have been removed during hydrazinolysis.
-
-
Sample Cleanup:
-
The released O-glycans need to be purified from excess reagents and salts.
-
Use a suitable SPE cleanup method, such as HILIC or graphitized carbon cartridges, to isolate the glycans before mass spectrometry analysis.
-
Visualizations
Caption: General workflow for glycan release and analysis.
Caption: Troubleshooting logic for incomplete PNGase F digestion.
References
- 1. neb.com [neb.com]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxidative Release of O-Glycans under Neutral Conditions for Analysis of Glycoconjugates Having Base-Sensitive Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. researchgate.net [researchgate.net]
- 11. O-Glycan Beta Elimination: Mechanism, Protocols & Profiling - Creative Proteomics [creative-proteomics.com]
- 12. Glycomic Analysis of Glycans Released from Glycoproteins Using Chemical Immobilization and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sample Prep Tech Tip: N-linked Glycans | Phenomenex [phenomenex.com]
- 14. neb.com [neb.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
- 17. Sample preparation for mass spectrometric analysis of human serum N-glycans using hydrophilic interaction chromatography-based solid phase extraction - Analyst (RSC Publishing) [pubs.rsc.org]
- 18. A rapid sample preparation method for mass spectrometric characterization of N-linked glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Synthetic Oligosaccharides
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthetic oligosaccharides.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during common purification procedures.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution of Isomers | Inappropriate column chemistry. | - For neutral and acetamido sugar-containing oligosaccharides, a combination of normal-phase (e.g., silica, aminopropyl) and reverse-phase (e.g., ODS-Hypersil) columns may be necessary.[1]- Consider using native cyclodextrin-based columns, which separate based on hydrogen bonding with hydroxyl groups.[2]- Porous graphitized carbon (PGC) columns are highly effective for separating isomeric structures.[3]- High-performance anion-exchange chromatography (HPAE) under alkaline conditions can efficiently resolve positional isomers.[4] |
| Suboptimal mobile phase composition. | - For normal-phase separation of acetylated alditols, a mobile phase of dichloromethane/hexane/isopropanol can be effective.- For non-acetylated alditols on silica, aqueous acetonitrile (B52724) with an additive like tetraethylenepentamine (B85490) (TEPA) may improve separation.- For HPAE, use a sodium hydroxide (B78521) eluent, with a sodium acetate (B1210297) gradient for separating less acidic compounds.[4] | |
| Derivatization may be required. | Acetylation of alditols can improve separation on both normal and reverse-phase columns.[5] | |
| Low Sensitivity / Poor Detection | Lack of a suitable chromophore/fluorophore. | - Derivatize oligosaccharides with a fluorescent tag like anthranilic acid (AA) for enhanced detection in NP-HPLC.[6]- For underivatized oligosaccharides, use detectors like pulsed amperometric detection (PAD) with HPAE, or electrospray ionization mass spectrometry (ESI-MS).[2][4] |
| High salt concentration interfering with MS detection. | Couple the HPLC system with on-line desalting techniques before the eluent enters the mass spectrometer.[7] | |
| Spurious Peaks or Baseline Noise | Contaminated mobile phase. | Ensure high purity of solvents and additives. Impurities can accumulate and elute as spurious peaks, especially in gradient elution. |
| Impurities from the stationary phase. | For microcrystalline cellulose (B213188) columns, wash the stationary phase with the full range of the mobile phase gradient before sample fractionation to remove sensory-relevant impurities.[8] |
Solid-Phase Extraction (SPE) Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | Sorbent-analyte mismatch. | - Ensure the sorbent's retention mechanism matches the oligosaccharide's properties. Graphitized carbon is effective for desalting and purifying neutral and acidic glycans.[9]- For very hydrophilic oligosaccharides, a standard reverse-phase sorbent may not provide sufficient retention.[10] |
| Incomplete elution. | - Increase the elution solvent strength or volume.[11][12][13]- For ion-exchange sorbents, adjust the pH of the elution buffer to neutralize the analyte's charge.[13] | |
| Analyte breakthrough during sample loading or washing. | - Decrease the sample loading flow rate.[12][14]- Ensure the sample solvent is "weaker" than the sorbent to promote retention.[11]- Reduce the strength of the wash solvent.[12] | |
| Poor Reproducibility | Inconsistent cartridge packing or wetting. | - Ensure the cartridge bed is fully wetted during conditioning and does not dry out before sample loading.[13]- Compare results between different lot numbers of sorbent.[11] |
| Variable flow rates. | Maintain consistent and controlled flow rates during all steps of the SPE protocol.[13] | |
| Extract is Not Clean (Interferences Present) | Ineffective removal of contaminants. | - Optimize the wash step by using a solvent strong enough to remove interferences but weak enough to retain the analyte.[11]- Consider a pre-treatment step like liquid-liquid extraction to remove lipids or precipitation to remove proteins before SPE.[11]- For samples containing both peptides and oligosaccharides, use a mixed-mode (reverse-phase/strong cation exchange) SPE to better separate the two classes of analytes.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a purification strategy for a newly synthesized oligosaccharide?
A1: The initial and most critical step is to characterize the crude synthetic mixture to understand the nature of the impurities. Techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) can provide detailed information on the target oligosaccharide and byproducts such as deletion sequences (n-1mers) and isomers.[3][15] This analysis will guide the choice of the most appropriate purification technique.
Q2: How can I effectively separate structural isomers of oligosaccharides?
A2: Separating oligosaccharide isomers is a significant challenge due to their very similar chemical properties.[5] Several HPLC-based methods are effective:
-
Porous Graphitized Carbon (PGC) HPLC: This is a very popular and promising method for resolving glycan isomers.[3]
-
High-Performance Anion-Exchange Chromatography (HPAE): Under alkaline conditions (pH ~13), HPAE can efficiently separate neutral oligosaccharides based on subtle differences in the acidity of their hydroxyl groups, allowing for the resolution of positional isomers.[4]
-
Normal-Phase and Reverse-Phase HPLC: A combination of these techniques, often requiring derivatization (e.g., acetylation), can be used to separate isomers based on varying ratios of acetamido to neutral sugars and their glycosidic linkages.[1][5]
Q3: My synthetic oligosaccharide sample contains a high concentration of salt. What is the best way to desalt it?
A3: Desalting small oligosaccharides can be difficult with traditional methods like dialysis.[16] A highly effective method is using solid-phase extraction with a graphitized carbon cartridge. The oligosaccharides bind to the carbon support while salts are washed away with water. The desalted oligosaccharides are then eluted with an aqueous solution containing an organic modifier.[9][16] This method is superior to mixed-bed ion-exchange columns where charged sugars might be lost.[9]
Q4: I am working with a large, complex oligosaccharide. Should I use a linear or convergent synthesis strategy, and how does this impact purification?
A4: For complex oligosaccharides, a convergent block synthesis strategy is often advantageous over a linear, stepwise approach.[17] In a convergent strategy, pre-assembled oligosaccharide blocks are coupled together. This minimizes the number of repetitive glycosylation and purification steps, significantly improving overall synthetic efficiency.[17] Purification is typically performed on larger, more differentiated intermediates, which can be easier to separate from reactants than the small increments in a linear synthesis.
Q5: What are the advantages of solid-phase oligosaccharide synthesis for purification?
A5: Solid-phase synthesis streamlines the overall process by anchoring the growing oligosaccharide to a solid support (resin).[18] This approach significantly simplifies purification by eliminating the need to isolate and purify reaction intermediates after each glycosylation step.[19][20] Excess reagents and byproducts are simply washed away from the resin, and the final product is cleaved from the support and purified only at the end of the synthesis.[18]
Experimental Protocols
Protocol 1: General Desalting of Oligosaccharides using Graphitized Carbon SPE
This protocol is adapted from methods describing the use of graphitized carbon for oligosaccharide purification.[9][16]
-
Cartridge Conditioning:
-
Wash a graphitized carbon SPE cartridge (e.g., 150 mg) with 3-5 column volumes of 0.1% Trifluoroacetic Acid (TFA) in 80% acetonitrile/water.
-
Equilibrate the cartridge with 3-5 column volumes of HPLC-grade water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Dissolve the salt-containing oligosaccharide sample in a minimal volume of water.
-
Apply the sample to the conditioned cartridge. Load at a slow, controlled flow rate (e.g., ~1 drop per second).
-
-
Washing (Salt Removal):
-
Wash the cartridge with 5-10 column volumes of HPLC-grade water to elute all salts. Collect this fraction and test for the absence of salts if necessary.
-
-
Elution of Oligosaccharide:
-
Elute the desalted oligosaccharide from the cartridge using 2-4 column volumes of 50% acetonitrile in water, optionally containing 0.1% TFA.
-
Collect the eluate, which now contains the purified oligosaccharide.
-
-
Solvent Removal:
-
Dry the collected fraction using a centrifugal evaporator or by lyophilization.
-
Protocol 2: Separation of Oligosaccharide Isomers by HPAE-PAD
This protocol is based on the principles of high-performance anion-exchange chromatography for isomer separation.[4]
-
System Preparation:
-
Use an HPLC system equipped with a high-pH stable anion-exchange column (e.g., Dionex CarboPac series) and a pulsed amperometric detector (PAD).
-
Ensure the system is thoroughly flushed and equilibrated with degassed, high-purity eluents.
-
-
Eluent Preparation:
-
Eluent A: 100 mM Sodium Hydroxide (NaOH).
-
Eluent B: 100 mM NaOH with 1 M Sodium Acetate (NaOAc).
-
Prepare solutions using deionized water with high resistivity (18.2 MΩ·cm) and protect them from atmospheric CO₂.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-10 min: 100% Eluent A (isocratic).
-
10-60 min: Linear gradient from 0% to 80% Eluent B.
-
-
Detection: Pulsed Amperometry, using a gold working electrode with a standard quadruple-potential waveform for carbohydrate detection.
-
-
Sample Analysis:
-
Dissolve the oligosaccharide sample in deionized water.
-
Inject an appropriate volume (e.g., 25 µL) onto the column.
-
Monitor the chromatogram for the separation of isomeric peaks. Retention time is influenced by the number, position, and linkage of monosaccharide units.
-
Visualizations
Caption: A general experimental workflow for purifying synthetic oligosaccharides.
Caption: A decision tree for troubleshooting low recovery in SPE experiments.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Separation and characterization of underivatized oligosaccharides using liquid chromatography and liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. pnas.org [pnas.org]
- 5. tandfonline.com [tandfonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pietdaas.nl [pietdaas.nl]
- 8. Chromatographic fractionation of food-grade oligosaccharides: Recognizing and avoiding sensory-relevant impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A general approach to desalting oligosaccharides released from glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid-Phase Extraction Approaches for Improving Oligosaccharide and Small Peptide Identification with Liquid Chromatography-High-Resolution Mass Spectrometry: A Case Study on Proteolyzed Almond Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. SPE Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. welch-us.com [welch-us.com]
- 14. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 15. aquaculture.ugent.be [aquaculture.ugent.be]
- 16. EP0876384B1 - Desalting and purification of oligosaccharides and their derivatives - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
- 18. Redirecting [linkinghub.elsevier.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Blocking Conditions for Glycan Immunoassays
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize blocking conditions for successful glycan immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of the blocking step in a glycan immunoassay?
The primary goal of blocking is to prevent the non-specific binding of antibodies, lectins, or other detection reagents to the assay surface (e.g., microarray slide, microplate well).[1][2] A successful blocking step improves the assay's sensitivity by maximizing the signal-to-noise ratio—ensuring that the detected signal comes only from the specific interaction of the analyte with its binding partner.[1][3]
Q2: Why are glycan immunoassays particularly sensitive to the choice of blocking buffer?
Glycan immunoassays are highly sensitive to the blocking agent because many common protein-based blockers, such as Bovine Serum Albumin (BSA) and non-fat dry milk, are themselves glycoproteins.[4] These endogenous carbohydrates can interact with the lectins or anti-glycan antibodies used in the assay, leading to high background and false-positive signals.[4] Therefore, selecting a blocker that does not cross-react with the assay components is critical.[5]
Q3: What are the main categories of blocking agents used in these assays?
Blocking agents can be broadly categorized into:
-
Protein-Based Blockers: These include solutions of a single purified protein (e.g., BSA, Casein) or complex protein mixtures (e.g., Non-Fat Dry Milk, Normal Serum).[2][6]
-
Protein-Free Blockers: These often use synthetic polymers like Polyvinyl Alcohol (PVA) or Polyethylene Glycol (PEG) to block non-specific sites.[7]
-
Specialized Commercial Blockers: Many manufacturers offer optimized, carbohydrate-free blocking buffers specifically designed for glycan or lectin microarrays to maximize signal while minimizing background noise.[8]
Q4: Can I use the same blocking buffer for all my glycan immunoassays?
It is not recommended. The optimal blocking buffer depends on several factors, including the type of glycan, the specific lectin or antibody used for detection, and the sample matrix.[1] For instance, a blocker that works well for an antibody-based detection system might cause high background in a lectin-based assay.[4] It is always advisable to empirically determine the best blocking conditions for each new assay.[5][9]
Troubleshooting Guide
This section addresses specific issues encountered during glycan immunoassays in a question-and-answer format.
Issue 1: High Background Signal
Q: My assay has high background across the entire plate/slide. What are the common causes and how can I fix it?
High background occurs when detection reagents bind non-specifically to the surface, reducing assay sensitivity.[10] The most common causes are related to blocking, washing, and reagent concentration.
Potential Causes & Solutions:
-
Insufficient Blocking: The blocking agent may not be effectively covering all non-specific binding sites.
-
Solution 1: Increase the concentration of your blocking agent. For example, if you are using 1% BSA, try increasing it to 3% or 5%.[10]
-
Solution 2: Extend the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C) to ensure complete surface coverage.[11]
-
Solution 3: Add a non-ionic detergent like Tween-20 (0.05% v/v) to your blocking buffer to help reduce hydrophobic interactions.[10]
-
-
Inappropriate Blocking Agent: The chosen blocker may be cross-reacting with your assay reagents. This is a frequent problem in glycan assays.[4]
-
Solution 1: If using a lectin for detection, switch to a carbohydrate-free or synthetic blocking buffer. Standard blockers like non-fat milk and BSA contain glycoproteins that can bind to lectins.[4][8]
-
Solution 2: If using an avidin-biotin detection system, avoid using non-fat milk as a blocker, as it contains endogenous biotin (B1667282) which leads to very high background.[6]
-
Solution 3: Consider using 5% normal serum from the same species as the secondary antibody as a blocking agent to reduce non-specific antibody binding.[12]
-
-
Inadequate Washing: Residual unbound reagents will increase background signal if not washed away properly.[13]
-
Reagent Concentration Too High: Excessively high concentrations of the primary or secondary antibody can lead to non-specific binding.[11]
-
Solution: Perform a titration experiment to determine the optimal, lowest effective concentration for your antibodies.[14]
-
Workflow for Troubleshooting High Background
The following diagram outlines a logical workflow to diagnose and resolve high background issues.
Issue 2: Low or No Signal
Q: I am getting very low signal or no signal at all, even for my positive controls. What could be the cause?
Low signal can be just as problematic as high background and often points to issues with either over-blocking or reagent integrity.
Potential Causes & Solutions:
-
Over-blocking or Epitope Masking: An overly aggressive blocking buffer or prolonged incubation can sometimes mask the target glycans or sterically hinder the binding of your detection antibody/lectin.[14]
-
Solution 1: Reduce the concentration of the blocking agent or shorten the blocking incubation time.
-
Solution 2: Test a different, less stringent blocking agent. Some commercial blockers are specifically formulated to be gentle while still effectively blocking non-specific sites.[2]
-
-
Incompatible Blocking Agent: The blocker may be interfering with the detection system.
-
Solution: If using a phospho-specific antibody, avoid blockers containing casein or milk, as they contain phosphoproteins that can increase background and reduce specific signal.[6] Use a TBS-based buffer system instead of PBS, as the phosphate (B84403) in PBS can competitively bind with the antibody.[9]
-
-
Reagent Problems: The issue may not be with the blocking step.
Data Presentation: Comparison of Common Blocking Agents
The table below summarizes the properties of common blocking agents to help guide your selection process.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages & Considerations for Glycan Assays |
| Non-Fat Dry Milk | 0.5 - 5% (w/v) | Inexpensive and widely available.[6] | High risk of cross-reactivity in glycan assays. Contains glycoproteins, biotin, and phosphoproteins.[4][6] Incompatible with lectin detection and avidin-biotin systems.[6] |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | A single, purified protein, reducing variability compared to milk.[6] Compatible with avidin-biotin systems.[6] | Is a glycoprotein; can cause background with lectins. [4] May contain contaminating bovine IgG that cross-reacts with anti-goat/sheep secondary antibodies.[12] Can autofluoresce, not recommended for NIR detection.[6] |
| Normal Serum | 5 - 10% (v/v) | Excellent for minimizing non-specific binding of secondary antibodies.[12] | Must use serum from the same species as the secondary antibody's host.[12] Can be more expensive than BSA or milk.[6] |
| Fish Gelatin | 0.1 - 1% (w/v) | Contains fewer cross-reactive proteins with mammalian antibodies.[7] | Quality can be variable and may offer inferior blocking, potentially decreasing sensitivity if used alone.[7] |
| Protein-Free / Synthetic Blockers (e.g., PEG, PVA) | Varies by formulation | Completely free of animal proteins and carbohydrates.[7] Eliminates risk of cross-reactivity with antibodies or lectins. Excellent choice for glycan assays.[4][8] | May be less effective at stabilizing coated proteins on the surface compared to protein-based blockers. |
| Commercial Glycan Array Blockers | Ready-to-use | Optimized and validated specifically for glycan/lectin arrays.[8] Provide consistent, reproducible results with high signal-to-noise.[15] | Generally the most expensive option. |
Experimental Protocols
Protocol: Optimizing Blocking Buffers for a New Glycan Immunoassay
This protocol provides a framework for systematically testing and selecting the optimal blocking buffer for your specific assay.
Objective: To compare the performance of different blocking agents to identify the one that provides the highest signal-to-noise ratio.
Materials:
-
Glycan-coated microplates or microarray slides.
-
Positive and negative control samples.
-
Detection reagents (primary/secondary antibodies or labeled lectin).
-
Substrate and stop solution (if applicable).
-
Wash Buffer (e.g., PBS-T or TBS-T).
-
A panel of blocking buffers to test (e.g., 3% BSA in PBS, a commercial protein-free blocker, and a specialized glycan array blocker).
Procedure:
-
Plate/Slide Preparation: Use a sufficient number of glycan-coated wells or slides to test each blocking condition in triplicate. Include "no sample" (buffer only) wells for each condition to measure background.
-
Blocking:
-
Add 200 µL (for 96-well plates) of each test blocking buffer to its assigned triplicate set of wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing: Aspirate the blocking buffer and wash all wells 3 times with 300 µL of Wash Buffer.
-
Sample Incubation:
-
Add your positive control sample to the appropriate wells.
-
Add assay buffer only to the "background" wells.
-
Incubate according to your standard assay protocol (e.g., 1 hour at room temperature).
-
-
Washing: Repeat the washing step as described in step 3.
-
Detection Reagent Incubation:
-
Add the diluted detection antibody or lectin to all wells.
-
Incubate according to your standard assay protocol.
-
-
Final Washing: Repeat the washing step as described in step 3.
-
Signal Development:
-
Add the substrate and incubate for the recommended time.
-
Add stop solution if required.
-
-
Data Acquisition: Read the plate or scan the slide to obtain signal values (e.g., optical density or relative fluorescence units).
-
Analysis:
-
Calculate the average signal for your positive control (S) for each blocking condition.
-
Calculate the average signal for your background wells (N) for each blocking condition.
-
Determine the signal-to-noise (S/N) ratio for each blocker by dividing S by N.
-
The blocking buffer that yields the highest S/N ratio is the optimal choice for your assay.
-
Logic for Selecting a Blocking Buffer
This diagram illustrates the decision-making process for choosing a starting blocking buffer for your optimization experiments.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 3. Optimization of signal-to-noise ratio for efficient microarray probe design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. corning.com [corning.com]
- 6. m.youtube.com [m.youtube.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. zbiotech.com [zbiotech.com]
- 9. licorbio.com [licorbio.com]
- 10. arp1.com [arp1.com]
- 11. hycultbiotech.com [hycultbiotech.com]
- 12. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 13. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 14. fleetbioprocessing.co.uk [fleetbioprocessing.co.uk]
- 15. Comparison of Different Reagents for Blocking of PEPperCHIP® Peptide Microarrays | Rockland [rockland.com]
Technical Support Center: Glycan Analysis & Microheterogeneity
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with microheterogeneity in glycan analysis.
Troubleshooting Guides
This section offers solutions to common problems encountered during glycan analysis. For optimal performance, it is crucial to systematically evaluate each stage of the analytical workflow.
Common Issues in LC-MS and HILIC-FLR Analysis of Glycans
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal | 1. Incomplete glycan release or labeling. 2. Loss of sample during cleanup steps. 3. Incorrect fluorescence detector or mass spectrometer settings. | 1. Optimize PNGase F digestion conditions (e.g., ensure complete denaturation). Verify the freshness and concentration of labeling reagents. 2. Use a validated solid-phase extraction (SPE) method for cleanup to minimize sample loss. 3. Check detector and mass spectrometer parameters, ensuring they are appropriate for the labeled glycans. |
| Poor Peak Shape (Tailing, Broadening, Splitting) | 1. Inappropriate mobile phase composition or gradient in HILIC separation. 2. Column degradation or contamination. 3. Sample overload. 4. Injection of sample in a solvent stronger than the mobile phase. | 1. Optimize the gradient of the aqueous mobile phase. 2. Use a guard column and ensure proper column washing and storage. If contamination is suspected, flush the column. 3. Reduce the amount of sample injected onto the column. 4. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions. |
| Retention Time Shifts | 1. Changes in mobile phase pH or composition. 2. Fluctuations in column temperature. 3. Column aging. | 1. Prepare fresh mobile phase daily and ensure accurate composition. 2. Use a column oven to maintain a stable temperature. 3. Monitor column performance with standards and replace if necessary. |
| Ghost Peaks or High Baseline Noise | 1. Contamination from reagents, solvents, or the LC-MS system. 2. Carryover from previous injections. 3. Incomplete removal of excess fluorescent label. | 1. Use high-purity, LC-MS grade solvents and reagents. 2. Implement a thorough needle and system wash protocol between injections. 3. Optimize the SPE cleanup protocol to ensure complete removal of free dye. |
| Poor Mass Accuracy or Resolution | 1. Mass spectrometer requires calibration. 2. Inappropriate ionization source settings. | 1. Calibrate the mass spectrometer according to the manufacturer's guidelines. 2. Optimize source parameters such as temperature and voltages for the specific analytes. |
| Misidentification of Glycans | 1. In-source fragmentation of labile glycan modifications (e.g., sialic acids). 2. Gas-phase adduction of free glycans to peptides. | 1. Use gentler ionization conditions. 2. Ensure complete cleanup of released glycans before analysis to remove any unattached species. |
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing and resolving common issues in glycan analysis.
Caption: A flowchart for troubleshooting glycan analysis.
Frequently Asked Questions (FAQs)
Q1: What is glycan microheterogeneity?
A1: Glycan microheterogeneity refers to the variation in the glycan structures at a specific glycosylation site on a protein.[1] This means that even for a single, pure glycoprotein (B1211001), there can be a population of molecules with different glycan chains attached to the same amino acid residue.[1]
Q2: What causes glycan microheterogeneity?
A2: Microheterogeneity arises from the complex and non-template-driven nature of glycosylation in the endoplasmic reticulum and Golgi apparatus. The final glycan structure is influenced by factors such as the expression levels and activities of various glycosyltransferases and glycosidases, the availability of sugar nucleotide donors, the protein's primary sequence and three-dimensional structure, and the cellular environment.[1]
Q3: Why is it important to characterize glycan microheterogeneity in drug development?
A3: For biopharmaceutical products, such as monoclonal antibodies, glycosylation is a critical quality attribute (CQA).[2] Variations in glycan structures can significantly impact the drug's efficacy, stability, immunogenicity, and serum half-life.[2] Therefore, thorough characterization and control of microheterogeneity are essential to ensure product safety and consistency.[1]
Q4: I performed PNGase F digestion, but I don't see complete removal of the glycans. What could be the problem?
A4: Incomplete deglycosylation with PNGase F can be due to several factors:
-
Incomplete Denaturation: The secondary and tertiary structure of the glycoprotein can sterically hinder the enzyme's access to the glycosylation site. Proper denaturation is crucial for efficient cleavage.[3]
-
Presence of Core α1-3 Fucose: PNGase F cannot cleave N-glycans that have a fucose residue attached to the core N-acetylglucosamine (GlcNAc) via an α1-3 linkage, which is common in plant and some insect glycoproteins.[3][4] In such cases, PNGase A may be required.
-
Enzyme Inactivity: Ensure the enzyme has been stored and handled correctly to maintain its activity.
Q5: How can I differentiate between glycan isomers during analysis?
A5: Differentiating glycan isomers, which have the same mass but different structures, is a significant challenge. Combining high-resolution separation techniques with mass spectrometry is often necessary. Hydrophilic Interaction Liquid Chromatography (HILIC) can separate some isomers.[5] Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that help elucidate the glycan structure and linkages.[5]
Experimental Protocols
Protocol 1: N-Glycan Release and 2-Aminobenzamide (2-AB) Labeling
This protocol describes the enzymatic release of N-glycans from a glycoprotein using PNGase F, followed by fluorescent labeling with 2-AB.
Materials:
-
Glycoprotein sample
-
Denaturing buffer (e.g., containing SDS)
-
NP-40 or Triton X-100
-
PNGase F
-
2-AB labeling solution (2-aminobenzamide and sodium cyanoborohydride in DMSO/acetic acid)
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
Procedure:
-
Denaturation: Dissolve the glycoprotein sample in the denaturing buffer and heat at an elevated temperature (e.g., 95°C) for a few minutes to denature the protein.[6]
-
Enzymatic Release: Cool the sample and add a non-ionic detergent like NP-40 to sequester the SDS, followed by the addition of PNGase F. Incubate the mixture to allow for the enzymatic release of N-glycans.[3]
-
Glycan Isolation: The released glycans can be isolated from the protein, for example, by protein precipitation with ethanol.
-
Drying: Dry the isolated glycans completely using a vacuum centrifuge.
-
Labeling: Reconstitute the dried glycans in the 2-AB labeling solution. Incubate at approximately 65°C for 2-3 hours to allow for reductive amination.[7][8]
-
Cleanup: Remove excess 2-AB label and other reagents using HILIC-SPE. The labeled glycans are eluted and ready for analysis.[7]
Protocol 2: HILIC-UPLC-FLR-MS Analysis of Labeled N-Glycans
This protocol outlines the analysis of 2-AB labeled N-glycans using HILIC-UPLC with fluorescence and mass spectrometric detection.[9]
Instrumentation and Columns:
-
UPLC system with a fluorescence detector and coupled to an ESI-QTOF mass spectrometer.
-
HILIC column suitable for glycan analysis (e.g., amide-based stationary phase).
Mobile Phases:
-
Mobile Phase A: Ammonium formate (B1220265) buffer (e.g., 100 mM, pH 4.4).
-
Mobile Phase B: Acetonitrile (ACN).
Procedure:
-
Column Equilibration: Equilibrate the HILIC column with the initial mobile phase conditions (high percentage of ACN).
-
Sample Injection: Inject the purified, 2-AB labeled N-glycan sample.
-
Chromatographic Separation: Separate the glycans using a linear gradient of increasing Mobile Phase A. A shallow gradient is typically used to achieve high-resolution separation of glycan isomers.
-
Fluorescence Detection: Monitor the elution of labeled glycans using a fluorescence detector with appropriate excitation and emission wavelengths for 2-AB.
-
Mass Spectrometric Detection: The eluent is introduced into the ESI source of the mass spectrometer. Acquire mass spectra in positive ion mode to determine the mass-to-charge ratio of the eluting glycans. MS/MS fragmentation can be performed to obtain structural information.[9]
-
Data Analysis: Process the chromatograms and mass spectra. Glycan structures can be identified by comparing their retention times to standards (e.g., a dextran (B179266) ladder) and by interpreting the mass spectral data.
Experimental Workflow for N-Glycan Analysis
This diagram illustrates the key steps in a typical N-glycan analysis workflow, from sample preparation to data analysis.
Caption: A typical workflow for N-glycan analysis.
Signaling Pathway Visualization
Role of Glycosylation in EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial for cell proliferation and survival. The glycosylation of EGFR plays a significant role in regulating its function.
Caption: EGFR signaling pathway and the role of glycosylation.
N-glycosylation of the EGFR ectodomain is critical for proper receptor function.[10] It influences the receptor's conformation, which in turn affects its ability to bind to ligands like EGF.[11] Furthermore, glycosylation can modulate the dimerization of EGFR monomers, a crucial step for receptor activation.[12] Alterations in the glycan structures on EGFR can, therefore, impact the downstream signaling cascades that control cell proliferation and survival.[13]
References
- 1. usp.org [usp.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. neb.com [neb.com]
- 4. labinsights.nl [labinsights.nl]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. waters.com [waters.com]
- 8. qa-bio.com [qa-bio.com]
- 9. Glycan Analysis - HILIC-UPLC-FLR-ESI-MS/MS | Ludger Ltd [ludger.com]
- 10. pnas.org [pnas.org]
- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 12. Effects of N361 Glycosylation on Epidermal Growth Factor Receptor Biological Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diverse perspectives on proteomic posttranslational modifications to address EGFR-TKI resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Function of Synthetic Lewis X In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic Lewis X (sLex) performance with alternative molecules in key in vitro functional assays. It is designed to assist researchers in selecting the appropriate tools and methodologies for validating the biological activity of synthetic glycans, with a focus on their role in cell adhesion and potential therapeutic applications. Detailed experimental protocols and supporting data are provided to facilitate the replication and adaptation of these methods.
Quantitative Comparison of Lewis X Analogs in E-selectin Binding
The interaction between Lewis X and E-selectin is a critical step in various physiological and pathological processes, including inflammation and cancer metastasis.[1] The affinity of this interaction is a key parameter for evaluating the potency of synthetic Lewis X analogs. The following table summarizes the half-maximal inhibitory concentration (IC50) values for various synthetic sLex derivatives in a competitive binding assay with E-selectin, demonstrating the impact of chemical modifications on binding affinity.
| Compound | IC50 (µM) | Fold-change in Activity vs. sLex | Reference |
| Sialyl Lewis x (sLex) | 750 ± 20 | 1.0 | [2] |
| Sialyl Lewis a (sLea) | 220 ± 20 | 3.4 (more active) | [2] |
| sLex-β-O(CH2)8CO2Me | 400 ± 30 | 1.9 (more active) | [2] |
| sLea-β-O(CH2)8CO2Me | 120 ± 10 | 6.3 (more active) | [2] |
| Amino-substituted sLea | 21 ± 3 | 35.7 (more active) | [2] |
Note: The data indicates that modifications to the core sLex structure, such as changing the linkage (sLea) or adding a hydrophobic aglycone, can significantly enhance binding affinity to E-selectin.
Experimental Protocols
E-selectin Competitive Binding Assay
This assay quantifies the ability of a synthetic Lewis X analog to inhibit the binding of a known ligand to immobilized E-selectin.
Materials:
-
Recombinant human E-selectin/Fc chimera
-
High-binding 96-well microplates
-
Bovine Serum Albumin (BSA)
-
Sialyl Lewis x-conjugated horseradish peroxidase (sLex-HRP) or a similar reporter molecule
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., HBS-P with Ca2+/Mg2+)
-
Synthetic Lewis X analogs and controls
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with E-selectin/Fc chimera (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer. Block non-specific binding sites by incubating with 1% BSA in PBS for 1-2 hours at room temperature.
-
Competition: Wash the plate three times. Prepare serial dilutions of the synthetic Lewis X analogs and controls in assay buffer. Add the diluted compounds to the wells, followed immediately by the addition of a constant concentration of sLex-HRP.
-
Incubation: Incubate the plate for 1-2 hours at room temperature with gentle shaking.
-
Washing: Wash the plate five times with wash buffer to remove unbound reagents.
-
Detection: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Rolling Assay on an E-selectin Coated Surface
This assay visualizes and quantifies the ability of cells expressing Lewis X to roll on a surface coated with E-selectin under defined shear flow conditions, mimicking the physiological environment of blood vessels.
Materials:
-
Parallel-plate flow chamber
-
Syringe pump
-
Inverted microscope with a high-speed camera
-
Culture dishes (35 mm)
-
Recombinant human E-selectin/Fc chimera
-
Fibronectin (for some cell types)
-
Cells expressing Lewis X (e.g., HL-60 cells)
-
Assay buffer (e.g., HBSS with 10 mM HEPES and 2 mM CaCl2)
Procedure:
-
Surface Preparation: Coat the bottom of a 35 mm culture dish with E-selectin/Fc chimera (e.g., 5-10 µg/mL in PBS) overnight at 4°C or for 2-3 hours at 37°C. For some endothelial cell monolayers, pre-coating with fibronectin may be necessary.[3]
-
Blocking: Block non-specific binding sites with 1% BSA in PBS for 1 hour at room temperature.
-
Cell Preparation: Resuspend the Lewis X-expressing cells in the assay buffer at a concentration of 1 x 106 cells/mL.[4]
-
Flow Chamber Assembly: Assemble the parallel-plate flow chamber over the coated dish.
-
Perfusion: Perfuse the cell suspension through the chamber at a defined wall shear stress using a syringe pump.
-
Data Acquisition: Record the rolling of cells on the E-selectin surface using the microscope and high-speed camera.
-
Analysis: Analyze the recorded videos to quantify the number of rolling cells, their velocity, and rolling flux. Compare the results for cells treated with synthetic Lewis X analogs or blocking antibodies to untreated controls.
Flow Cytometry for Quantifying Cell Surface Lewis X Expression
This method provides a quantitative measurement of the expression of Lewis X on the cell surface.
Materials:
-
Flow cytometer
-
Fluorescently labeled anti-Lewis X antibody (e.g., FITC- or PE-conjugated)
-
Isotype control antibody
-
Cells of interest
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
FACS tubes
Procedure:
-
Cell Preparation: Harvest the cells and wash them with cold PBS. Resuspend the cells in flow cytometry staining buffer to a concentration of 1-5 x 106 cells/mL.
-
Staining: Aliquot 100 µL of the cell suspension into FACS tubes. Add the fluorescently labeled anti-Lewis X antibody at the manufacturer's recommended concentration. For the negative control, use an isotype control antibody at the same concentration.
-
Incubation: Incubate the cells on ice for 30-60 minutes in the dark.
-
Washing: Wash the cells twice with 2 mL of cold flow cytometry staining buffer by centrifugation at 300-400 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 300-500 µL of flow cytometry staining buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for a sufficient number of events (e.g., 10,000-20,000 cells).
-
Analysis: Analyze the data using appropriate software to determine the percentage of Lewis X-positive cells and the mean fluorescence intensity, which is proportional to the antigen expression level.
Visualizations
References
- 1. Binding Assay for Selectins | Springer Nature Experiments [experiments.springernature.com]
- 2. JCI - Higher-affinity oligosaccharide ligands for E-selectin. [jci.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Parallel-plate flow chamber analysis of physiologic E-selectin-mediated leukocyte rolling on microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Sialyl Lewis X Demonstrates Superior Binding Affinity for Selectins Over Lewis X
In the intricate world of cellular adhesion, the tetrasaccharide Sialyl Lewis X (sLeX) consistently outperforms its non-sialylated counterpart, Lewis X (LeX), in binding to selectins, a critical family of cell adhesion molecules. This enhanced binding affinity, primarily attributed to the presence of a terminal sialic acid residue, is crucial for the initiation of leukocyte tethering and rolling on endothelial surfaces during an inflammatory response. Quantitative studies reveal a significant disparity in their binding capabilities, with sLeX exhibiting a markedly stronger interaction with P-selectin and E-selectin.
Sialyl Lewis X is a well-established ligand for all three members of the selectin family: E-selectin (expressed on endothelial cells), P-selectin (found on endothelial cells and platelets), and L-selectin (present on leukocytes). The addition of a negatively charged sialic acid moiety to the Lewis X structure is the key determinant for this high-affinity interaction.
Quantitative Comparison of Binding Affinities
Experimental data consistently demonstrates the superior binding of Sialyl Lewis X to selectins compared to Lewis X. This difference is most pronounced in their interaction with P-selectin.
| Ligand | Target Selectin | Method | Reported Value | Fold Difference |
| Sialyl Lewis X (sLeX) | P-selectin (CD62P) | Cell Adhesion Inhibition Assay | IC50 ≈ 2 µg/ml | \multirow{2}{}{~27-fold} |
| Lewis X (LeX) | P-selectin (CD62P) | Cell Adhesion Inhibition Assay | IC50 ≈ 54 µg/ml | |
| Sialyl Lewis X (sLeX) | E-selectin | Fluorescence Polarization | K_d ≈ 107-120 µM | \multirow{2}{}{Data for direct comparison under identical conditions is limited, but sLeX is the recognized high-affinity ligand.} |
| Lewis X (LeX) | E-selectin | - | Data not readily available | |
| Sialyl Lewis X (sLeX) | L-selectin | Various | Recognized ligand, affinity enhanced by sulfation | \multirow{2}{*}{Direct quantitative comparison is complex; L-selectin preferentially binds to sulfated forms of sLeX.} |
| Lewis X (LeX) | L-selectin | - | Weak to no significant binding reported |
Table 1: Summary of quantitative data comparing the binding affinity of Sialyl Lewis X and Lewis X to selectins. IC50 (half-maximal inhibitory concentration) values indicate the concentration of ligand required to inhibit 50% of the binding. A lower IC50 value signifies a higher binding affinity. K_d (dissociation constant) represents the concentration of ligand at which half of the receptors are occupied at equilibrium. A lower K_d value indicates a stronger binding affinity.
A key study demonstrated that sLeX is approximately 30-fold more potent as an inhibitor of neutrophil adhesion to P-selectin (CD62) than the non-sialylated LeX. This was quantified with IC50 values of about 2 µg/ml for sLeX and 54 µg/ml for LeX.
For E-selectin, the binding affinity of sLeX has been determined using fluorescence polarization, yielding a dissociation constant (K_d) in the range of 107-120 µM.[1] While direct quantitative data for LeX binding to E-selectin under the same conditions is scarce, the established role of sialylation in selectin recognition strongly suggests a significantly weaker interaction.
The binding to L-selectin is more nuanced. L-selectin preferentially recognizes sulfated versions of Sialyl Lewis X, indicating that further modifications on the sLeX scaffold can modulate binding affinity.[2] However, sLeX itself is considered a fundamental recognition motif for all selectins, whereas LeX is generally not considered a significant ligand for L-selectin.
Structural Basis for a Stronger Bond
The structural difference between Lewis X and Sialyl Lewis X is the presence of a single sialic acid residue. This terminal sugar plays a critical role in the binding to selectins. The interaction is calcium-dependent and involves the C-type lectin domain of the selectin protein. The sialic acid, along with the fucose residue of the core LeX structure, forms key hydrogen bonds and van der Waals interactions within the binding pocket of the selectin, leading to a more stable and higher-affinity complex.
References
A Comparative Guide to Lewis X and Lewis A Antigens: Functional Distinctions for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced functional differences between closely related carbohydrate antigens is paramount. This guide provides an objective comparison of Lewis X (LeX) and Lewis A (LeA) antigens, focusing on their biosynthesis, tissue expression, and roles in critical biological processes, supported by experimental data.
Core Functional Differences at a Glance
Lewis X and Lewis A are fucosylated oligosaccharides that play significant roles in cell recognition and adhesion. Their sialylated forms, sialyl Lewis X (sLeX) and sialyl Lewis A (sLeA), are particularly important as ligands for selectins, a family of cell adhesion molecules crucial in inflammation and cancer metastasis. The fundamental difference between LeX and LeA lies in their core carbohydrate structure, which dictates their biosynthesis, three-dimensional shape, and subsequent biological functions.
Biosynthesis: A Tale of Two Precursors
The biosynthesis of LeX and LeA originates from different precursor disaccharides, known as Type 2 and Type 1 chains, respectively. This initial distinction governs the subsequent enzymatic steps and the final structure of the antigen.
-
Lewis X (LeX) is synthesized from a Type 2 precursor (Galβ1-4GlcNAc-R). The key enzymatic step is the addition of a fucose residue in an α1,3 linkage to the N-acetylglucosamine (GlcNAc) by fucosyltransferases such as FUT4, FUT5, FUT6, and FUT7.
-
Lewis A (LeA) is synthesized from a Type 1 precursor (Galβ1-3GlcNAc-R). The fucose residue is added in an α1,4 linkage to the GlcNAc by fucosyltransferase 3 (FUT3).
The sialylated versions, sLeX and sLeA, are formed by the action of sialyltransferases prior to fucosylation.
Data Presentation: Quantitative Comparison
The functional differences between LeX and LeA are often quantitative, relating to their binding affinities for selectins and their expression levels in various tissues.
Selectin Binding Affinity
The sialylated forms, sLeX and sLeA, are recognized ligands for E-, P-, and L-selectin. Their binding affinities, often expressed as the half-maximal inhibitory concentration (IC50), are critical for their roles in cell adhesion.
| Ligand | E-selectin IC50 (µM) | P-selectin Binding | L-selectin Binding |
| Sialyl Lewis X (sLeX) | 750 +/- 20[1] | Supports rolling adhesion[2] | Binds, particularly when sulfated[3] |
| Sialyl Lewis A (sLeA) | 220 +/- 20[1] | Supports rolling adhesion, approximately equal to sLeX[2] | Can bind to L-selectin[4] |
Note: Lower IC50 values indicate higher binding affinity.
Expression in Normal and Cancerous Tissues
The expression of LeX and LeA antigens is tissue-specific and can be significantly altered in disease states, particularly in cancer, where they are considered tumor-associated carbohydrate antigens.
| Antigen | Normal Tissue Expression (Selected Examples) | Cancer Tissue Overexpression (Selected Examples) |
| Lewis X (LeX) | Colon, breast, oral mucosa[5][6] | Colorectal carcinoma (65.4% of cases)[7], Reed-Sternberg cells in Hodgkin's disease (87.0% of cases)[8] |
| Lewis A (LeA) | Colon[6] | Colorectal carcinoma (68.3% of cases)[7], Gastric cancer[9] |
| Sialyl Lewis X (sLeX) | Oral mucosa, breast tissue[5] | Colorectal carcinoma (75.3% of cases)[7], associated with more advanced cancer[7] |
| Sialyl Lewis A (sLeA) | - | Colorectal carcinoma (72.3% of cases)[7], Gastric cancer[10] |
Functional Implications in Health and Disease
The differential expression and binding properties of LeX and LeA have significant functional consequences.
Cell Adhesion and Inflammation
sLeX is a key ligand for selectins on endothelial cells and platelets, mediating the initial tethering and rolling of leukocytes during an inflammatory response. This interaction allows immune cells to exit the bloodstream and migrate to sites of inflammation. While sLeA can also bind to selectins, sLeX is more commonly associated with leukocyte trafficking.
Cancer Progression and Metastasis
The overexpression of sLeX and sLeA on cancer cells facilitates their adhesion to endothelial cells, a critical step in the metastatic cascade. This process, termed "cancer cell mimicry" of leukocyte trafficking, allows tumor cells to extravasate from the bloodstream and establish secondary tumors at distant sites. Increased expression of both sLeX and sLeA in tumors is often correlated with a poorer prognosis.[7]
Experimental Protocols
Accurate characterization of Lewis antigens requires robust and standardized experimental protocols. Below are summaries of key methodologies.
Enzyme-Linked Immunosorbent Assay (ELISA) for Lewis Antigen Detection
This assay is used to detect and quantify Lewis antigens in biological fluids or cell lysates.
Protocol Summary:
-
Coating: Microtiter plate wells are coated with a capture antibody specific for the protein carrying the Lewis antigen or with a synthetic Lewis antigen conjugate.
-
Blocking: Non-specific binding sites are blocked using a solution like bovine serum albumin (BSA).
-
Sample Incubation: The sample containing the Lewis antigen is added to the wells and incubated.
-
Detection Antibody: A primary antibody specific for LeA or LeX, often a monoclonal antibody, is added.
-
Secondary Antibody: An enzyme-conjugated secondary antibody that binds to the primary antibody is added.
-
Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric or chemiluminescent signal.
-
Detection: The signal intensity is measured using a plate reader and is proportional to the amount of Lewis antigen present.
Immunohistochemistry (IHC) for Tissue Expression Analysis
IHC allows for the visualization of Lewis antigen expression and localization within tissue sections.
Protocol Summary:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced or enzymatic antigen retrieval is performed to unmask the antigenic epitopes.
-
Blocking: Endogenous peroxidase activity and non-specific binding are blocked.
-
Primary Antibody Incubation: The tissue sections are incubated with a primary monoclonal antibody specific for LeA or LeX.
-
Secondary Antibody and Detection: A biotinylated secondary antibody followed by a streptavidin-peroxidase conjugate is often used. The signal is visualized using a chromogenic substrate such as DAB, resulting in a brown stain where the antigen is present.
-
Counterstaining: The tissue is counterstained (e.g., with hematoxylin) to visualize cell nuclei.
-
Microscopy: The stained sections are dehydrated, mounted, and examined under a microscope.
Cell Adhesion Assay
This assay measures the ability of cells expressing Lewis antigens to adhere to a substrate coated with selectins.
Protocol Summary:
-
Plate Coating: Microtiter plate wells are coated with a recombinant selectin-Ig chimera (e.g., E-selectin/Fc).
-
Blocking: Non-specific binding sites are blocked.
-
Cell Labeling: The cells to be tested (e.g., cancer cells) are labeled with a fluorescent dye (e.g., Calcein-AM).
-
Cell Seeding and Incubation: The labeled cells are seeded into the selectin-coated wells and incubated to allow for adhesion.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader. The fluorescence intensity is proportional to the number of adherent cells.
Conclusion
The functional distinctions between Lewis X and Lewis A antigens, rooted in their unique biosynthetic pathways, have profound implications for their roles in cell adhesion, inflammation, and cancer biology. For researchers in drug development, a clear understanding of these differences is essential for the design of targeted therapeutics, particularly in the context of cancer and inflammatory diseases where the sialylated forms of these antigens are key players. The provided data and experimental protocols offer a foundational guide for the continued investigation of these critical carbohydrate structures.
References
- 1. Higher-affinity oligosaccharide ligands for E-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sialyl Lewis(x)-mediated, PSGL-1-independent rolling adhesion on P-selectin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P- and E-selectins recognize sialyl 6-sulfo Lewis X, the recently identified L-selectin ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of L-selectin and E-selectin ligand specificities: the L-selectin can bind the E-selectin ligands sialyl Le(x) and sialyl Le(a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lewis x is highly expressed in normal tissues: a comparative immunohistochemical study and literature revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression of Lewisa, Lewisb, X, and Y blood group antigens in human colonic tumors and normal tissue and in human tumor-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of Lewis(a), sialyl Lewis(a), Lewis(x) and sialyl Lewis(x) antigens as prognostic factors in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Expression of the Carbohydrate Lewis Antigen, Sialyl Lewis A, Sialyl Lewis X, Lewis X, and Lewis Y in the Placental Villi of Patients With Unexplained Miscarriages [frontiersin.org]
- 9. Expression of Lewisa, Lewisb, Lewisx, Lewisy, siayl-Lewisa, and sialyl-Lewisx blood group antigens in human gastric carcinoma and in normal gastric tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nucleolin-Sle A Glycoforms as E-Selectin Ligands and Potentially Targetable Biomarkers at the Cell Surface of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Tumor Landscape: A Comparative Analysis of Lewis Antigen Expression
A comprehensive guide for researchers, scientists, and drug development professionals detailing the differential expression of Lewis antigens across various tumor types. This report synthesizes experimental data on Lewis antigen prevalence, prognostic significance, and the underlying molecular pathways, providing a crucial resource for biomarker discovery and targeted therapy development.
The aberrant expression of carbohydrate structures on the cell surface is a hallmark of malignant transformation. Among these, the Lewis family of histo-blood group antigens, including Lewis a (Le-a), Lewis b (Le-b), Lewis x (Le-x), and Lewis y (Le-y), along with their sialylated counterparts like sialyl Lewis a (sLe-a) and sialyl Lewis x (sLe-x), are frequently overexpressed in a variety of epithelial cancers. This altered glycosylation plays a pivotal role in tumor progression, facilitating cell adhesion, proliferation, and metastasis.[1][2] Understanding the comparative expression patterns of these antigens across different malignancies is therefore critical for the development of novel diagnostic and therapeutic strategies.
Comparative Expression of Lewis Antigens in Different Tumor Types
The expression of Lewis antigens is highly variable among different tumor types, and even within the same cancer, it can differ based on the histological subtype and grade of malignancy. Generally, a significant upregulation of these antigens is observed in cancerous tissues compared to their normal counterparts.
| Tumor Type | Lewis a (Le-a) | Lewis b (Le-b) | Lewis x (Le-x) | Lewis y (Le-y) | Sialyl Lewis a (sLe-a) | Sialyl Lewis x (sLe-x) | References |
| Colorectal Cancer | Decreased expression in poorly differentiated tumors.[3][4] | Increased expression in the majority of tumors.[3] | Expressed in most tumors.[3] | Increased expression in almost all tumors.[3] | Overexpressed; a well-known tumor marker (CA19-9).[5][6][7] | Overexpressed and associated with metastasis.[1] | [1][3][4][5][6][7] |
| Pancreatic Cancer | Expression varies; sLe-a is the key marker.[5][8] | - | - | - | Significantly overexpressed (CA19-9), used for diagnosis and monitoring.[5][9][10] | - | [5][8][9][10] |
| Breast Cancer | - | Loss of expression correlates with higher tumor grade.[11] | Expressed in a majority of cell lines.[3] | Overexpressed in 44%-90% of cases; associated with poor prognosis in lymph node-negative patients.[12][13][14] | - | - | [3][11][12][13][14] |
| Lung Cancer (NSCLC) | - | - | Higher expression in adenocarcinomas.[15][16] | Highest immunoreactivity among Le-y, sLe-x, and sLe-a in stage I NSCLC.[15] | Expression correlated with poorer survival when co-expressed with Le-y.[15] | Higher expression in adenocarcinomas.[15] | [15][16] |
| Ovarian Cancer | - | - | Expressed in a majority of cell lines.[3] | Overexpressed.[12][13] | - | - | [3][12][13] |
| Gastric Cancer | Anomalous expression in precursor lesions.[17] | - | - | - | High amounts are present.[6] | - | [6][17] |
| Renal Cell Carcinoma | - | - | Expression patterns can predict prognosis in low-stage RCC.[18] | - | - | Expression patterns can predict prognosis.[18] | [18] |
Note: "-" indicates that specific quantitative data was not prominently available in the searched literature.
Prognostic Significance of Lewis Antigen Expression
The expression levels of certain Lewis antigens have been shown to correlate with patient prognosis. For instance, in non-small cell lung cancer, the co-expression of Lewis y and sialyl Lewis antigens is associated with significantly shorter postoperative survival.[15] In breast cancer, high expression of Lewis y/b is linked to high-grade tumors and decreased survival in lymph node-negative patients.[13] Conversely, in rectal adenocarcinomas, positive expression of Lewis y was found to predict a favorable prognosis, while Le-a and SPan-1 positivity correlated with poor prognosis.[4] In pancreatic cancer, the Lewis antigen phenotype can predict mortality, with the risk increasing in the order of Le(a+b-), Le(a-b+), and Le(a-b-).[8]
Experimental Protocols
The detection and quantification of Lewis antigen expression in tumors are primarily achieved through immunohistochemistry (IHC) and flow cytometry.
Immunohistochemical (IHC) Detection of Lewis Antigens
Objective: To visualize the expression and localization of Lewis antigens in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Methodology:
-
Tissue Preparation: 5µm sections are cut from FFPE tumor blocks, deparaffinized in xylene, and rehydrated through a graded series of ethanol.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating in a microwave or pressure cooker.
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide. Non-specific antibody binding is blocked using a protein block solution (e.g., serum from the secondary antibody host species).
-
Primary Antibody Incubation: Slides are incubated with a primary monoclonal antibody specific for the Lewis antigen of interest (e.g., anti-Le-y, anti-sLe-a) overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as diaminobenzidine (DAB), resulting in a brown precipitate at the site of antigen expression.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei, dehydrated, and mounted with a coverslip.
-
Scoring: The percentage of positive tumor cells and the intensity of staining are evaluated to generate an expression score.
Flow Cytometric Analysis of Lewis Antigens
Objective: To quantify the expression of Lewis antigens on the surface of single cells from fresh tumor tissue or cell lines.
Methodology:
-
Cell Preparation: A single-cell suspension is prepared from fresh tumor tissue by mechanical disaggregation and/or enzymatic digestion (e.g., with collagenase and DNase). For cell lines, cells are harvested from culture.
-
Staining: Cells are washed and resuspended in a staining buffer (e.g., PBS with 2% FBS). A fluorochrome-conjugated primary monoclonal antibody specific for the Lewis antigen is added and incubated on ice, protected from light.
-
Washing: Cells are washed to remove unbound antibodies.
-
Data Acquisition: The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is proportional to the amount of antigen expressed.
-
Data Analysis: The percentage of positive cells and the mean fluorescence intensity (MFI) are calculated using appropriate software. Dead cells are excluded from the analysis using a viability dye.
Signaling and Functional Roles of Lewis Antigens in Cancer
The overexpression of Lewis antigens on tumor cells is not merely a passive marker but actively contributes to the malignant phenotype. These glycans are involved in several key signaling pathways that promote tumor growth, invasion, and metastasis.
Cell Adhesion and Metastasis: Sialylated Lewis antigens, particularly sLe-a and sLe-x, are crucial ligands for selectins, a family of adhesion molecules expressed on endothelial cells.[1][6] The interaction between tumor cell sLe-a/x and E-selectin on the endothelium mediates the initial steps of metastasis, allowing cancer cells to adhere to the blood vessel walls and extravasate to distant organs.[2][6] Lewis y has also been implicated in promoting blood vessel invasion.[15]
Cell Proliferation and Survival: Lewis antigens can modulate signaling pathways that drive cell proliferation and survival. For example, Lewis y has been shown to be associated with signaling molecules like EGFR, and its expression can influence downstream pathways such as PI3K/Akt, thereby promoting cancer cell proliferation.[19]
References
- 1. Fucosylated Antigens in Cancer: An Alliance toward Tumor Progression, Metastasis, and Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Expression of tumor-related antigens Lewis(a) Lewis(b), X, Y, Span-1 and CEA in relation to differentiation and prognosis in rectal adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complementary Use of Carbohydrate Antigens Lewis a, Lewis b, and Sialyl-Lewis a (CA19.9 Epitope) in Gastrointestinal Cancers: Biological Rationale towards a Personalized Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sialyl Lewis(a): a tumor-associated carbohydrate antigen involved in adhesion and metastatic potential of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of sialyl Lewis A and Lewis X modified protein cancer biomarkers using high density antibody arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lewis Antigen Phenotype and Survival of Patients With Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lewis Antigen System Overview - Creative Biolabs [creative-biolabs.com]
- 10. Lewis antigen-negative pancreatic cancer: An aggressive subgroup - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lewis blood group antigens (a and b) in human breast tissues. Loss of Lewis-b in breast cancer cells and correlation with tumor grade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are Lewis-Y antigen modulators and how do they work? [synapse.patsnap.com]
- 13. High expression of Lewis y/b antigens is associated with decreased survival in lymph node negative breast carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase II trial of humanized anti-Lewis Y monoclonal antibody for advanced hormone receptor-positive breast cancer that progressed following endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expression of Lewis-related antigen and prognosis in stage I non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Significant expression patterns of lewis X-related antigens as a prognostic predictor of low-stage renal cell carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Researcher's Guide to Validating Anti-Lewis X Antibody Specificity
A comprehensive comparison of leading anti-Lewis X antibody clones and detailed protocols for essential validation assays to ensure data accuracy and reproducibility in your research.
For researchers in immunology, oncology, and developmental biology, the accurate detection of the Lewis X (LeX) glycan antigen is paramount. The specificity of the anti-Lewis X antibody used is a critical determinant of experimental success. This guide provides an objective comparison of commercially available anti-Lewis X antibody clones, supported by experimental data, and offers detailed protocols for key validation experiments to aid in the selection of the most suitable antibody for your research needs.
Comparative Analysis of Anti-Lewis X Antibody Specificity
The selection of an appropriate anti-Lewis X antibody clone requires careful consideration of its binding affinity and cross-reactivity profile. Below is a summary of quantitative data for several commonly used clones, highlighting their performance in various immunoassays.
Binding Affinity and Cross-Reactivity
The specificity of an anti-Lewis X antibody is best assessed through glycan array analysis, which profiles the antibody's binding to a wide range of glycan structures. This allows for the identification of potential cross-reactivity with related carbohydrate motifs such as sialyl-Lewis X (sLeX), Lewis A (LeA), and dimeric Lewis X.
| Antibody Clone | Target Antigen(s) | Binding Affinity (KD) | Cross-Reactivity Profile | Key Applications |
| F1 | Sialyl-Lewis X | Not explicitly quantified | Binds to sLeX and 6-sulfo-sLeX.[1] | Immunohistochemistry, Flow Cytometry |
| F2 | Sialyl-Lewis X | Not explicitly quantified | Similar to F1, binds sLeX and 6-sulfo-sLeX.[1] | Immunohistochemistry, Flow Cytometry |
| CSLEX1 | Sialyl-Lewis X | Not explicitly quantified | Specific for non-sulfated sLeX.[1] | ELISA, Flow Cytometry |
| HECA-452 | Sialyl-Lewis X | Not explicitly quantified | Binds sLeX and 6-sulfo-sLeX, with some cross-reactivity to LeX.[1] | Immunohistochemistry |
| 258-12767 | Sialyl-Lewis X | Not explicitly quantified | Shows high reactivity to dimeric Lewis X (29x), Lewis A-Lewis X (12x), and Lewis A (4x) compared to sialyl-Lewis X.[2] | Antibody arrays |
| LeX1 | Lewis X | 3.5 ± 0.7 x 10-5 M[3][4] | High specificity for LeX over sLeX, LeA, and sialyl-LeA.[3][4] | Surface Plasmon Resonance |
| sLeX10 | Sialyl-Lewis X | 2.6 ± 0.7 x 10-5 M[3][4] | High specificity for sLeX over LeX, LeA, and sialyl-LeA.[3][4] | Surface Plasmon Resonance |
| KM93 | Sialyl-Lewis X | Not explicitly quantified | Good specificity for sLeX.[5] | ELISA |
Essential Experimental Workflows for Antibody Validation
To ensure the specificity and functionality of your chosen anti-Lewis X antibody in your experimental context, it is crucial to perform in-house validation. Below are diagrams and detailed protocols for three fundamental validation techniques.
Glycan Array Analysis Workflow
A glycan array is a powerful tool for assessing the fine specificity of an anti-glycan antibody. The workflow involves incubating the antibody on a slide printed with a library of glycans and detecting binding.
Caption: Workflow for assessing anti-Lewis X antibody specificity using a glycan array.
Flow Cytometry Staining Workflow
Flow cytometry is used to validate an antibody's ability to recognize its target on the cell surface. This workflow outlines the key steps for staining cells with an anti-Lewis X antibody.
Caption: Step-by-step workflow for cell surface staining with anti-Lewis X antibody for flow cytometry.
Immunohistochemistry Staining Workflow
Immunohistochemistry (IHC) validates the antibody's performance in tissue sections, providing information on the spatial distribution of the Lewis X antigen.
Caption: A typical workflow for immunohistochemical staining of paraffin-embedded tissues with an anti-Lewis X antibody.
Detailed Experimental Protocols
Glycan Array Analysis
Objective: To determine the binding specificity of an anti-Lewis X antibody against a comprehensive library of glycans.
Materials:
-
Glycan array slide
-
Anti-Lewis X antibody
-
Fluorescently labeled secondary antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microarray scanner
Procedure:
-
Blocking: Block the glycan array slide with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-Lewis X antibody to the desired concentration in blocking buffer. Apply the antibody solution to the slide and incubate for 1 hour at room temperature.
-
Washing: Wash the slide three times with wash buffer for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer. Apply to the slide and incubate for 1 hour at room temperature in the dark.
-
Final Washing: Wash the slide three times with wash buffer and once with distilled water.
-
Scanning: Dry the slide by centrifugation and scan using a microarray scanner at the appropriate wavelength.
-
Data Analysis: Quantify the fluorescence intensity for each glycan spot to determine the antibody's binding profile.
Flow Cytometry
Objective: To assess the ability of an anti-Lewis X antibody to detect the native antigen on the cell surface.
Materials:
-
Cells expressing (positive control) and not expressing (negative control) Lewis X
-
Anti-Lewis X antibody
-
Appropriate isotype control antibody
-
Fluorescently labeled secondary antibody (if the primary is unconjugated)
-
FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fc receptor blocking solution
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension. Adjust the cell concentration to 1 x 10^6 cells/mL in FACS buffer.
-
Fc Receptor Blocking: Incubate cells with an Fc receptor blocking solution for 10-15 minutes on ice to prevent non-specific binding.
-
Primary Antibody Staining: Add the anti-Lewis X antibody or isotype control at the predetermined optimal concentration. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with 2 mL of cold FACS buffer by centrifugation at 300 x g for 5 minutes.
-
Secondary Antibody Staining (if applicable): If using an unconjugated primary antibody, resuspend the cell pellet in FACS buffer containing the fluorescently labeled secondary antibody. Incubate for 30 minutes on ice in the dark.
-
Final Washing: Wash the cells twice with cold FACS buffer.
-
Data Acquisition: Resuspend the cells in an appropriate volume of FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software, gating on the live cell population and comparing the fluorescence intensity of cells stained with the anti-Lewis X antibody to the isotype control.
Immunohistochemistry (for Paraffin-Embedded Tissues)
Objective: To validate the anti-Lewis X antibody's performance in detecting the antigen in a tissue context.
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Anti-Lewis X antibody and isotype control
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen system
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval buffer and heating (e.g., in a microwave or pressure cooker). Allow to cool slowly.
-
Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Then, block non-specific binding sites with the blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate the slides with the anti-Lewis X antibody or isotype control overnight at 4°C in a humidified chamber.
-
Washing: Wash the slides three times with PBS.
-
Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Detection: Wash and then incubate with streptavidin-HRP conjugate for 30 minutes.
-
Visualization: Wash and apply the DAB substrate-chromogen solution until the desired stain intensity develops.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and coverslip with mounting medium.
-
Analysis: Examine the slides under a microscope to assess the staining pattern and specificity.
By following these guidelines and protocols, researchers can confidently validate the specificity of their anti-Lewis X antibodies, leading to more reliable and reproducible experimental outcomes.
References
- 1. Novel Antibodies Reactive with Sialyl Lewis X in Both Humans and Mice Define Its Critical Role in Leukocyte Trafficking and Contact Hypersensitivity Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of sialyl Lewis A and Lewis X modified protein cancer biomarkers using high density antibody arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transiently binding antibody fragments against Lewis x and sialyl-Lewis x - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portal.research.lu.se [portal.research.lu.se]
- 5. Glycan Motif Profiling Reveals Plasma Sialyl-Lewis X Elevations in Pancreatic Cancers That Are Negative for Sialyl-Lewis A - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Lewis X Negative Controls in Cell Adhesion Experiments
For researchers, scientists, and drug development professionals, establishing robust negative controls is paramount for validating the specific role of the Lewis X antigen in cell adhesion. This guide provides an objective comparison of various negative control strategies, supported by experimental data, detailed protocols, and visual representations of the underlying biological processes.
The Lewis X (LeX) antigen and its sialylated form, sialyl-Lewis X (sLeX), are crucial carbohydrate structures that mediate cell adhesion in a variety of physiological and pathological processes, including immune responses and cancer metastasis.[1][2] Their interaction with selectins, a family of cell adhesion molecules, initiates the tethering and rolling of leukocytes and cancer cells on the endothelial lining of blood vessels.[2][3][4] To unequivocally demonstrate the involvement of LeX/sLeX in these interactions, it is essential to employ appropriate negative controls in cell adhesion assays.
This guide explores and compares several widely used negative control methodologies, providing a framework for selecting the most suitable approach for your experimental needs.
Comparison of Lewis X Negative Control Strategies
The selection of a negative control depends on the specific experimental question, cell type, and available resources. The following table summarizes and compares the performance of common negative control strategies for LeX-mediated cell adhesion.
| Negative Control Strategy | Principle | Key Advantages | Key Limitations | Typical % Inhibition of Adhesion |
| sLeX-Negative Cell Lines | Utilize cell lines that endogenously lack sLeX expression. | Biologically relevant; avoids off-target effects of inhibitors. | Limited availability for specific cell types; potential for compensatory adhesion mechanisms. | Varies by cell line and adhesion partner (e.g., MDA-MB-231 cells show minimal adhesion to E-selectin).[5] |
| Enzymatic Removal of sLeX | Treatment with sialidase to cleave terminal sialic acid residues, a critical component of the sLeX epitope. | Direct and specific removal of the target epitope; can be applied to various sLeX-positive cells. | Incomplete digestion is possible; potential for unintended effects on other sialylated molecules. | ~60-80% inhibition of HT29 and Lewis lung carcinoma cell adhesion.[6] |
| Glycosylation Inhibitors | Small molecules that interfere with the biosynthesis of glycans, including LeX and sLeX. | Broadly applicable to different cell types; can provide insights into the role of glycosylation in general. | Potential for off-target effects and cellular toxicity; may not be completely specific to LeX/sLeX synthesis. | Tunicamycin (B1663573) (N-glycosylation inhibitor) can reduce cell-cell adhesive strength by over 60%.[7] 5T-Fuc (fucosyltransferase inhibitor) significantly reduces adhesion of HepG2 and HL-60 cells to E-selectin.[8][9] |
| Antibody Blocking | Use of monoclonal antibodies that specifically bind to sLeX or its selectin receptors (E-, P-, L-selectin). | Highly specific for the target molecule; can be used in both static and flow-based assays. | Steric hindrance may not completely block the interaction; potential for antibody-induced cell signaling. | Anti-sLeX antibodies can inhibit adhesion of certain cancer cells.[10] |
| Genetic Knockdown/Out | Silencing or knocking out genes encoding fucosyltransferases (e.g., FUT3, FUT4, FUT7, FUT8) required for LeX/sLeX synthesis. | Provides a clean genetic model with long-term suppression of LeX expression. | Technically demanding and time-consuming; potential for compensatory mechanisms to arise. | FUT8 knockdown in SW480 cells significantly enhanced adhesion to EA.hy926 cells, suggesting a complex role of core fucosylation.[11][12] |
| Leukocyte Adhesion Deficiency (LAD) Type II Cells | Primary cells from patients with a rare genetic disorder characterized by the absence of sLeX expression. | A true biological negative control for sLeX-mediated adhesion. | Extremely rare and difficult to obtain; ethical considerations. | Neutrophils from LAD II patients show minimal or no binding to E-selectin and P-selectin.[13][14] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these negative control strategies.
Use of sLeX-Negative Cell Lines
-
Cell Selection: Choose a cell line documented to be negative for sLeX expression, such as the MDA-MB-231 human breast cancer cell line.[5] A corresponding sLeX-positive cell line (e.g., ZR-75-1) should be used as a positive control.[5]
-
Cell Culture: Culture both sLeX-negative and sLeX-positive cell lines under identical standard conditions.
-
Adhesion Assay: Perform the cell adhesion assay (e.g., static or flow-based) by seeding the cells onto a substrate coated with the relevant selectin (e.g., E-selectin).
-
Quantification: Quantify the number of adherent cells for both cell lines. The sLeX-negative cells serve as the baseline for non-sLeX-mediated adhesion.
Enzymatic Removal of sLeX with Sialidase
-
Cell Preparation: Harvest sLeX-positive cells and wash them with an appropriate buffer (e.g., PBS).
-
Enzyme Treatment: Resuspend the cells in a buffer containing sialidase (neuraminidase) at a concentration and for a duration determined by optimization (e.g., as described in studies on sLeX enzymatic degradation).[5] A control group of cells should be incubated in the buffer without the enzyme.
-
Washing: After incubation, wash the cells to remove the enzyme.
-
Adhesion Assay: Immediately use the sialidase-treated and control cells in the cell adhesion assay.
-
Data Analysis: Compare the adhesion of sialidase-treated cells to that of the untreated control cells.
Inhibition of Glycosylation with Tunicamycin
-
Cell Culture and Treatment: Culture the target cells to the desired confluency. Add tunicamycin to the culture medium at a pre-determined optimal concentration (e.g., 100 ng/ml for normal human epidermal keratinocytes).[7] Incubate for a sufficient period to inhibit N-glycosylation (e.g., 8 hours pretreatment followed by 16 hours in a high calcium medium with tunicamycin).[7] A vehicle-treated control group should be maintained in parallel.
-
Adhesion Assay: Perform the cell adhesion assay with both tunicamycin-treated and control cells.
-
Quantification: Measure and compare the adhesion levels between the treated and control groups.
Fucosyltransferase Inhibition with 5-Thio-L-fucose (5T-Fuc)
-
Cell Treatment: Incubate the target cells (e.g., HepG2 or HL-60) with peracetylated 5T-Fuc at an effective concentration (e.g., in the low micromolar range) for a sufficient duration to allow for metabolic conversion and inhibition of fucosyltransferases.[8][9]
-
Adhesion Assay: Conduct the cell adhesion assay on selectin-coated surfaces.
-
Negative Control Comparison: As a further negative control, sLeX moieties on untreated cells can be degraded by neuraminidase digestion.[8]
-
Data Analysis: Compare the adhesion of 5T-Fuc-treated cells to untreated cells and neuraminidase-treated cells.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for a comprehensive understanding.
Caption: Biosynthesis of Lewis X and points of intervention for negative controls.
The above diagram illustrates the synthesis pathway of sialyl-Lewis X and highlights where different negative control strategies exert their inhibitory effects.
Caption: General workflow for a cell adhesion experiment with negative controls.
This workflow outlines the key steps in performing a cell adhesion experiment, incorporating both positive and negative controls for robust data interpretation.
Caption: Simplified selectin-mediated signaling leading to firm cell adhesion.
Upon binding of sLeX to selectins, a signaling cascade is initiated, often involving P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), which leads to the activation of integrins and subsequent firm cell adhesion.[4] Understanding this pathway is crucial for interpreting the results of cell adhesion experiments.
Conclusion
The choice of a negative control for Lewis X-mediated cell adhesion experiments is a critical determinant of the study's validity. This guide provides a comparative overview of various approaches, from utilizing naturally deficient cell lines to employing specific inhibitors and genetic tools. By carefully considering the advantages and limitations of each method, researchers can select the most appropriate negative control to generate reliable and reproducible data, ultimately advancing our understanding of the role of Lewis X in health and disease.
References
- 1. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]
- 2. Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectin-Mediated Signaling—Shedding Light on the Regulation of Integrin Activity in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectin ligand sialyl-Lewis x antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of sialyl Lewis X-glycoliposomes on the inhibition of E-selectin-mediated tumour cell adhesion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of N-glycosylation by tunicamycin attenuates cell–cell adhesion via impaired desmosome formation in normal human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Inhibition of Sialyl-Lewis X Biosynthesis by 5-Thiofucose Remodels the Cell Surface and Impairs Selectin-Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic inhibition of sialyl-Lewis X biosynthesis by 5-thiofucose remodels the cell surface and impairs selectin-mediated cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Systematic analysis of the human tumor cell binding to human vs. murine E- and P-selectin under static vs. dynamic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of α(1,6)fucosyltransferase: Effects on Cell Proliferation, Migration, and Adhesion in an SW480/SW620 Syngeneic Colorectal Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of α(1,6)fucosyltransferase: Effects on Cell Proliferation, Migration, and Adhesion in an SW480/SW620 Syngeneic Colorectal Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neutrophil adhesion in leukocyte adhesion deficiency syndrome type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neutrophil adhesion in leukocyte adhesion deficiency syndrome type 2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Lewis X: Chemical vs. Enzymatic Approaches
For researchers, scientists, and drug development professionals, the synthesis of the biologically significant trisaccharide, Lewis X (Lex), presents a choice between traditional chemical methods and modern enzymatic approaches. This guide provides an objective comparison of these two strategies, supported by experimental data, to aid in the selection of the most suitable method for a given research or development goal.
Lewis X, a carbohydrate antigen found on the surface of cells, plays a crucial role in various biological processes, including cell-cell recognition, immune responses, and cancer metastasis.[1] Its importance in these pathways has made it a key target for research and therapeutic development. The efficient synthesis of Lex is therefore of significant interest.
This guide will delve into the intricacies of both chemical and enzymatic synthesis of Lewis X, comparing them on key performance indicators such as yield, purity, cost, scalability, and environmental impact. Detailed experimental protocols for both methods are provided, along with a visual representation of the synthetic workflows and the biological context of Lewis X in cell adhesion.
Performance Comparison: Chemical vs. Enzymatic Synthesis
The choice between chemical and enzymatic synthesis of Lewis X hinges on a trade-off between the versatility of chemical methods and the efficiency and specificity of enzymatic reactions. The following table summarizes the key quantitative differences between the two approaches.
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Typical Yield | 38% (for a 7-step synthesis) | 60-99% (for a one-pot reaction)[2] |
| Purity | Often requires extensive purification to remove byproducts from protection/deprotection steps. | High purity (>95%) is common after simple purification steps.[2] |
| Reaction Time | Multi-day synthesis due to multiple steps. | 4-24 hours for the main reaction.[2] |
| Cost | Can be high due to the cost of reagents, solvents, and the labor-intensive nature of the process. | Can be high due to the cost of glycosyltransferases and sugar nucleotide donors (e.g., GDP-Fucose). However, one-pot systems with in-situ cofactor regeneration can reduce costs.[2] |
| Scalability | Scalable, but can be challenging due to the accumulation of byproducts and the need for large-scale purification. | Readily scalable, with gram-scale synthesis being reported.[2] |
| Environmental Impact | Generates significant chemical waste from solvents and protecting group manipulations. | Generally more environmentally friendly, using aqueous buffers and biodegradable enzymes. |
| Stereo- and Regiospecificity | Can be challenging to control, often leading to mixtures of isomers. | Highly specific, leading to a single desired product.[3] |
| Complexity | High, requiring expertise in carbohydrate chemistry and multi-step protection/deprotection strategies.[3] | Relatively low, with simpler one-pot procedures becoming more common.[2] |
Experimental Protocols
Chemical Synthesis of Lewis X Trisaccharide (A Representative Solid-Phase Approach)
Chemical synthesis of Lewis X is a multi-step process that relies on the sequential addition of monosaccharide building blocks with appropriate protecting groups to control reactivity and stereochemistry. A solid-phase approach can simplify purification by allowing for the easy removal of excess reagents and byproducts by filtration.
Materials:
-
Resin with a suitable linker
-
Protected monosaccharide building blocks (e.g., N-acetylglucosamine, galactose, fucose) with appropriate activating groups (e.g., thioglycosides, trichloroacetimidates)
-
Coupling reagents and activators (e.g., N-iodosuccinimide (NIS), trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf))
-
Deprotection reagents (e.g., trifluoroacetic acid (TFA), sodium methoxide)
-
Solvents for washing and reaction
Procedure:
-
Immobilization: The first monosaccharide (e.g., a protected N-acetylglucosamine derivative) is attached to the solid support.
-
Deprotection: A specific protecting group on the immobilized monosaccharide is removed to expose a hydroxyl group for the next glycosylation.
-
Glycosylation (Galactosylation): The second protected monosaccharide (galactose derivative) is activated and coupled to the deprotected hydroxyl group on the resin-bound sugar. The resin is then washed thoroughly to remove unreacted reagents.
-
Deprotection: A different protecting group on the newly added galactose residue is selectively removed.
-
Glycosylation (Fucosylation): The final protected monosaccharide (fucose derivative) is activated and coupled to the deprotected hydroxyl group on the galactose residue. The resin is again washed extensively.
-
Cleavage and Global Deprotection: The completed trisaccharide is cleaved from the solid support, and all remaining protecting groups are removed to yield the final Lewis X trisaccharide.
-
Purification: The crude product is purified by chromatographic techniques such as HPLC to obtain the pure Lewis X.
Enzymatic Synthesis of Lewis X Trisaccharide (A One-Pot Approach)
Enzymatic synthesis offers a more streamlined approach by utilizing the high specificity of glycosyltransferases to form the correct glycosidic linkages without the need for protecting groups. A one-pot reaction, where all enzymes and substrates are combined in a single vessel, is a particularly efficient strategy.
Materials:
-
Acceptor substrate (e.g., N-acetyllactosamine)
-
L-Fucose
-
ATP and GTP (for in-situ generation of GDP-Fucose)
-
Enzymes:
-
L-fucokinase/GDP-fucose pyrophosphorylase (FKP) (bifunctional enzyme)
-
α-1,3-fucosyltransferase
-
Inorganic pyrophosphatase (to drive the reaction forward)
-
-
Buffer solution (e.g., Tris-HCl)
-
Cofactors (e.g., MgCl2)
Procedure:
-
Reaction Setup: In a single reaction vessel, combine the acceptor substrate, L-fucose, ATP, GTP, and cofactors in the appropriate buffer.
-
Enzyme Addition: Add the L-fucokinase/GDP-fucose pyrophosphorylase, α-1,3-fucosyltransferase, and inorganic pyrophosphatase to the reaction mixture.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for 4-24 hours with gentle agitation.[2]
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or mass spectrometry.
-
Purification: Once the reaction is complete, the desired Lewis X trisaccharide is purified from the reaction mixture using size-exclusion chromatography or other suitable chromatographic methods. Purity of over 95% is commonly achieved.[2]
Visualizing the Synthesis and Biological Role of Lewis X
To better understand the processes described, the following diagrams, generated using the DOT language, illustrate the workflows for both synthesis methods and the involvement of Lewis X in a key biological pathway.
Conclusion
Both chemical and enzymatic methods offer viable routes to synthesize Lewis X, each with its own set of advantages and disadvantages. Chemical synthesis provides flexibility in creating analogues but is often hampered by low yields, complex procedures, and significant waste generation.[4][5] In contrast, enzymatic synthesis, particularly one-pot strategies, offers a highly efficient, stereospecific, and more environmentally friendly alternative.[2] While the initial cost of enzymes can be a factor, the high yields, purity, and simplified workflow make it an increasingly attractive option for the large-scale production of this important oligosaccharide. The choice of method will ultimately depend on the specific requirements of the project, including the desired scale, purity, and the availability of resources and expertise. For researchers in drug development, the scalability and high purity offered by enzymatic synthesis may be particularly advantageous for producing the quantities of material needed for preclinical and clinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. One-pot multienzyme synthesis of Lewis x and sialyl Lewis x antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical and Enzymatic Synthesis of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cmapspublic3.ihmc.us [cmapspublic3.ihmc.us]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of Lewis Family Antigens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of antibodies targeting the Lewis family of histo-blood group antigens. The information herein, supported by experimental data from published studies, is intended to aid in the selection of appropriate reagents and in the interpretation of experimental results in cancer research, immunology, and drug development.
Data Presentation: Antibody Cross-Reactivity Profiles
The following tables summarize the cross-reactivity of various monoclonal antibodies against Lewis family antigens. The data is compiled from glycan microarray analyses, ELISA, and other immunoassays. It is important to note that cross-reactivity can be influenced by the specific assay conditions and the presentation of the antigen (e.g., as a free oligosaccharide, neoglycoprotein, or on a cell surface).
Table 1: Cross-Reactivity of Anti-Lewis Y (Ley) Monoclonal Antibodies
| Antibody Clone | Primary Target | Cross-Reactive Antigens | Method | Reference |
| Various (generated against Ley-expressing cells) | Lewis Y (Ley) | Lewis X (Lex), H-type 2 structures | Serological Analysis | [1] |
| BR96 | Lewis Y (Ley) | - | Not specified | [2] |
| 2-25 LE | Lewis B (Leb) | - | Not specified | [2] |
| 692/29 | Lewis Y (Ley) / Lewis B (Leb) | - | Not specified | [2] |
Table 2: Cross-Reactivity of Anti-Lewis A (Lea) and Anti-Lewis B (Leb) Reagents
| Reagent Type | Primary Target | Predominant Cross-Reactivity | Frequency of Cross-Reactivity | Method | Reference |
| Anti-Lea | Lewis A (Lea) | Other Type 1 Lewis Epitopes (Leb, Lewis disaccharide) | 16 out of 18 reagents | Immunoassay with synthetic oligosaccharides | [3] |
| Anti-Lea | Lewis A (Lea) | Lewis X (Lex) (Type 2 isomer) | 2 out of 18 reagents | Immunoassay with synthetic oligosaccharides | [3] |
| Anti-Leb | Lewis B (Leb) | Lewis Y (Ley) (Type 2 isomer) | 7 out of 14 reagents | Immunoassay with synthetic oligosaccharides | [3] |
| Anti-Leb | Lewis B (Leb) | Lewis A (Lea) and H-related structures | Variable | Immunoassay with synthetic oligosaccharides | [4] |
Table 3: Cross-Reactivity of an Anti-Sialyl Lewis X (sLex) Monoclonal Antibody
| Antibody Clone | Primary Target | Cross-Reactive Antigen | Relative Reactivity | Method | Reference |
| 258-12767 | Sialyl Lewis X (sLex) | Lewis A-Lewis X (Lea-Lex) | 12x higher than sLex | Carbohydrate Microarray | [5] |
| 258-12767 | Sialyl Lewis X (sLex) | Dimeric Lewis X (di-Lex) | 29x higher than sLex | Carbohydrate Microarray | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antibody cross-reactivity. Below are representative protocols for key experimental techniques used in the characterization of anti-Lewis antibodies.
Glycan Microarray Analysis
This high-throughput method allows for the simultaneous screening of antibody binding to a large number of different carbohydrate structures.
a. Array Preparation:
-
A library of synthetic or purified Lewis family antigens and related glycans are covalently immobilized on a chemically modified glass slide. Each glycan is printed in multiple replicates to ensure data reliability.
b. Antibody Binding Assay:
-
The glycan microarray slide is blocked with a suitable blocking buffer (e.g., 3% BSA in PBS with 0.05% Tween-20) for 1 hour at room temperature to prevent non-specific binding.
-
The slide is washed with PBST (PBS with 0.05% Tween-20) and dried.
-
The primary anti-Lewis antibody, diluted in binding buffer, is incubated on the array for 1 hour at room temperature.
-
The slide is washed thoroughly with PBST to remove unbound primary antibody.
-
A fluorescently labeled secondary antibody (e.g., Cy3-conjugated anti-mouse IgG) is added and incubated for 1 hour in the dark.
-
The slide is washed again with PBST and then with deionized water, and dried by centrifugation.
c. Data Acquisition and Analysis:
-
The slide is scanned using a microarray scanner at the appropriate wavelength for the fluorophore used.
-
The fluorescence intensity of each spot is quantified using specialized software.
-
The mean fluorescence intensity for each glycan is calculated and compared to negative controls to determine binding specificity and relative affinity.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free quantitative data on the kinetics of antibody-antigen interactions.
a. Sensor Chip Preparation:
-
A sensor chip (e.g., CM5) is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
The Lewis antigen (as a neoglycoprotein or biotinylated oligosaccharide captured on a streptavidin-coated chip) is injected over the activated surface to achieve a target immobilization level.
-
The remaining active sites are deactivated with ethanolamine.
b. Kinetic Analysis:
-
A series of dilutions of the anti-Lewis antibody in running buffer (e.g., HBS-EP) are prepared.
-
Each antibody concentration is injected over the antigen-coated sensor surface for a defined association phase, followed by a dissociation phase with running buffer.
-
The sensor surface is regenerated between cycles with a low pH buffer (e.g., glycine-HCl, pH 2.0) to remove bound antibody.
c. Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
These kinetic parameters are compared across different Lewis antigens to quantify cross-reactivity.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for detecting and quantifying antibody-antigen interactions.
a. Plate Coating:
-
The wells of a 96-well microtiter plate are coated with a solution of the Lewis antigen (e.g., as a neoglycoprotein or glycolipid) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.
-
The coating solution is removed, and the wells are washed with PBST.
b. Immunoassay:
-
The wells are blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBST) for 1-2 hours at room temperature.
-
The blocking buffer is discarded, and serial dilutions of the primary anti-Lewis antibody are added to the wells and incubated for 1-2 hours.
-
The wells are washed with PBST.
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is added and incubated for 1 hour.
-
The wells are washed again, and a substrate solution (e.g., TMB) is added.
-
The reaction is stopped with a stop solution (e.g., 2N H2SO4), and the absorbance is read at 450 nm using a microplate reader.
c. Data Analysis:
-
The absorbance values are plotted against the antibody concentration to generate a binding curve. The EC50 value (the concentration of antibody that gives half-maximal binding) can be calculated to compare the relative affinity for different Lewis antigens.
Signaling Pathways and Experimental Workflows
The expression of Lewis antigens, particularly in a cancerous context, can have significant downstream effects on cellular signaling, promoting proliferation, survival, and metastasis.[6]
Lewis Antigen Biosynthesis Pathway
The biosynthesis of Lewis antigens is dependent on the activity of fucosyltransferases (FUTs) that add fucose residues to precursor oligosaccharide chains. The interplay between FUT2 (Secretor enzyme) and FUT3 (Lewis enzyme) on Type 1 precursor chains determines the expression of Lea and Leb. Similarly, FUTs act on Type 2 precursor chains to synthesize Lex and Ley.
Caption: Biosynthesis pathway of Lewis family antigens.
Lewis Y (Ley) Antigen-Mediated PI3K/Akt Signaling
Overexpression of Ley in some cancer cells, such as ovarian carcinoma, has been shown to promote cell proliferation through the activation of the PI3K/Akt signaling pathway.[7]
Caption: Ley-mediated activation of the PI3K/Akt pathway.
Experimental Workflow for Cross-Reactivity Assessment
A typical workflow for assessing the cross-reactivity of a novel monoclonal antibody against the Lewis antigen family.
Caption: Workflow for antibody cross-reactivity assessment.
References
- 1. Specificity analysis of blood group Lewis-y (Le(y)) antibodies generatedagainst synthetic and natural Le(y) determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heterogeneity of Lewis antibodies. A comparison of the reaction of human and animal reagents with synthetic oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serological and chemical specificities of twelve monoclonal anti-Lea and anti-Leb antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of sialyl Lewis A and Lewis X modified protein cancer biomarkers using high density antibody arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fucosylated Antigens in Cancer: An Alliance toward Tumor Progression, Metastasis, and Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are Lewis-Y antigen modulators and how do they work? [synapse.patsnap.com]
A Researcher's Guide to Validating Fucosyltransferase Specificity for Lewis X Synthesis
For researchers, scientists, and drug development professionals, understanding and validating the specificity of fucosyltransferases (FUTs) is critical for accurately modeling disease pathways and developing targeted therapeutics. This guide provides a comparative overview of key fucosyltransferases involved in Lewis X (LeX) synthesis, detailed experimental protocols for validating their specificity, and supporting data to inform experimental design.
The synthesis of the Lewis X antigen (Galβ1-4[Fucα1-3]GlcNAc-R), a crucial carbohydrate motif involved in cell adhesion, signaling, and cancer progression, is orchestrated by a family of α1,3-fucosyltransferases.[1] These enzymes exhibit distinct but sometimes overlapping specificities for their acceptor substrates, making precise validation essential. This guide will focus on the methodologies to dissect these specificities, enabling researchers to select the appropriate enzyme for their models and therapeutic targets.
Comparative Analysis of Fucosyltransferases in Lewis X Synthesis
The human genome encodes several fucosyltransferases with the potential to synthesize the LeX structure. Their efficiency and substrate preference, however, vary significantly. FUTs such as FUT3, FUT4, FUT5, FUT6, and FUT9 can all synthesize the LeX structure, while FUT7 cannot.[2] Notably, FUT9 shows a strong preference for synthesizing the terminal LeX structure, whereas FUT3, FUT4, a FUT5, and FUT6 can fucosylate internal N-acetyllactosamine units.[2]
The biosynthesis of sialyl Lewis X (sLeX), a related and equally important structure, adds another layer of complexity. The sLeX structure can only be formed by the fucosylation of a pre-existing sialylated N-acetyllactosamine.[1] Several FUTs, including FUT3, FUT5, FUT6, and FUT7, are capable of synthesizing sLeX.[3][4]
A study comparing the relative activities of Fut4 and Fut9 in the murine brain for LeX synthesis found that Fut9 exhibited significantly higher activity—more than 10-fold for oligosaccharide acceptors and over 100-fold for glycolipid acceptors compared to Fut4.[5] This highlights the importance of empirical validation of FUT activity for a given biological context.
Quantitative Comparison of Fucosyltransferase Activity
| Fucosyltransferase | Known Substrate(s) for LeX/sLeX Synthesis | Relative Activity/Specificity | Reference |
| FUT3 (Lewis enzyme) | Type 1 & Type 2 LacNAc, Sialylated Type 2 LacNAc | Can synthesize both LeX and sLeX. Also exhibits α1,4-fucosyltransferase activity. | [2][6] |
| FUT4 | Type 2 LacNAc | Synthesizes LeX, particularly internal structures. | [2] |
| FUT5 | Type 1 & Type 2 LacNAc, Sialylated Type 2 LacNAc | Can synthesize both LeX and sLeX. | [2][6] |
| FUT6 | Type 2 LacNAc, Sialylated Type 2 LacNAc | Can synthesize both LeX and sLeX. | [2][6] |
| FUT7 | Sialylated Type 2 LacNAc | Primarily synthesizes sLeX; does not synthesize LeX. | [2] |
| FUT9 | Type 2 LacNAc | Preferentially synthesizes terminal LeX structures. | [2] |
Visualizing the Lewis X Synthesis Pathway
The enzymatic construction of the Lewis X antigen is a multi-step process involving glycosyltransferases that add specific monosaccharides in a defined sequence. The final step, the addition of fucose, is catalyzed by an α1,3-fucosyltransferase.
References
- 1. Distinct human α(1,3)-fucosyltransferases drive Lewis-X/sialyl Lewis-X assembly in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. explorationpub.com [explorationpub.com]
- 4. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]
- 5. Alpha1,3-fucosyltransferase IX (Fut9) determines Lewis X expression in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis for Lewis antigen synthesis by the α1,3-fucosyltransferase FUT9 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro and In Vivo Functional Studies of Lewis X
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro and in vivo methodologies for studying the functional roles of the Lewis X (LeX) antigen and its sialylated form, sialyl Lewis X (sLeX). LeX and sLeX are carbohydrate structures expressed on the surface of various cells, playing crucial roles in physiological and pathological processes, including immune responses, inflammation, and cancer metastasis.[1][2][3] Understanding the functional implications of LeX/sLeX expression is paramount for the development of novel therapeutic strategies. This guide presents experimental data, detailed protocols for key assays, and visual representations of relevant biological pathways and workflows to aid researchers in selecting the most appropriate experimental models for their specific research questions.
Data Presentation: Correlating In Vitro Metrics with In Vivo Outcomes
The following tables summarize quantitative data from studies investigating the relationship between in vitro measurements of sLeX expression and function with in vivo metastatic potential. These data highlight the predictive power of in vitro assays for in vivo outcomes.
Table 1: Correlation of sLeX Expression with Metastatic Potential of Colorectal Cancer Cell Lines
| Cell Line | Metastatic Potential | α1,3-Fucosyltransferase (Fuc-T) mRNA Expression Level (in situ hybridization) | sLeX Antigen Expression Level (Flow Cytometry) |
| LoVo | High | 21.2 ± 7.7 | 32.8 ± 10.9 |
| HT29 | Low | 10.8 ± 5.2 | 21.9 ± 8.8 |
Data adapted from a study on human colorectal cancer cell lines, demonstrating that higher expression of the sLeX antigen and its synthesizing enzyme correlates with higher metastatic potential.[4]
Table 2: Relationship between sLeX Expression and Lung Colonization of B16 Melanoma Cells
| Cell Line Variant | sLeX Expression | Mean Number of Lung Nodules (in vivo) |
| B16-F1 | Low | < 10 |
| B16-F10 | High | > 100 |
This table represents typical findings from studies using B16 melanoma variants, where higher sLeX expression leads to a significantly greater number of lung metastases following intravenous injection in mice.[5][6]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings related to Lewis X function.
In Vitro Protocol: Parallel Plate Flow Chamber Adhesion Assay
This assay is used to study the adhesion of cells expressing LeX/sLeX to a substrate, such as a monolayer of endothelial cells, under defined shear stress conditions that mimic blood flow.[2][7][8]
Materials:
-
Parallel plate flow chamber apparatus
-
Syringe pump
-
Inverted microscope with a camera
-
Culture dishes (35 mm)
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cancer cell line of interest (e.g., B16 melanoma, LoVo colorectal cancer cells)
-
Cell culture medium (e.g., DMEM, RPMI 1640)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Recombinant human TNF-α (for HUVEC activation)
Procedure:
-
HUVEC Monolayer Preparation:
-
Coat 35 mm culture dishes with an extracellular matrix protein like fibronectin.
-
Seed HUVECs onto the coated dishes and culture until a confluent monolayer is formed.
-
To upregulate E-selectin expression, treat the HUVEC monolayer with TNF-α (e.g., 20 ng/mL) for 4-6 hours prior to the assay.[8]
-
-
Cancer Cell Preparation:
-
Culture the cancer cells of interest to the desired confluency.
-
Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Flow Chamber Assembly and Experiment:
-
Assemble the parallel plate flow chamber according to the manufacturer's instructions, ensuring no air bubbles are trapped in the system.
-
Mount the culture dish with the HUVEC monolayer onto the chamber.
-
Perfuse the chamber with the cancer cell suspension using a syringe pump at a defined flow rate to generate a specific shear stress (e.g., 1-4 dynes/cm²).
-
Record the interactions between the cancer cells and the HUVEC monolayer using an inverted microscope for a set period (e.g., 10 minutes).
-
-
Data Analysis:
-
Quantify the number of adherent cells per unit area from the recorded videos.
-
Analyze cell rolling velocity and adhesion stability as required.
-
In Vivo Protocol: Mouse Model of Experimental Cancer Metastasis
This model is used to assess the metastatic potential of cancer cells expressing LeX/sLeX in vivo.[1][9][10]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice), 6-8 weeks old
-
Cancer cell line of interest
-
Sterile PBS
-
1 mL syringes with 27-30 gauge needles
-
Animal restrainer
-
Warming lamp
Procedure:
-
Cell Preparation:
-
Harvest and wash the cancer cells as described in the in vitro protocol.
-
Resuspend the cells in sterile PBS at a concentration of 2 x 10^6 cells/mL. Keep the cell suspension on ice.
-
-
Tail Vein Injection:
-
Warm the mouse's tail using a warming lamp to dilate the lateral tail veins.
-
Place the mouse in an appropriate restrainer.
-
Disinfect the tail with an alcohol wipe.
-
Inject 100 µL of the cell suspension (2 x 10^5 cells) into one of the lateral tail veins.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice for signs of distress according to institutional guidelines.
-
After a predetermined period (e.g., 2-4 weeks), euthanize the mice.
-
Excise the lungs and other organs of interest.
-
Fix the organs in formalin.
-
Count the number of visible metastatic nodules on the organ surface.
-
For more detailed analysis, tissues can be sectioned and stained for histological examination.
-
Protocol: Flow Cytometry for Cell Surface sLeX Expression
This protocol allows for the quantification of sLeX expression on the surface of cells.[11][12][13]
Materials:
-
Flow cytometer
-
FACS tubes
-
Cell staining buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Fluorochrome-conjugated anti-sLeX antibody (e.g., clone CSLEX1)
-
Isotype control antibody
-
Cell suspension
Procedure:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension.
-
Wash the cells with cold cell staining buffer and resuspend to a concentration of 1 x 10^7 cells/mL.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into FACS tubes.
-
Add the fluorochrome-conjugated anti-sLeX antibody at the manufacturer's recommended concentration.
-
In a separate tube, add the corresponding isotype control antibody.
-
Incubate on ice for 30 minutes in the dark.
-
-
Washing:
-
Wash the cells twice with 2 mL of cold cell staining buffer by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Acquisition and Analysis:
-
Resuspend the cells in 500 µL of cell staining buffer.
-
Analyze the samples on a flow cytometer.
-
Determine the percentage of sLeX-positive cells and the mean fluorescence intensity.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to Lewis X function and experimental design.
Caption: Biosynthesis of Lewis X and sialyl-Lewis X.[14][15][16]
Caption: Workflow for an in vitro parallel plate flow chamber adhesion assay.
Caption: Workflow for an in vivo experimental metastasis model.
Caption: sLeX-E-selectin mediated cell adhesion.
References
- 1. Tail Vein Injection: A Method to Administer Cancer Cells for Metastatic Studies in a Mouse Model [jove.com]
- 2. Parallel-plate Flow Chamber and Continuous Flow Circuit to Evaluate Endothelial Progenitor Cells under Laminar Flow Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [The expression of sialyl Lewis-X antigen in LoVo, HT29 cell lines of colorectal cancer and its correlation with metastatic potential] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differences in cell density associated with differences in lung-colonizing ability of B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinct lung-colonizing and lung-metastasizing cell populations in B16 mouse melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Parallel-plate flow chamber analysis of physiologic E-selectin-mediated leukocyte rolling on microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Neutrophil Flow Chamber Adhesion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Metastasis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ptglab.com [ptglab.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - UK [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. One-pot multienzyme synthesis of Lewis x and sialyl Lewis x antigens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Lewis X Expression in Healthy and Diseased Tissues
For Researchers, Scientists, and Drug Development Professionals
The carbohydrate antigen Lewis X (LeX), also known as CD15 or SSEA-1, is a crucial molecule involved in various physiological and pathological processes. Its expression is tightly regulated and alterations in its presentation on the cell surface are associated with several diseases, most notably cancer and inflammatory conditions. This guide provides an objective comparison of Lewis X expression in healthy versus diseased tissues, supported by experimental data, detailed methodologies, and visual representations of the key pathways involved.
Quantitative Comparison of Lewis X Expression
The expression of Lewis X is significantly altered in diseased states compared to healthy tissues. Below is a summary of quantitative data from immunohistochemical (IHC) and flow cytometric analyses.
Table 1: Immunohistochemical Analysis of Lewis X Expression in Colorectal Cancer
| Tissue Type | Number of Cases | Lewis X Expression Characteristics | Reference |
| Normal Colonic Mucosa | 23 | Predominantly expresses sialyl 6-sulfo Lewis X; conventional Lewis X expression is significantly lower. | [1] |
| Not specified | Monoclonal antibodies against short-chain, monofucosylated Lewis X do not effectively distinguish between normal and malignant tissue. | [2] | |
| 35 | Shows an apical staining pattern, primarily at the plasma membrane. | [3] | |
| Colorectal Carcinoma | 23 | Preferential expression of conventional sialyl Lewis X over sialyl 6-sulfo Lewis X (P = 0.007). | [1] |
| 132 | Positive sLeX expression correlates with depth of tumor invasion (P = 0.0026), lymph node metastasis (P = 0.0002), and lymphatic invasion (P = 0.003). | [4] | |
| Not specified | Accumulates sialylated forms of difucosylated Lewis X, which are not found in normal colonic mucosa. | [2] | |
| Not specified | Over 100 O-linked glycans carrying the terminal (sialyl-)Lewis X/A antigen are detected in cancerous regions and are absent in normal mucosa. | [5] |
Table 2: Flow Cytometric Analysis of Sialyl-Lewis X Expression on Leukocytes in Healthy vs. Inflammatory Conditions
| Cell Type | Condition | Percentage of sLeX-Positive Cells | Key Findings | Reference |
| Polymorphonuclear Leukocytes (PMNs) | Healthy Peripheral Blood | Nearly all | Abundant cell surface expression. | [6][7] |
| Monocytes | Healthy Peripheral Blood | Nearly all | Abundant cell surface expression. | [6][7] |
| Healthy Peripheral Blood | ~8% (high-expressing subpopulation) | A subpopulation with higher scatter parameters shows stronger sLeX expression. | [8] | |
| Natural Killer (NK) Cells | Healthy Peripheral Blood | Up to 40% | Low levels of expression. | [6][7] |
| T Cells | Healthy Peripheral Blood | Approximately 10% | [6][7] | |
| Monocytes | After Lipopolysaccharide (LPS) Stimulation | Increased percentage of high-expressing subpopulation | LPS stimulation induces an increase in the size of the highly reactive, sLeX-high monocyte subpopulation. | [8] |
Signaling Pathways and Experimental Workflows
The functional consequences of altered Lewis X expression are often mediated through specific signaling pathways. The following diagrams illustrate a key signaling pathway and a typical experimental workflow for analyzing Lewis X expression.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Lewis x is highly expressed in normal tissues: a comparative immunohistochemical study and literature revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased expression of sialyl Lewisx antigen correlates with poor survival in patients with colorectal carcinoma: clinicopathological and immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thno.org [thno.org]
- 6. Expression of sialyl-Lewis X, an E-selectin ligand, in inflammation, immune processes, and lymphoid tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of sialyl-Lewis X, an E-selectin ligand, in inflammation, immune processes, and lymphoid tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterogeneity in Lewis-X and sialyl-Lewis-X antigen expression on monocytes in whole blood: relation to stimulus-induced oxidative burst - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Structural and Functional Analogs of the Lewis X Tetrasaccharide
For Researchers, Scientists, and Drug Development Professionals
The Lewis X (LeX) tetrasaccharide, a crucial carbohydrate antigen involved in various biological processes including immune responses and cancer metastasis, has become a significant target for therapeutic intervention. Its role in mediating cell adhesion through interactions with selectin proteins has spurred the development of a diverse array of structural and functional analogs. This guide provides an objective comparison of these analogs, supported by experimental data, to aid researchers in the selection and development of novel therapeutics.
Performance Comparison of Lewis X and its Analogs
The binding affinities of Lewis X and its analogs to the three main types of selectins—E-selectin, P-selectin, and L-selectin—are critical determinants of their potential therapeutic efficacy. The following table summarizes the inhibitory concentrations (IC50) and dissociation constants (KD) of various analogs, providing a quantitative basis for comparison.
| Compound | Target Selectin | IC50 (µM) | KD (µM) | Reference |
| Sialyl Lewis X (sLeX) | E-selectin | 750 ± 20 | 878 | [1] |
| P-selectin | - | - | ||
| L-selectin | - | - | ||
| Sialyl Lewis a (sLea) | E-selectin | 220 ± 20 | - | |
| Amino-substituted sLea | E-selectin | 21 ± 3 | - | |
| TBC1269 (sLeX analog) | P-selectin | - | ~111.4 | [2][3] |
| Galβ1,4(Fucα1,3)GlcNAcβ1,6(GalNAcβ1,3)GalNAcα-OMe | L-selectin | 30-100 fold lower than sLeX | - | [2][3] |
| P-selectin | 30-100 fold lower than sLeX | - | [2][3] | |
| Peptide (IELLQAR) | E-selectin | 10 (octameric) | - | [4] |
| Peptide (CIELFQAR) | E-selectin | - | 16.4 ± 0.7 | [5] |
| Peptide (CIEELQAR) | E-selectin | - | 35.0 ± 1.4 | [5] |
| GMI-1687 | E-selectin | - | 0.0023 | [6] |
Overview of Lewis X Analogs: Structure and Function
The development of Lewis X analogs has explored a range of structural modifications to enhance binding affinity, stability, and drug-like properties. The table below categorizes these analogs and highlights their key features.
| Analog Class | Structural Features | Functional Effects |
| Modified Oligosaccharides | Alterations to the core tetrasaccharide structure, such as substitution of the N-acetyl group on GlcNAc with an azido (B1232118) or amino group, or modifications to the fucose moiety. | Can significantly increase binding affinity to selectins. For example, amino-substituted sLea is 36-fold more active than sLeX in blocking E-selectin. |
| Glycomimetics | Non-carbohydrate scaffolds that mimic the spatial arrangement of key functional groups of Lewis X. Examples include compounds with bicyclic galactopyranoside moieties or malonate-substituted galactocerebrosides. | Designed for improved stability, bioavailability, and binding affinity. Can act as potent inhibitors of selectin-ligand interactions. |
| Peptide Mimetics | Short peptides identified through screening that mimic the binding epitope of Lewis X. | Can inhibit the binding of sLeX to selectins and have shown efficacy in reducing tumor cell colonization in preclinical models. |
| Small Molecule Inhibitors | Non-carbohydrate, low molecular weight compounds identified through pharmacophore modeling and screening. | Offer potential advantages in terms of oral bioavailability and ease of synthesis. |
| Metabolic Oligosaccharide Engineering Analogs | Non-natural monosaccharide analogs that are incorporated into cellular glycans, thereby altering the cell surface presentation of selectin ligands. | Can modulate selectin-mediated adhesion by either creating ineffective ligands or reducing the number of natural ligands. |
Key Experimental Protocols
Accurate assessment of the binding and functional activity of Lewis X analogs is crucial for their development. The following are detailed protocols for key in vitro assays.
Competitive ELISA for Selectin Binding
This assay quantifies the ability of a test compound to inhibit the binding of a known ligand to a selectin.
Materials:
-
96-well microtiter plate
-
Recombinant human selectin-IgG chimera (e.g., E-selectin/Fc)
-
Biotinylated sialyl Lewis X or other known ligand
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Test analogs of Lewis X
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of selectin-IgG chimera (1-5 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add 50 µL of the test analog at various concentrations to the wells, followed by 50 µL of biotinylated sLeX (at a concentration predetermined to give a submaximal signal). Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Enzyme Conjugate: Add 100 µL of Streptavidin-HRP diluted in blocking buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of binding interactions in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (NHS, EDC, ethanolamine)
-
Recombinant human selectin
-
Lewis X analogs
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of NHS and EDC.
-
Inject the recombinant selectin (in a suitable buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of the Lewis X analog (analyte) over the immobilized selectin surface at a constant flow rate.
-
Allow for an association phase followed by a dissociation phase where only running buffer flows over the surface.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
The sensorgram (a plot of response units versus time) is analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Cell Adhesion Assay under Flow Conditions
This assay mimics the physiological conditions of leukocyte rolling and adhesion to the endothelium.
Materials:
-
Parallel-plate flow chamber
-
Syringe pump
-
Inverted microscope with a camera
-
Culture plates
-
Human umbilical vein endothelial cells (HUVECs)
-
Leukocytes or cancer cells expressing selectin ligands
-
Cell labeling dye (e.g., Calcein AM)
-
Lewis X analogs
Procedure:
-
Endothelial Monolayer Preparation: Culture HUVECs to confluence on culture plates or coverslips that will form the lower surface of the flow chamber. Activate the HUVECs with a cytokine (e.g., TNF-α or IL-1β) to induce E-selectin expression.
-
Cell Labeling: Label the leukocyte or cancer cell suspension with a fluorescent dye according to the manufacturer's protocol.
-
Inhibitor Treatment: Pre-incubate the labeled cells with various concentrations of the Lewis X analog for a defined period.
-
Flow Chamber Assembly: Assemble the flow chamber with the endothelial monolayer.
-
Perfusion: Perfuse the cell suspension (with or without the analog) through the flow chamber at a defined shear stress using the syringe pump.
-
Image Acquisition: Record videos of cell rolling and adhesion at multiple fields of view.
-
Data Analysis: Quantify the number of rolling and firmly adhered cells per unit area. Calculate the percentage of inhibition of cell adhesion at different analog concentrations to determine the IC50.
Visualizing the Molecular Landscape
To better understand the biological context and the drug discovery process related to Lewis X and its analogs, the following diagrams illustrate key pathways and workflows.
Caption: Selectin-mediated leukocyte adhesion cascade.
Caption: Workflow for glycomimetic drug discovery.
References
- 1. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis of sialyl Lewis x mimetics as selectin inhibitors by enzymatic aldol condensation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Computational Pipeline for Accelerating the Design of Glycomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Glycomimetic drugs targeting E-selectin for inflammatory disease and as a major cause of progression and chemoresistance in cancer - American Chemical Society [acs.digitellinc.com]
A Researcher's Guide to Comparative Glycomic Profiling of Cancer Cell Lines
For researchers, scientists, and drug development professionals, understanding the nuances of cancer cell glycosylation is paramount. This guide provides an objective comparison of glycomic profiles across various cancer cell lines, supported by experimental data and detailed methodologies. Alterations in the glycan coat of cancer cells are not merely passive bystanders but active participants in tumor progression, metastasis, and immune evasion.
This comparative guide synthesizes data from multiple studies to highlight the significant differences in N-linked and O-linked glycan expression between cancerous and non-tumorigenic cell lines, as well as between cancer cells with varying metastatic potential.
Comparative Analysis of N-Glycan and O-Glycan Profiles
The glycomic landscape of a cancer cell is a complex and dynamic entity. Aberrant glycosylation is a hallmark of cancer, with specific changes correlating with malignancy and metastatic propensity. Below, we summarize key quantitative and qualitative differences observed in breast and colorectal cancer cell lines.
Breast Cancer Cell Lines
Studies comparing non-tumorigenic breast epithelial cells (e.g., MCF 10A) with various breast cancer cell lines (e.g., MCF-7, MDA-MB-231) have revealed distinct N-glycan signatures. A notable trend is the alteration in sialylation and fucosylation. For instance, the highly metastatic MDA-MB-231 cell line, particularly its brain-seeking variant MDA-MB-231BR, exhibits a higher level of sialylation compared to less metastatic lines.[1] This is significant as sialic acids can mediate cell invasion and penetration of the blood-brain barrier.[1]
| Glycan Alteration | Non-Tumorigenic (MCF 10A) | Breast Cancer Cell Lines (General) | Highly Metastatic (MDA-MB-231BR) | Reference |
| Biantennary N-glycans (NA2) | High | Significantly Decreased | - | [2][3] |
| Fucosylated Biantennary N-glycans (NA2FB) | High | Significantly Decreased | - | [2][3] |
| High-Mannose N-glycans (M8) | Low | Significantly Increased | - | [2][3] |
| Triantennary N-glycans (NA3FB) | Low | Significantly Increased | - | [2][3] |
| Highly Sialylated N-glycans | Low | Increased | Significantly Higher Abundance | [1] |
Colorectal Cancer (CRC) Cell Lines
A striking diversity in the O-glycome is observed among different colorectal cancer cell lines, which often reflects their cellular differentiation status.[4] Well-differentiated, colon-like cell lines are characterized by a prevalence of I-branched and sialyl Lewis x/a epitope-carrying glycans. In contrast, many undifferentiated cell lines lack these Lewis epitopes and instead show a dominance of truncated, sialylated core glycans.[4]
| Glycan Feature | Well-Differentiated (e.g., LS180) | Undifferentiated CRC Cell Lines | Normal Colon Mucosa | Reference |
| Sialyl Lewis x/a Antigens | High Expression | Absent or Low | Low | [4][5] |
| I-branched Glycans | Prevalent | Low | Low | [4] |
| Truncated α2,6-core Sialylated Glycans | Low | Dominant | Low | [4] |
| Core 3 O-glycans | Very Low | Very Low | Predominantly Expressed | [6][7] |
| Sialyl-Tn (STn) Antigen | Variable (present in some) | Variable | Rare or Absent | [8] |
The Role of Altered Glycosylation in Cancer Signaling
Changes in cell surface glycosylation directly impact key signaling pathways that drive cancer progression. These alterations can affect receptor activation, cell-cell adhesion, and immune system recognition.
Glycosylation and Receptor Tyrosine Kinase (RTK) Signaling
Aberrant fucosylation and N-glycan branching can modulate the signaling of crucial RTKs like the Epidermal Growth Factor Receptor (EGFR) and Transforming Growth Factor-beta (TGF-β) receptor.[2][4] Increased β1,6-N-acetylglucosaminyltransferase V (MGAT5) expression, common in oncogenesis, leads to more branched N-glycans. These branched structures are high-affinity ligands for galectins, which form a lattice on the cell surface that retains growth factor receptors, thereby prolonging their signaling.[4]
Caption: Increased MGAT5 activity in cancer leads to branched N-glycans on receptors, promoting galectin lattice formation and sustained pro-tumorigenic signaling.
Sialylation and Immune Evasion
Cancer cells often exhibit hypersialylation, which plays a critical role in immune evasion.[3] Sialic acids can act as ligands for Siglecs (sialic acid-binding immunoglobulin-like lectins), which are inhibitory receptors found on immune cells like macrophages and NK cells.[3] The binding of sialylated glycans on tumor cells to Siglecs on immune cells transmits an inhibitory "don't eat me" signal, protecting the cancer cells from immune-mediated destruction.[3]
Caption: Hypersialylation on cancer cells enables binding to Siglec receptors on immune cells, triggering inhibitory signals that lead to immune evasion.
Experimental Protocols
The comparative analysis of cancer cell glycomes relies on a series of sophisticated analytical techniques. A general workflow is outlined below, followed by a more detailed description of key methodologies.
General Workflow for Comparative Glycomic Profiling
Caption: A generalized workflow for the comparative glycomic profiling of cancer cell lines, from cell culture to data analysis.
Key Methodologies
-
N-Glycan Release and Labeling:
-
Proteins are denatured and treated with Peptide-N-Glycosidase F (PNGase F) to specifically release N-linked glycans.[9]
-
The released glycans are then typically labeled with a fluorescent tag, such as 2-aminobenzamide (B116534) (2-AB) or 8-aminopyrene-1,3,6-trisulfonic acid (APTS), via reductive amination. This enhances detection sensitivity for subsequent analysis.
-
-
O-Glycan Release:
-
O-linked glycans are released chemically, often through hydrazinolysis or beta-elimination, as there is no universal enzyme for their release.[9]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
This is a powerful technique for separating and identifying glycans.
-
Chromatography: Porous graphitized carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC) columns are commonly used to separate glycan isomers.[4][9]
-
Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are used to ionize the glycans.[9] Tandem mass spectrometry (MS/MS) provides fragmentation data that allows for detailed structural elucidation.[1][4]
-
-
DNA Sequencer-Assisted Fluorophore-Assisted Carbohydrate Electrophoresis (DSA-FACE):
-
This high-throughput technique is particularly useful for profiling N-glycans from cell lines and tissues.[2][3]
-
Fluorescently labeled glycans are separated by size and charge in a capillary electrophoresis system, similar to DNA sequencing. The resulting electropherogram provides a quantitative profile of the glycan population.[2][3]
-
This guide provides a foundational understanding of the comparative glycomic profiling of cancer cell lines. The presented data and methodologies underscore the importance of glycosylation in cancer biology and highlight potential avenues for the development of novel diagnostics and therapeutics.
References
- 1. Fucosylation Is a Promising Target for Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Diverse Contributions of Fucose Linkages in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | When a negative (charge) is not a positive: sialylation and its role in cancer mechanics and progression [frontiersin.org]
- 4. N-Glycans in cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] N-Glycans in cancer progression. | Semantic Scholar [semanticscholar.org]
- 6. [PDF] The Diverse Contributions of Fucose Linkages in Cancer | Semantic Scholar [semanticscholar.org]
- 7. Sialylation is involved in cell fate decision during development, reprogramming and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into the Role of Sialylation in Cancer Metastasis, Immunity, and Therapeutic Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Lewis X Tetrasaccharide: A Step-by-Step Guide
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Lewis X tetrasaccharide. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This compound is generally considered non-hazardous and is soluble in water, which simplifies its disposal.
Operational and Disposal Plan
Personnel handling this compound should be familiar with standard laboratory safety protocols. The primary disposal method for small quantities of this compound involves dissolution in water followed by disposal via the sanitary sewer system. For larger quantities or in facilities with specific restrictions on aqueous disposal, a solid waste disposal route is recommended.
Personal Protective Equipment (PPE) Required:
-
Safety glasses or goggles
-
Standard laboratory coat
-
Nitrile or latex gloves
While this compound is not classified as a hazardous substance, some related compounds may cause skin and eye irritation upon contact.[1] Therefore, consistent use of appropriate PPE is a necessary precaution.
Quantitative Data Summary
For clarity and easy reference, the following table summarizes key quantitative data related to the handling and disposal of this compound and similar compounds.
| Parameter | Value | Compound | Source |
| Solubility in Water | 2 mg/mL | Sialyl Lewis x, Sodium Salt | |
| Hazard Classification | Non-hazardous | This compound | [2] |
| Storage Temperature | -20°C | 3'-Sialyl-Lewis-X tetrasaccharide |
Step-by-Step Disposal Protocols
Researchers must consult and adhere to all local, state, and federal regulations, as well as institutional policies, regarding chemical waste disposal.
Method 1: Aqueous Disposal for Small Quantities
This is the preferred method for disposing of residual amounts of this compound typically encountered in research settings.
Experimental Protocol:
-
Ensure Complete Reaction/Use: Confirm that the experimental use of the this compound is complete.
-
Dissolution: Add a sufficient volume of water to the vessel containing the this compound residue to ensure complete dissolution. Based on the solubility of related compounds, a concentration of up to 2 mg/mL is acceptable.
-
Rinsing: Thoroughly rinse the container with additional water to remove all traces of the compound.
-
Disposal: Pour the aqueous solution directly into a sanitary sewer drain.
-
Flushing: Flush the drain with a copious amount of running water for at least one minute to ensure the compound is well-diluted within the wastewater system.
Method 2: Solid Waste Disposal for Larger Quantities or Restricted Aqueous Disposal
This method should be used for bulk quantities of expired or unused this compound, or in laboratories where aqueous disposal of chemicals is restricted.
Experimental Protocol:
-
Containerization: Place the solid this compound in its original, clearly labeled container. If the original container is not available, use a new, sealable, and appropriately labeled waste container.
-
Labeling: Ensure the container label clearly identifies the contents as "this compound" and indicates that it is "Non-Hazardous."
-
Segregation: Dispose of the sealed container in the designated non-hazardous solid laboratory waste stream. Do not mix with hazardous chemical, biological, or radioactive waste.
-
Institutional Procedures: Follow your institution's specific procedures for the collection and disposal of non-hazardous laboratory waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Safeguarding Your Research: A Guide to Handling Lewis X Tetrasaccharide
FOR IMMEDIATE RELEASE
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Lewis X tetrasaccharide. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a sterile research environment.
This compound is a complex carbohydrate molecule. While not classified as hazardous, proper handling procedures are necessary to prevent contamination and potential skin or eye irritation. The following operational and disposal plans offer step-by-step guidance for safe laboratory conduct.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential laboratory hazards. Based on safety data sheets for structurally similar compounds, the following PPE is recommended when handling this compound in a powder form or in solution.
| Task | Required Personal Protective Equipment |
| Weighing and Aliquoting Powder | - Disposable Nitrile Gloves- Safety Glasses with Side Shields or Safety Goggles- N95-rated Dust Mask or Respirator- Laboratory Coat |
| Working with Solutions | - Disposable Nitrile Gloves- Safety Glasses with Side Shields- Laboratory Coat |
| Cleaning and Disposal | - Disposable Nitrile Gloves- Safety Glasses with Side Shields- Laboratory Coat |
Operational Plan: Handling this compound
A systematic approach to handling this compound will minimize the risk of contamination and exposure.
Experimental Workflow
Caption: Standard workflow for handling this compound.
Step-by-Step Protocol
-
Preparation : Before handling the compound, ensure that the designated workspace is clean and uncluttered. Assemble all necessary equipment, including microcentrifuge tubes, pipettes, and the appropriate solvent. Put on the required PPE as outlined in the table above.
-
Weighing : When handling the powdered form, it is crucial to prevent inhalation of airborne particles.
-
Perform all weighing activities within a chemical fume hood or a powder containment hood.
-
Use an analytical balance to accurately measure the desired amount of this compound.
-
Handle the powder gently to minimize dust generation.
-
After weighing, securely close the primary container.
-
-
Dissolution :
-
Carefully transfer the weighed powder to a sterile container for dissolution.
-
Add the desired solvent (e.g., sterile water, buffer) to the powder.
-
Mix gently by vortexing or pipetting until the tetrasaccharide is fully dissolved.
-
-
Experimental Use :
-
Handle the this compound solution with standard sterile laboratory techniques to prevent contamination of the sample.
-
If working with cell cultures or other sensitive biological systems, perform manipulations within a laminar flow hood.
-
Disposal Plan
Proper disposal of laboratory waste is essential to maintain a safe and compliant research environment.
-
Solid Waste :
-
Used consumables such as gloves, pipette tips, and microcentrifuge tubes that have come into contact with this compound should be disposed of in a designated biohazard waste container.
-
While this compound is not infectious, it is good laboratory practice to treat all biologically derived materials as potentially biohazardous.
-
-
Liquid Waste :
-
Aqueous solutions containing this compound can typically be disposed of down the sanitary sewer, followed by flushing with copious amounts of water.
-
However, if the solution contains other hazardous materials, it must be disposed of in accordance with institutional and local regulations for chemical waste.
-
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Spill Response Flowchart
Caption: Decision-making flowchart for spill response.
-
Skin Contact :
-
Immediately remove any contaminated clothing.
-
Wash the affected area thoroughly with soap and water for at least 15 minutes.[1]
-
Seek medical attention if irritation develops or persists.
-
-
Eye Contact :
-
Inhalation (of powder) :
-
Move the individual to fresh air.
-
Seek medical attention if breathing becomes difficult.
-
-
Spill :
-
For a small spill of the powder, gently cover it with a damp paper towel to avoid raising dust. Then, wipe the area with a suitable disinfectant.
-
For a liquid spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal.
-
Clean the spill area with a suitable disinfectant.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
